molecular formula C28H24FN7O2 B10831408 OM-153

OM-153

Cat. No.: B10831408
M. Wt: 509.5 g/mol
InChI Key: ARCOJIXZDJYBCH-UHFFFAOYSA-N
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Description

OM-153 is a useful research compound. Its molecular formula is C28H24FN7O2 and its molecular weight is 509.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C28H24FN7O2

Molecular Weight

509.5 g/mol

IUPAC Name

N-[3-[5-(5-ethoxy-2-pyridinyl)-4-(2-fluorophenyl)-1,2,4-triazol-3-yl]cyclobutyl]quinoxaline-5-carboxamide

InChI

InChI=1S/C28H24FN7O2/c1-2-38-19-10-11-23(32-16-19)27-35-34-26(36(27)24-9-4-3-7-21(24)29)17-14-18(15-17)33-28(37)20-6-5-8-22-25(20)31-13-12-30-22/h3-13,16-18H,2,14-15H2,1H3,(H,33,37)

InChI Key

ARCOJIXZDJYBCH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CN=C(C=C1)C2=NN=C(N2C3=CC=CC=C3F)C4CC(C4)NC(=O)C5=C6C(=CC=C5)N=CC=N6

Origin of Product

United States

Foundational & Exploratory

The Mechanism of Action of OM-153: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Deep Dive into a Potent and Selective Tankyrase Inhibitor for Researchers and Drug Development Professionals

Introduction: OM-153 is a potent, selective, and orally active small molecule inhibitor of the tankyrase enzymes, TNKS1 and TNKS2.[1][2] These enzymes play a crucial role in various cellular processes by catalyzing the poly-ADP-ribosylation of target proteins, marking them for ubiquitination and subsequent proteasomal degradation.[3][4][5] A key target of tankyrases is Axin, a scaffold protein in the β-catenin destruction complex. By inhibiting tankyrase activity, this compound stabilizes this complex, leading to the degradation of β-catenin and the subsequent downregulation of the Wnt/β-catenin signaling pathway.[1][3][4] This pathway is frequently dysregulated in various cancers, making tankyrase inhibitors like this compound a promising therapeutic strategy. Beyond its well-documented effects on Wnt/β-catenin signaling, this compound has also been shown to modulate the Hippo/YAP and MYC signaling pathways, further highlighting its potential as a multi-faceted anti-cancer agent.[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its effects on key signaling pathways, quantitative data on its activity, and detailed experimental protocols for its study.

Quantitative Data on the Biological Activity of this compound

The following tables summarize the key quantitative data regarding the inhibitory activity of this compound against its primary targets and its effects on cancer cell growth.

Target IC50 (nM) Assay Type Reference
Tankyrase 1 (TNKS1)13Biochemical Assay[1][2][6]
Tankyrase 2 (TNKS2)2Biochemical Assay[1][2][6]
Wnt/β-catenin Signaling0.63Luciferase Reporter Assay (HEK293 cells)[1][2][6]
PARP1>10,000Biochemical Assay[6]

Table 1: In Vitro Inhibitory Activity of this compound. The half-maximal inhibitory concentration (IC50) values demonstrate the high potency and selectivity of this compound for TNKS1 and TNKS2 over other PARP family members like PARP1. The potent inhibition of Wnt/β-catenin signaling in a cellular context is also highlighted.

Cell Line Cancer Type GI50 (nM) GI25 (nM) Reference
COLO 320DMColon Carcinoma102.5[1][2]
RKOColon Carcinoma>10,000>10,000[1]
ABC-1Lung Adenocarcinoma~10Not Reported[3]
OVCAR-4Ovarian Cancer~10Not Reported[3]
UO-31Renal Cancer~10Not Reported[3]

Table 2: Anti-proliferative Activity of this compound in Human Cancer Cell Lines. The growth inhibition 50 (GI50) and 25 (GI25) values indicate the concentration of this compound required to inhibit cell growth by 50% and 25%, respectively. The data shows that this compound is effective in a range of cancer cell lines with activated Wnt signaling (e.g., COLO 302DM, which has an APC mutation), while being significantly less active in cell lines with a less dependent Wnt pathway (e.g., RKO).

Core Signaling Pathways Modulated by this compound

This compound exerts its primary anti-tumor effects through the modulation of three key signaling pathways: Wnt/β-catenin, Hippo/YAP, and MYC.

The Wnt/β-catenin Signaling Pathway

The canonical Wnt/β-catenin pathway is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers. In the absence of a Wnt ligand, a "destruction complex" composed of Axin, APC, GSK3β, and CK1α phosphorylates β-catenin, targeting it for proteasomal degradation. Tankyrase enzymes (TNKS1/2) poly-ADP-ribosylate (PARylate) Axin, leading to its ubiquitination and degradation. This destabilizes the destruction complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate the transcription of target genes, including c-MYC and Cyclin D1.

This compound inhibits TNKS1/2, thereby preventing the PARylation and subsequent degradation of Axin.[3][4][5] This stabilizes the β-catenin destruction complex, leading to increased phosphorylation and degradation of β-catenin. As a result, the transcription of Wnt target genes is suppressed, and cancer cell proliferation is inhibited.[1][3]

Wnt_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds Dsh Dishevelled (Dsh) Frizzled->Dsh activates LRP5_6 LRP5/6 Co-receptor DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1α) Dsh->DestructionComplex inhibits beta_catenin β-catenin DestructionComplex->beta_catenin phosphorylates for degradation Proteasome Proteasome beta_catenin->Proteasome degraded by beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc translocates TNKS1_2 Tankyrase 1/2 (TNKS1/2) TNKS1_2->DestructionComplex destabilizes by PARylating Axin OM153 This compound OM153->TNKS1_2 inhibits TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF co-activates TargetGenes Wnt Target Genes (c-MYC, Cyclin D1) TCF_LEF->TargetGenes activates transcription

Figure 1. Mechanism of this compound in the Wnt/β-catenin signaling pathway.
The Hippo/YAP Signaling Pathway

The Hippo signaling pathway is another critical regulator of organ size and cell proliferation. Its dysregulation is also implicated in cancer development. A key effector of this pathway is the transcriptional co-activator Yes-associated protein (YAP). When the Hippo pathway is active, YAP is phosphorylated and retained in the cytoplasm. When the pathway is inactive, YAP translocates to the nucleus and promotes the transcription of pro-proliferative and anti-apoptotic genes.

Tankyrase has been identified as a positive regulator of YAP signaling.[7] TNKS1/2 can PARylate and promote the degradation of angiomotin (AMOT) family proteins, which are negative regulators of YAP.[7] By inhibiting TNKS1/2, this compound leads to the stabilization of AMOT proteins. Stabilized AMOT sequesters YAP in the cytoplasm, preventing its nuclear translocation and subsequent transcriptional activity. This leads to the downregulation of YAP target genes and a reduction in cell proliferation.[1]

YAP_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNKS1_2 Tankyrase 1/2 (TNKS1/2) AMOT Angiomotin (AMOT) TNKS1_2->AMOT promotes degradation via PARylation OM153 This compound OM153->TNKS1_2 inhibits YAP YAP AMOT->YAP sequesters in cytoplasm Proteasome Proteasome AMOT->Proteasome degraded by YAP_nuc YAP YAP->YAP_nuc translocates TEAD TEAD YAP_nuc->TEAD co-activates TargetGenes YAP Target Genes (CTGF, CYR61) TEAD->TargetGenes activates transcription

Figure 2. this compound's inhibitory effect on the Hippo/YAP signaling pathway.
The MYC Signaling Pathway

c-MYC is a potent proto-oncogene that is frequently overexpressed in human cancers. It functions as a transcription factor that regulates the expression of a vast number of genes involved in cell growth, proliferation, and metabolism. The expression of MYC is, in part, regulated by the Wnt/β-catenin and YAP signaling pathways.

By inhibiting both the Wnt/β-catenin and YAP pathways, this compound leads to a downstream reduction in the transcription and protein levels of c-MYC and its target genes, such as Cyclin D1.[1] This multi-pronged attack on MYC expression contributes significantly to the anti-proliferative effects of this compound.[1]

MYC_Pathway OM153 This compound Wnt_Pathway Wnt/β-catenin Signaling OM153->Wnt_Pathway inhibits YAP_Pathway YAP Signaling OM153->YAP_Pathway inhibits MYC_Expression c-MYC Expression Wnt_Pathway->MYC_Expression activates YAP_Pathway->MYC_Expression activates Cell_Proliferation Cell Proliferation MYC_Expression->Cell_Proliferation promotes

Figure 3. Downstream inhibition of MYC signaling by this compound.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Cell Culture
  • Cell Lines: COLO 320DM (APC-mutant colon carcinoma), RKO (APC-wildtype colon carcinoma), HEK293 (human embryonic kidney), ABC-1 (lung adenocarcinoma), OVCAR-4 (ovarian cancer), and UO-31 (renal cancer) cell lines are commonly used.[1][3]

  • Culture Conditions: Cells are typically cultured in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

Luciferase-Based Wnt/β-catenin Signaling Reporter Assay
  • Principle: This assay measures the activity of the Wnt/β-catenin pathway by quantifying the expression of a luciferase reporter gene under the control of a TCF/LEF responsive promoter.

  • Protocol:

    • HEK293 cells are transiently co-transfected with a TCF/LEF-luciferase reporter plasmid (e.g., M50 Super 8x TOPFlash) and a Renilla luciferase control plasmid (for normalization).

    • After 24 hours, cells are treated with various concentrations of this compound or vehicle control (DMSO).

    • Wnt signaling is stimulated with Wnt3a-conditioned medium or a GSK3β inhibitor (e.g., CHIR99021).

    • After another 24 hours, cell lysates are collected, and luciferase activity is measured using a dual-luciferase reporter assay system.

    • The ratio of firefly to Renilla luciferase activity is calculated to determine the level of Wnt/β-catenin signaling.

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.[1][6]

MTS Cell Growth Assay
  • Principle: This colorimetric assay measures cell viability by quantifying the reduction of a tetrazolium salt (MTS) to a formazan product by metabolically active cells.

  • Protocol:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are then treated with a serial dilution of this compound or vehicle control for a specified period (e.g., 5 days).

    • At the end of the treatment period, MTS reagent is added to each well, and the plates are incubated for 1-4 hours at 37°C.

    • The absorbance at 490 nm is measured using a microplate reader.

    • GI50 and GI25 values are calculated relative to the vehicle-treated control (100% growth) and the cell number at time zero (0% growth).[1]

Immunoblotting
  • Principle: This technique is used to detect and quantify specific proteins in a sample.

  • Protocol:

    • Cells are treated with this compound or vehicle control for a specified time.

    • Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein concentration is determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in TBST.

    • The membrane is incubated with primary antibodies against target proteins (e.g., Axin1, active-β-catenin, total β-catenin, YAP, TAZ, AMOTL2, c-MYC, Cyclin D1) and a loading control (e.g., β-actin, GAPDH, or Lamin B1).[3]

    • The membrane is then washed and incubated with HRP-conjugated secondary antibodies.

    • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Real-Time Quantitative PCR (RT-qPCR)
  • Principle: This technique is used to measure the expression levels of specific genes.

  • Protocol:

    • Cells are treated with this compound or vehicle control.

    • Total RNA is extracted using a commercial kit (e.g., RNeasy Mini Kit).

    • RNA is reverse-transcribed into cDNA using a reverse transcriptase enzyme.

    • qPCR is performed using a SYBR Green or TaqMan-based assay with primers specific for target genes (e.g., AXIN2, NKD1, APCDD1, DKK1, MYC, CCND1, CTGF, CYR61, AMOTL2).[3]

    • Gene expression levels are normalized to a housekeeping gene (e.g., GAPDH or ACTB).

    • The relative fold change in gene expression is calculated using the ΔΔCt method.

In Vivo Tumor Xenograft Studies
  • Animal Models: Immunocompromised mice (e.g., SCID or nude mice) are typically used for xenograft studies.

  • Protocol:

    • Human cancer cells (e.g., COLO 320DM) are subcutaneously injected into the flanks of the mice.

    • When tumors reach a palpable size, mice are randomized into treatment and control groups.

    • This compound is administered orally, typically twice daily, at various doses (e.g., 0.33-10 mg/kg).[3][4][5]

    • Tumor volume and body weight are measured regularly throughout the study.

    • At the end of the study, tumors are excised, weighed, and processed for pharmacodynamic analysis (e.g., immunoblotting or RT-qPCR for target gene expression).[3]

Conclusion

This compound is a highly potent and selective tankyrase inhibitor that demonstrates significant anti-tumor activity through the modulation of multiple oncogenic signaling pathways. Its primary mechanism of action involves the inhibition of TNKS1/2, leading to the stabilization of the β-catenin destruction complex and the subsequent suppression of Wnt/β-catenin signaling. Furthermore, this compound inhibits the Hippo/YAP pathway by stabilizing angiomotin proteins, which sequester YAP in the cytoplasm. The combined inhibition of these pathways results in the downstream suppression of the proto-oncogene c-MYC. This multi-targeted mechanism of action, coupled with its oral bioavailability and favorable pharmacokinetic profile, makes this compound a promising candidate for further preclinical and clinical development as a novel cancer therapeutic. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the intricate mechanisms of this compound and other tankyrase inhibitors.

References

OM-153: A Potent and Selective Tankyrase Inhibitor for Oncogenic Pathway Modulation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: OM-153 is a novel, potent, and selective small-molecule inhibitor targeting tankyrase 1 and 2 (TNKS1/2). As members of the poly(ADP-ribose) polymerase (PARP) family, tankyrases play a crucial role in various cellular processes, most notably the Wnt/β-catenin signaling pathway, which is frequently dysregulated in various cancers. This compound, a 1,2,4-triazole-based compound, targets the adenosine binding pocket of the tankyrase catalytic domains with high selectivity over other PARP enzymes. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and its effects on key oncogenic signaling pathways.

Mechanism of Action and Signaling Pathways

Tankyrase 1 and 2 are key positive regulators of the Wnt/β-catenin signaling pathway. They act by poly-ADP-ribosylating (PARylating) AXIN proteins, which are essential components of the β-catenin destruction complex. This PARylation marks AXIN for ubiquitination and subsequent degradation by the proteasome. The degradation of AXIN leads to the disassembly of the destruction complex, resulting in the stabilization and nuclear accumulation of β-catenin. In the nucleus, β-catenin acts as a co-activator for TCF/LEF transcription factors, driving the expression of Wnt target genes, including MYC and CCND1 (Cyclin D1), which promote cell proliferation.

This compound inhibits the catalytic activity of TNKS1/2. This inhibition prevents the PARylation and subsequent degradation of AXIN, leading to its stabilization and the accumulation of the β-catenin destruction complex. As a result, β-catenin is phosphorylated, ubiquitinated, and targeted for proteasomal degradation, thereby inhibiting the transcription of Wnt target genes. Beyond the Wnt pathway, this compound has also been shown to inhibit YAP and MYC signaling pathways in certain cancer cell lines.

Caption: Wnt/β-catenin signaling pathway and inhibition by this compound.

Quantitative Data Summary

This compound demonstrates high potency in both biochemical and cellular assays. Its inhibitory activity has been quantified against its primary targets, TNKS1 and TNKS2, and its downstream effect on Wnt signaling and cancer cell proliferation has been characterized.

Table 1: In Vitro Inhibitory Potency of this compound

Target IC50 (nM) Assay Type
Tankyrase 1 (TNKS1) 13 Biochemical
Tankyrase 2 (TNKS2) 2 Biochemical
PARP1 >10,000 Biochemical

Data sourced from references.

Table 2: Cellular Activity of this compound

Assay Cell Line IC50 (nM)
Wnt/β-catenin Signaling Reporter HEK293 0.63

Data sourced from references.

Table 3: Anti-proliferative Activity of this compound in Cancer Cell Lines

Cell Line Cancer Type GI50 (nM) GI25 (nM)
COLO 320DM Colon Carcinoma 10 2.5
RKO Colon Carcinoma Insignificantly affected -

GI50/GI25: Concentrations resulting in 50% and 25% growth inhibition, respectively. Data from MTS assays after 5 days of cultivation.

Experimental Protocols

This section details the methodologies for key experiments used to characterize this compound.

Biochemical Tankyrase Inhibition Assay

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of TNKS1 and TNKS2.

  • Principle: A homogenous biochemical assay measures the poly-ADP-ribosylation activity of recombinant human TNKS1/2. The assay typically uses biotinylated NAD+ as a substrate. The PARsylated protein product, containing incorporated biotin-ADP-ribose, is then detected using a streptavidin-conjugated donor bead and a protein-specific antibody on an acceptor bead, generating a chemiluminescent or fluorescent signal (e.g., AlphaScreen).

  • Protocol Outline:

    • Recombinant human TNKS1 or TNKS2 enzyme is pre-incubated with serially diluted this compound or vehicle control (DMSO) in an assay buffer.

    • The enzymatic reaction is initiated by adding a substrate mixture containing NAD+ (including biotinylated NAD+) and a histone substrate.

    • The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 60 minutes at 25°C).

    • The reaction is stopped, and detection reagents (e.g., streptavidin-donor beads and acceptor beads) are added.

    • After an incubation period in the dark, the signal is read on a suitable plate reader.

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Biochemical_Assay_Workflow start Start plate Dispense TNKS1/2 Enzyme to 384-well plate start->plate add_inhibitor Add serially diluted This compound or DMSO plate->add_inhibitor pre_incubation Pre-incubate add_inhibitor->pre_incubation add_substrate Initiate reaction with Biotin-NAD+ & Histone pre_incubation->add_substrate incubation Incubate (e.g., 60 min, 25°C) add_substrate->incubation stop_reaction Stop Reaction incubation->stop_reaction add_detection Add Detection Reagents (e.g., AlphaScreen beads) stop_reaction->add_detection read_plate Read Plate add_detection->read_plate analyze Analyze Data & Calculate IC50 read_plate->analyze end End analyze->end

Caption: Workflow for a typical biochemical tankyrase inhibition assay.

Luciferase-Based Wnt/β-catenin Signaling Reporter Assay

This cell-based assay measures the functional consequence of tankyrase inhibition on the Wnt signaling pathway.

  • Principle: HEK293 cells are engineered to stably or transiently express a luciferase reporter gene under the control of a TCF/LEF-responsive promoter. Activation of the Wnt pathway leads to β-catenin-mediated transcription of the luciferase gene. Inhibition of tankyrase by this compound stabilizes the destruction complex, reduces β-catenin levels, and thus decreases luciferase expression and signal.

  • Protocol Outline:

    • HEK293 cells with the TCF/LEF-luciferase reporter are seeded in 96-well plates.

    • After cell attachment (e.g., 24 hours), the medium is replaced with fresh medium containing Wnt3a-conditioned medium (to activate the pathway) and serially diluted this compound or vehicle control.

    • Cells are incubated for a specified period (e.g., 24 hours).

    • The medium is removed, and cells are lysed.

    • Luciferase substrate is added to the lysate, and luminescence is measured using a luminometer.

    • IC50 values are determined from the dose-response curve.

Reporter_Assay_Workflow start Start seed_cells Seed HEK293 Wnt-reporter cells in 96-well plates start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 treat_cells Treat cells with Wnt3a and serially diluted this compound incubate1->treat_cells incubate2 Incubate for 24h treat_cells->incubate2 lyse_cells Lyse cells incubate2->lyse_cells measure_luminescence Add substrate and measure luminescence lyse_cells->measure_luminescence analyze Analyze Data & Calculate IC50 measure_luminescence->analyze end End analyze->end

Caption: Workflow for a Wnt/β-catenin signaling reporter assay.

Cell Proliferation (MTS) Assay

This assay assesses the effect of this compound on the growth and viability of cancer cell lines.

  • Principle: The MTS assay is a colorimetric method for determining the number of viable cells. The MTS tetrazolium compound is bioreduced by viable, metabolically active cells into a colored formazan product that is soluble in the cell culture medium. The quantity of formazan product, measured by absorbance, is directly proportional to the number of living cells.

  • Protocol Outline:

    • Cancer cell lines (e.g., COLO 320DM, RKO) are seeded in 96-well plates and allowed to adhere.

    • An initial plate is read at time zero (t0) to establish a baseline.

    • Remaining plates are treated with a range of this compound concentrations or vehicle control.

    • Cells are incubated for an extended period (e.g., 5 days).

    • At the end of the incubation, MTS reagent is added to each well.

    • Plates are incubated for 1-4 hours to allow for formazan development.

    • The absorbance is measured at 490 nm using a microplate reader.

    • Growth inhibition (GI50 and GI25) values are calculated relative to the vehicle control (100% growth) and the t0 reading (0% growth).

In Vivo Xenograft Tumor Model

This protocol evaluates the anti-tumor efficacy of this compound in a living organism.

  • Principle: Human cancer cells (e.g., COLO 320DM) are implanted subcutaneously into immunocompromised mice. Once tumors are established, mice are treated with this compound, and tumor growth is monitored over time compared to a vehicle-treated control group.

  • Protocol Outline:

    • Immunocompromised mice (e.g., CB17-SCID) are challenged subcutaneously with a suspension of human colon carcinoma cells (e.g., COLO 320DM).

    • Tumors are allowed to grow to a palpable size (e.g., ~100 mm³).

    • Mice are randomized into treatment and control groups.

    • This compound is administered, typically via oral gavage, at various doses (e.g., 0.33–10 mg/kg) on a defined schedule (e.g., twice daily).

    • Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).

    • At the end of the study, tumors and plasma may be collected for pharmacokinetic and pharmacodynamic (biomarker) analysis, such as measuring levels of this compound, AXIN1, and β-catenin.

    • Efficacy is determined by comparing the tumor volumes in the treated groups to the control group.

Conclusion

This compound is a highly potent and selective inhibitor of tankyrase 1 and 2, demonstrating picomolar to low nanomolar efficacy in biochemical and cellular assays. By preventing the degradation of AXIN, it effectively downregulates the oncogenic Wnt/β-catenin signaling pathway, leading to anti-proliferative effects in susceptible cancer cell lines. Furthermore, in vivo studies have shown that oral administration of this compound reduces tumor progression in xenograft models, establishing a therapeutic window and providing a strong rationale for its continued preclinical evaluation as a potential anti-cancer therapeutic.

The Role of ICG-001 in the Wnt/β-catenin Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The Wnt/β-catenin signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, and survival. Its aberrant activation is a hallmark of numerous cancers and fibrotic diseases, making it a prime target for therapeutic intervention. This technical guide provides an in-depth overview of ICG-001, a first-in-class small molecule inhibitor that specifically targets the Wnt/β-catenin pathway. We will delve into its mechanism of action, present key quantitative data, detail relevant experimental protocols, and visualize the underlying biological and experimental frameworks.

The Wnt/β-catenin Signaling Pathway

The canonical Wnt signaling pathway is tightly regulated. In the "off" state (absence of a Wnt ligand), a destruction complex, comprising Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β), phosphorylates β-catenin. This phosphorylation marks β-catenin for ubiquitination and subsequent proteasomal degradation, keeping its cytoplasmic levels low.

In the "on" state (Wnt ligand binding to Frizzled (FZD) and LRP5/6 receptors), the destruction complex is inactivated. This allows newly synthesized β-catenin to accumulate in the cytoplasm and translocate to the nucleus. In the nucleus, β-catenin forms a complex with T-Cell Factor/Lymphoid Enhancer Factor (TCF/LEF) transcription factors and coactivators, such as CREB-binding protein (CBP) and its paralog p300, to drive the expression of Wnt target genes like CCND1 (Cyclin D1) and MYC.

Wnt_Pathway cluster_off Wnt 'Off' State cluster_on Wnt 'On' State Wnt_ligand_off No Wnt Ligand FZD_LRP_off FZD/LRP5/6 DestructionComplex Destruction Complex (Axin, APC, CK1, GSK3β) beta_catenin_off β-catenin DestructionComplex->beta_catenin_off P Proteasome Proteasome beta_catenin_off->Proteasome Ub beta_catenin_on β-catenin TCF_LEF_off TCF/LEF TargetGenes_off Wnt Target Genes (Transcription OFF) TCF_LEF_off->TargetGenes_off Groucho Groucho/TLE Groucho->TCF_LEF_off Wnt_ligand_on Wnt Ligand FZD_LRP_on FZD/LRP5/6 Wnt_ligand_on->FZD_LRP_on Dsh Dishevelled FZD_LRP_on->Dsh Dsh->DestructionComplex TCF_LEF_on TCF/LEF beta_catenin_on->TCF_LEF_on CBP CBP CBP->TCF_LEF_on TargetGenes_on Wnt Target Genes (Transcription ON) TCF_LEF_on->TargetGenes_on

Caption: The canonical Wnt/β-catenin signaling pathway in its 'off' and 'on' states.

ICG-001: Mechanism of Action

ICG-001 is a potent and specific small molecule inhibitor of Wnt/β-catenin signaling. It does not target the upstream components of the pathway but rather acts in the nucleus to disrupt the final transcriptional activation step. ICG-001 functions by binding with high affinity to the CREB-binding protein (CBP), a transcriptional coactivator. This binding event specifically prevents the interaction between CBP and β-catenin, thereby inhibiting the formation of the active transcriptional complex required for the expression of Wnt target genes.

Notably, ICG-001 shows high selectivity for CBP over its close homolog p300. This is significant because the β-catenin/p300 interaction is thought to be more involved in promoting normal cellular differentiation, while the β-catenin/CBP interaction is more critical for proliferation and survival signals in cancer and fibrotic cells. By selectively inhibiting the CBP/β-catenin interaction, ICG-001 can preferentially induce apoptosis in cancer cells while sparing normal cells.

ICG001_MOA cluster_nucleus Cell Nucleus beta_catenin β-catenin TCF_LEF TCF/LEF beta_catenin->TCF_LEF WntTargetGenes Wnt Target Genes (Cyclin D1, MYC) TCF_LEF->WntTargetGenes Transcription CBP CBP CBP->TCF_LEF Co-activation p300 p300 p300->TCF_LEF Co-activation (Differentiation) ICG001 ICG-001 ICG001->CBP Inhibits Interaction

Caption: Mechanism of action of ICG-001 in the nucleus.

Quantitative Data for ICG-001

The efficacy of ICG-001 has been quantified in various in vitro models. The following tables summarize key data points from published literature.

Table 1: In Vitro Potency of ICG-001

Assay Type Cell Line Parameter Value Reference
Luciferase Reporter Assay (TOPflash) HCT-116 (Colon Cancer) IC50 ~3 µM
Luciferase Reporter Assay (TOPflash) SW480 (Colon Cancer) IC50 ~5 µM

| Protein-Protein Interaction | CBP vs. β-catenin | Ki | 300 nM | |

Table 2: Effect of ICG-001 on Wnt Target Gene Expression

Cell Line Gene Treatment Fold Change (mRNA) Reference
SW480 Cyclin D1 10 µM ICG-001 ~0.3 (Down-regulation)

| HCT-116 | Survivin | 10 µM ICG-001 | ~0.4 (Down-regulation) | |

Key Experimental Protocols

Wnt/β-catenin Signaling Reporter Assay (TOP/FOP-Flash Assay)

This assay is the gold standard for quantifying Wnt/β-catenin transcriptional activity. It utilizes two reporter constructs: TOP-Flash, which contains multiple TCF/LEF binding sites upstream of a luciferase gene, and FOP-Flash, a negative control with mutated TCF/LEF sites.

Methodology:

  • Cell Seeding: Plate cells (e.g., HCT-116, SW480) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Transfection: Co-transfect cells with the TOP-Flash or FOP-Flash plasmid and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent (e.g., Lipofectamine 2000).

  • Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of ICG-001 or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for an additional 24-48 hours.

  • Lysis and Luminescence Reading: Lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the TOP-Flash and FOP-Flash Firefly luciferase readings to the Renilla luciferase readings. The Wnt signaling activity is expressed as the ratio of TOP/FOP normalized values. Plot the activity against the ICG-001 concentration to determine the IC50 value.

TOP_FOP_Workflow cluster_workflow TOP/FOP-Flash Assay Workflow A 1. Seed Cells (e.g., HCT-116) B 2. Co-transfect (TOP/FOP-Flash + Renilla) A->B C 3. Treat with ICG-001 (or Vehicle) B->C D 4. Incubate (24-48 hours) C->D E 5. Lyse Cells & Measure Luminescence D->E F 6. Normalize Data & Calculate IC50 E->F

Caption: Experimental workflow for the TOP/FOP-Flash luciferase reporter assay.
Co-Immunoprecipitation (Co-IP) for CBP/β-catenin Interaction

This technique is used to verify that ICG-001 disrupts the physical interaction between CBP and β-catenin within the cell.

Methodology:

  • Cell Culture and Treatment: Culture cells (e.g., HEK293T) and treat them with a selected concentration of ICG-001 or vehicle for a specified time (e.g., 24 hours).

  • Cell Lysis: Harvest and lyse the cells in a non-denaturing Co-IP lysis buffer containing protease inhibitors.

  • Pre-clearing: Pre-clear the cell lysates with protein A/G agarose beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against β-catenin (or CBP) overnight at 4°C with gentle rotation.

  • Immune Complex Capture: Add protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours to capture the immune complexes.

  • Washing: Pellet the beads by centrifugation and wash them multiple times with Co-IP buffer to remove non-specifically bound proteins.

  • Elution and Western Blotting: Elute the bound proteins from the beads using SDS-PAGE loading buffer and heat. Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe for the presence of CBP (or β-catenin) using a specific primary antibody, followed by a secondary antibody and chemiluminescent detection. A reduced amount of co-precipitated protein in the ICG-001-treated sample indicates disruption of the interaction.

Conclusion and Future Directions

ICG-001 is a well-characterized, specific inhibitor of the Wnt/β-catenin signaling pathway that acts by disrupting the crucial CBP/β-catenin interaction. Its ability to selectively induce apoptosis in cancer cells has made it a valuable tool for research and a promising candidate for clinical development. Further research and clinical trials are ongoing to fully elucidate the therapeutic potential of ICG-001 and its derivatives in oncology and fibrotic diseases. Its specificity continues to aid researchers in dissecting the nuanced roles of CBP and p300 in both normal physiology and disease states.

The Discovery and Development of OM-153: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

OM-153 is a novel, potent, and selective 1,2,4-triazole-based small molecule inhibitor of tankyrase 1 and 2 (TNKS1/2).[1][2] Its development represents a significant advancement in the pursuit of targeted therapies for cancers driven by aberrant Wnt/β-catenin signaling. This document provides a comprehensive technical guide on the discovery, mechanism of action, and preclinical development of this compound, summarizing key quantitative data and experimental protocols.

Introduction to Tankyrase Inhibition

Tankyrase 1 and 2 are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes. They play a crucial role in various cellular processes by catalyzing the poly-ADP-ribosylation of target proteins, marking them for ubiquitination and subsequent degradation by the proteasome.[1][2] A key target of TNKS1/2 is Axin, a scaffold protein in the β-catenin destruction complex. By promoting Axin degradation, tankyrases contribute to the activation of the Wnt/β-catenin signaling pathway, which is frequently dysregulated in various cancers. Therefore, inhibiting tankyrase activity is a promising strategy to stabilize Axin, enhance β-catenin degradation, and suppress tumor growth.[3]

Discovery and Optimization of this compound

This compound was developed as a highly potent and selective 1,2,4-triazole-based inhibitor of TNKS1/2.[1][2][3] The development of this compound focused on improving upon earlier tankyrase inhibitors, which were often limited by concerns over intestinal toxicity and a narrow therapeutic window.[1][2][4] this compound was designed to exhibit favorable absorption, distribution, metabolism, and excretion (ADME) properties and an improved pharmacokinetic profile in preclinical models.[3][5]

Mechanism of Action

This compound exerts its therapeutic effects by directly inhibiting the catalytic activity of TNKS1/2. This inhibition leads to the stabilization of Axin, a key component of the β-catenin destruction complex. The subsequent accumulation of Axin promotes the degradation of β-catenin, thereby downregulating Wnt signaling.[3] In addition to its effects on the Wnt/β-catenin pathway, this compound has also been shown to inhibit YAP and MYC signaling pathways in certain cancer cell lines.[5][6][7]

OM153 This compound TNKS1_2 TNKS1/2 OM153->TNKS1_2 inhibits YAP_signaling YAP Signaling OM153->YAP_signaling inhibits MYC_signaling MYC Signaling OM153->MYC_signaling inhibits Axin Axin TNKS1_2->Axin promotes degradation of beta_catenin β-catenin Axin->beta_catenin promotes degradation of Wnt_signaling Wnt Signaling (Target Gene Expression) beta_catenin->Wnt_signaling activates Degradation Proteasomal Degradation beta_catenin->Degradation

Mechanism of Action of this compound.

Quantitative Analysis of In Vitro and In Vivo Efficacy

The potency and efficacy of this compound have been evaluated through a series of in vitro and in vivo experiments. The key quantitative findings are summarized in the tables below.

Table 1: In Vitro Potency of this compound
Target/AssayIC50 (nM)Cell Line
Tankyrase 1 (TNKS1)13Biochemical Assay
Tankyrase 2 (TNKS2)2Biochemical Assay
Wnt/β-catenin Signaling0.63HEK293 (Reporter Assay)

Data sourced from MedchemExpress.com and InvivoChem.[5][8]

Table 2: Anti-proliferative Activity of this compound
Cell LineGI50 (nM)GI25 (nM)
COLO 320DM102.5
RKO>10,000>10,000

GI50 and GI25 represent the concentrations for 50% and 25% growth inhibition, respectively.[5][6]

Table 3: In Vivo Pharmacokinetics and Efficacy of this compound
Animal ModelDosing RegimenKey Findings
CD-1 Mice10 mg/kg, twice daily (oral)Cmax2: 2,700 ng/mL (5.3 µmol/L)[6]
COLO 320DM Xenograft0.33–10 mg/kg, twice daily (oral)Reduced Wnt/β-catenin signaling and tumor progression.[1][2]
B16-F10 MelanomaNot specifiedPotentiated anti-PD-1 immune checkpoint inhibition and antitumor effect.[1][2]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used in the evaluation of this compound.

Cell Culture and In Vitro Growth Inhibition Assay
  • Cell Lines: COLO 320DM (APC-mutated colon carcinoma) and RKO (TNKSi-insensitive colon carcinoma) cell lines were utilized.[6][9]

  • Assay: An MTS colorimetric cell growth assay was performed to determine the anti-proliferative effects of this compound.

  • Procedure: Cells were seeded in 96-well plates and treated with various concentrations of this compound or DMSO as a control. After 5 days of cultivation, cell viability was assessed using the MTS reagent. GI50 and GI25 values were calculated relative to controls.[7]

start Seed Cells in 96-well Plates treat Treat with this compound or DMSO (Control) start->treat incubate Incubate for 5 Days treat->incubate mts Add MTS Reagent incubate->mts read Measure Absorbance mts->read calculate Calculate GI50/GI25 read->calculate

In Vitro Growth Inhibition Assay Workflow.

In Vivo Xenograft Studies
  • Animal Model: Female athymic nude mice were used for the COLO 320DM colon carcinoma xenograft model.

  • Procedure: COLO 320DM cells were subcutaneously injected into the flanks of the mice. Once tumors reached a palpable size, mice were randomized into treatment and control groups.

  • Treatment: this compound was administered orally twice daily at doses ranging from 0.1 to 10 mg/kg.[5] The vehicle control group received the corresponding solvent.

  • Endpoint: Tumor volume and body weight were measured regularly. At the end of the study, tumors were excised for further analysis, including protein and RNA extraction.[9]

Toxicity Studies
  • Animal Model: A 28-day repeated dose toxicity study was conducted in mice.

  • Dosing: Mice were administered this compound orally twice daily at 10 mg/kg and 100 mg/kg.[1][9]

  • Observations: At 100 mg/kg, body weight loss, intestinal damage, and tubular damage in the kidney were observed.[1][2] In contrast, the 10 mg/kg dose was well-tolerated, with no significant histopathological changes in the intestine or other organs.[1][7]

  • Analysis: Hematologic and clinical biochemistry analyses were performed on blood samples collected at the end of the study.[1][9]

Therapeutic Window and Future Directions

A significant finding in the preclinical development of this compound is the demonstration of a therapeutic window. While high doses (100 mg/kg) resulted in toxicity, a dose of 10 mg/kg was effective in tumor models without causing significant adverse effects.[1][7] This suggests a favorable safety profile for this compound, addressing a key challenge that has hindered the clinical translation of other tankyrase inhibitors.

The potent anti-tumor activity and favorable therapeutic window of this compound in preclinical models provide a strong rationale for its further development as a potential anti-cancer agent.[2][7] Future studies will likely focus on clinical trials to evaluate its safety and efficacy in cancer patients, particularly those with tumors harboring mutations in the Wnt/β-catenin pathway. Additionally, the synergistic effect of this compound with immune checkpoint inhibitors suggests potential for combination therapies.[1][3]

References

The Impact of OM-153 on the Hippo Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

OM-153 is a potent and selective small molecule inhibitor of Tankyrase 1 and 2 (TNKS1/2), key enzymes in the regulation of cellular protein degradation. While extensively studied for its role in modulating Wnt/β-catenin signaling, emerging evidence reveals a significant impact of this compound on the Hippo signaling pathway, a critical regulator of organ size, cell proliferation, and tumorigenesis. This technical guide provides an in-depth analysis of the mechanism by which this compound influences Hippo signaling, supported by quantitative data, detailed experimental protocols, and visual pathway representations. The information presented herein is intended to equip researchers and drug development professionals with a comprehensive understanding of this compound's therapeutic potential through its modulation of the Hippo pathway.

Introduction to the Hippo Signaling Pathway

The Hippo signaling pathway is a conserved signaling cascade that plays a pivotal role in the control of organ size by regulating cell proliferation and apoptosis.[1] The core of the pathway consists of a kinase cascade involving the Ste20-like kinases MST1/2 and the downstream kinases LATS1/2. When the Hippo pathway is active, MST1/2 phosphorylate and activate LATS1/2. Activated LATS1/2, in turn, phosphorylate the transcriptional co-activators Yes-associated protein (YAP) and its paralog, transcriptional co-activator with PDZ-binding motif (TAZ). Phosphorylation of YAP/TAZ leads to their cytoplasmic sequestration and subsequent degradation, preventing their translocation to the nucleus and thereby inhibiting the transcription of pro-proliferative and anti-apoptotic genes. Dysregulation of the Hippo pathway is a common feature in various cancers, leading to uncontrolled cell growth and tumor development.

This compound: A Potent Tankyrase Inhibitor

This compound is a 1,2,4-triazole-based inhibitor that targets the adenosine binding pocket of TNKS1/2 with high selectivity.[2] Its primary mechanism of action involves the inhibition of the poly(ADP-ribosyl)ation (PARsylation) activity of tankyrases, which prevents the degradation of their target proteins.

Biochemical and Cellular Potency of this compound

This compound demonstrates high potency in both biochemical and cellular assays. The following table summarizes the key inhibitory concentrations (IC50) and growth inhibition (GI50) values for this compound.

Target/AssayCell LineIC50 / GI50 (nM)Reference
Biochemical IC50
Tankyrase 1 (TNKS1)-13[2]
Tankyrase 2 (TNKS2)-2[2]
Cellular IC50
Wnt/β-catenin ReporterHEK2930.63[2]
Growth Inhibition (GI50)
COLO 320DMColon Carcinoma10[2]
ABC-1Adenocarcinoma- (GI25 = 2.5)[3]
OVCAR-4Ovarian Carcinoma- (GI25 = 2.5)[3]
UO-31Renal Carcinoma- (GI25 = 3.5)[3]

Mechanism of this compound's Impact on the Hippo Pathway

The influence of this compound on the Hippo signaling pathway is primarily mediated through its stabilization of angiomotin (AMOT) family proteins.[2] AMOT proteins are known substrates of tankyrases and play a crucial role in regulating the subcellular localization of YAP/TAZ.

Stabilization of Angiomotin

By inhibiting TNKS1/2, this compound prevents the PARsylation and subsequent ubiquitination and proteasomal degradation of AMOT proteins.[2] This leads to an accumulation of AMOT in the cytoplasm.

OM153 This compound TNKS TNKS1/2 OM153->TNKS inhibits AMOT Angiomotin (AMOT) TNKS->AMOT promotes degradation of Proteasome Proteasomal Degradation AMOT->Proteasome

This compound inhibits TNKS1/2, leading to the stabilization of Angiomotin.

Sequestration of YAP/TAZ

Stabilized AMOT proteins act as a scaffold, binding to YAP/TAZ in the cytoplasm and preventing their translocation into the nucleus. This cytoplasmic retention effectively inhibits the transcriptional co-activator function of YAP/TAZ.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OM153 This compound TNKS TNKS1/2 OM153->TNKS inhibits AMOT Stabilized Angiomotin TNKS->AMOT prevents degradation of YAP_TAZ_sequestered Sequestered YAP/TAZ AMOT->YAP_TAZ_sequestered binds & sequesters YAP_TAZ_cyto YAP/TAZ YAP_TAZ_cyto->YAP_TAZ_sequestered YAP_TAZ_nuc YAP/TAZ YAP_TAZ_cyto->YAP_TAZ_nuc translocation (inhibited) TEAD TEAD TargetGenes Target Gene Expression

This compound leads to cytoplasmic sequestration of YAP/TAZ via AMOT stabilization.

Downregulation of YAP/TAZ Target Genes

By preventing the nuclear accumulation of YAP/TAZ, this compound treatment leads to a reduction in the transcription of their target genes, including the proto-oncogene MYC and the cell cycle regulator Cyclin D1 (CCND1).[2]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the impact of this compound on the Hippo signaling pathway.

Western Blotting for Phospho-YAP (S127) and Total YAP

This protocol is for the detection of changes in YAP phosphorylation, a key indicator of Hippo pathway activity.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-YAP (Ser127), Rabbit anti-YAP, and a loading control antibody (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody (anti-rabbit IgG)

  • Chemiluminescent substrate

Procedure:

  • Treat cells with desired concentrations of this compound or vehicle control for the specified time.

  • Lyse cells on ice and collect the supernatant after centrifugation.

  • Determine protein concentration using a BCA assay.

  • Denature protein lysates by boiling with Laemmli sample buffer.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize phospho-YAP levels to total YAP and the loading control.

start Cell Treatment with this compound lysis Cell Lysis & Protein Quantification start->lysis sds_page SDS-PAGE lysis->sds_page transfer Western Transfer to PVDF sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (p-YAP, Total YAP, Loading Control) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis

Workflow for Western Blot analysis of YAP phosphorylation.

Immunofluorescence for YAP/TAZ Subcellular Localization

This protocol allows for the visualization of YAP/TAZ localization within the cell.

Materials:

  • Cells cultured on glass coverslips

  • Paraformaldehyde (PFA) for fixation

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% goat serum in PBS)

  • Primary antibodies: Rabbit anti-YAP or Mouse anti-TAZ

  • Fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 anti-rabbit, Alexa Fluor 594 anti-mouse)

  • DAPI for nuclear staining

  • Mounting medium

Procedure:

  • Treat cells on coverslips with this compound or vehicle control.

  • Fix cells with 4% PFA for 15 minutes.

  • Permeabilize cells with permeabilization buffer for 10 minutes.

  • Block with blocking solution for 30 minutes.

  • Incubate with primary antibodies for 1 hour at room temperature.

  • Wash with PBS and incubate with fluorophore-conjugated secondary antibodies and DAPI for 1 hour.

  • Wash with PBS and mount coverslips onto microscope slides.

  • Visualize using a fluorescence microscope and quantify the nuclear-to-cytoplasmic fluorescence intensity ratio.

TEAD-Responsive Luciferase Reporter Assay

This assay measures the transcriptional activity of the YAP/TAZ-TEAD complex.

Materials:

  • Cells plated in a multi-well plate

  • TEAD-responsive luciferase reporter plasmid (e.g., 8xGTIIC-luciferase)

  • A constitutively active Renilla luciferase plasmid (for normalization)

  • Transfection reagent

  • Dual-luciferase reporter assay system

Procedure:

  • Co-transfect cells with the TEAD-responsive firefly luciferase reporter and the Renilla luciferase control plasmid.

  • After 24 hours, treat the cells with various concentrations of this compound.

  • After the desired treatment time (e.g., 24-48 hours), lyse the cells.

  • Measure both firefly and Renilla luciferase activities using a luminometer according to the dual-luciferase assay system protocol.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

Conclusion

This compound exerts a significant inhibitory effect on the Hippo signaling pathway through a distinct mechanism involving the stabilization of angiomotin proteins. This leads to the cytoplasmic sequestration of the oncoproteins YAP and TAZ, thereby suppressing their transcriptional activity and downstream pro-proliferative effects. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this compound in cancers characterized by aberrant Hippo pathway signaling. Future studies should focus on elucidating the in vivo efficacy of this compound in Hippo-driven cancer models and exploring potential synergistic combinations with other anti-cancer agents.

References

Primary Research Applications of OM-153 in Oncology: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OM-153 is a novel, potent, and selective small-molecule inhibitor of the catalytic enzymes Tankyrase 1 and 2 (TNKS1/2).[1][2][3][4][5][6] Tankyrases are members of the poly(ADP-ribose) polymerase (PARP) family and play a crucial role in regulating protein turnover through poly-ADP-ribosylation, which marks target proteins for degradation by the ubiquitin-proteasomal system.[3][4][5][6][7] One of the most prominent targets of TNKS1/2 is AXIN, a key component of the β-catenin destruction complex.[3][4][5][6] By inhibiting TNKS1/2, this compound stabilizes AXIN proteins, thereby promoting the degradation of β-catenin and inhibiting the Wnt/β-catenin signaling pathway.[3][4][5][6] Aberrant activation of the Wnt/β-catenin pathway is a well-established driver in a variety of cancers, most notably colorectal cancer.[8] This technical guide provides a comprehensive overview of the primary research applications of this compound in oncology, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action and experimental workflows.

Data Presentation

In Vitro Efficacy of this compound

The in vitro potency of this compound has been evaluated through various biochemical and cell-based assays. The following tables summarize the key quantitative data.

Target Assay Type Cell Line IC50 (nM) Reference
Tankyrase 1 (TNKS1)Biochemical Assay-13[1][9]
Tankyrase 2 (TNKS2)Biochemical Assay-2[1][9]
Wnt/β-catenin SignalingLuciferase Reporter AssayHEK2930.63[1][9][10]

Table 1: Biochemical and cellular IC50 values of this compound.

Cell Line Cancer Type GI50 (nM) GI25 (nM) Reference
COLO 320DMColon Carcinoma102.5[1][4][9]
RKOColon Carcinoma>10,000>10,000[4]
ABC-1Non-small cell lung cancer2.01.5[10]
OVCAR-4Ovarian Cancer-2.5[10]
UO-31Renal Cancer-3.5[10]

Table 2: Anti-proliferative activity of this compound in various cancer cell lines. GI50 and GI25 represent the concentrations for 50% and 25% growth inhibition, respectively.

In Vivo Efficacy and Tolerability of this compound

This compound has demonstrated significant anti-tumor efficacy in preclinical mouse models of colon carcinoma and melanoma.

Mouse Model Cancer Type Treatment Key Findings Reference
COLO 320DM XenograftColon Carcinoma0.33-10 mg/kg, p.o., twice daily for 34 daysReduced WNT/β-catenin signaling and tumor progression.[1][2][3][5][1][2][3][5]
B16-F10 SyngeneicMelanoma10 mg/kg, p.o., twice daily, in combination with anti-PD-1Potentiated anti-PD-1 immune checkpoint inhibition and antitumor effect.[1][2][3][5][1][2][3][5]

Table 3: Summary of in vivo anti-tumor efficacy of this compound.

Dosing Duration Key Observations Reference
100 mg/kg, p.o., twice daily28 daysBody weight loss, intestinal damage, and tubular damage in the kidney.[2][3][5][6][2][3][5][6]
10 mg/kg, p.o., twice daily28 daysIntact intestinal architecture and no atypical histopathologic changes in other organs. No substantial toxicity indicated by clinical biochemistry and hematologic analyses.[2][3][4][5][6][2][3][4][5][6]

Table 4: Tolerability of this compound in a 28-day repeated dose mouse toxicity study.

Experimental Protocols

Luciferase-Based Wnt/β-catenin Signaling Reporter Assay

This assay quantifies the activity of the Wnt/β-catenin signaling pathway by measuring the expression of a luciferase reporter gene under the control of a TCF/LEF responsive element.

Materials:

  • HEK293T cells

  • TCF/LEF luciferase reporter plasmid

  • Renilla luciferase control plasmid

  • Lipofectamine 2000

  • Opti-MEM

  • DMEM with 10% FBS

  • This compound

  • Dual-Luciferase Reporter Assay System

  • 96-well white, clear-bottom plates

  • Luminometer

Protocol:

  • Seed HEK293T cells in 96-well plates at a density of 2 x 10^4 cells per well in DMEM with 10% FBS and incubate overnight.

  • Co-transfect the cells with the TCF/LEF luciferase reporter plasmid and the Renilla luciferase control plasmid using Lipofectamine 2000 in Opti-MEM according to the manufacturer's instructions.

  • After 24 hours, replace the medium with fresh DMEM containing various concentrations of this compound or vehicle control (DMSO).

  • Incubate the cells for another 24 hours.

  • Lyse the cells and measure firefly and Renilla luciferase activities using the Dual-Luciferase Reporter Assay System and a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

  • Calculate the IC50 value by plotting the normalized luciferase activity against the logarithm of the this compound concentration.

MTS Colorimetric Cell Growth Assay

This colorimetric assay measures cell proliferation based on the reduction of the MTS tetrazolium compound by metabolically active cells to a soluble formazan product.

Materials:

  • Cancer cell lines (e.g., COLO 320DM, RKO)

  • RPMI-1640 medium with 10% FBS

  • This compound

  • MTS reagent

  • 96-well plates

  • Spectrophotometer

Protocol:

  • Seed cells in 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of culture medium.

  • Allow the cells to attach overnight.

  • Add 100 µL of medium containing various concentrations of this compound or vehicle control (DMSO).

  • Incubate the plates for 5 days.

  • Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a spectrophotometer.

  • Calculate the GI50 and GI25 values relative to the vehicle-treated control (100% growth) and the initial cell number at time zero (0% growth).

COLO 320DM Colon Carcinoma Xenograft Model

This in vivo model assesses the anti-tumor efficacy of this compound in a human colon cancer xenograft.

Materials:

  • CB17-SCID mice (female, 6-8 weeks old)

  • COLO 320DM cells

  • Matrigel

  • This compound formulation for oral gavage

  • Calipers

Protocol:

  • Subcutaneously inject 5 x 10^6 COLO 320DM cells mixed with Matrigel into the flank of each mouse.

  • Monitor tumor growth regularly using calipers.

  • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

  • Administer this compound (e.g., 0.1, 0.33, 1, 3.3, 10 mg/kg) or vehicle control via oral gavage twice daily for 34 days.

  • Measure tumor volume and body weight twice weekly.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunoblotting, RT-qPCR).

B16-F10 Melanoma Model with Anti-PD-1 Immunotherapy

This syngeneic mouse model is used to evaluate the combination effect of this compound and immune checkpoint inhibition.

Materials:

  • C57BL/6N mice (female, 6-8 weeks old)

  • B16-F10 melanoma cells

  • This compound formulation for oral gavage

  • Anti-mouse PD-1 antibody

  • Calipers

Protocol:

  • Subcutaneously inject 2 x 10^5 B16-F10 cells into the flank of each mouse.

  • On day 6 post-injection, randomize the mice into treatment groups: vehicle, this compound alone, anti-PD-1 alone, and combination of this compound and anti-PD-1.

  • Administer this compound (e.g., 10 mg/kg) orally twice daily from day 6 to day 20.

  • Administer anti-PD-1 antibody (e.g., 10 mg/kg) intraperitoneally on days 6, 9, and 12.

  • Monitor tumor volume and body weight regularly.

  • At the end of the study, euthanize the mice and collect tumors for analysis of immune cell infiltration and Wnt/β-catenin signaling markers.

Mandatory Visualization

OM153_Wnt_Signaling_Pathway This compound Mechanism of Action in the Wnt/β-catenin Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_destruction_complex β-catenin Destruction Complex cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Dvl Dishevelled (Dvl) Frizzled->Dvl Activates LRP5_6 LRP5/6 Co-receptor Axin Axin Dvl->Axin Inhibits GSK3b GSK3β beta_catenin β-catenin GSK3b->beta_catenin Phosphorylates CK1 CK1 CK1->beta_catenin Phosphorylates APC APC APC->beta_catenin Phosphorylates Axin->beta_catenin Ub_Proteasome Ubiquitination & Proteasomal Degradation beta_catenin->Ub_Proteasome Degraded TCF_LEF TCF/LEF beta_catenin->TCF_LEF Translocates & Co-activates Tankyrase Tankyrase 1/2 Tankyrase->Axin PARylates for Degradation OM153 This compound OM153->Tankyrase Inhibits Target_Genes Wnt Target Genes (e.g., MYC, CCND1) TCF_LEF->Target_Genes Transcription

Caption: this compound inhibits Tankyrase, stabilizing Axin and promoting β-catenin degradation.

Experimental_Workflow_OM153 General Experimental Workflow for this compound Evaluation biochemical_assay Biochemical Assays (TNKS1/2 Inhibition) reporter_assay Wnt/β-catenin Reporter Assay (HEK293 cells) biochemical_assay->reporter_assay Confirms cellular activity proliferation_assay Cell Proliferation Assays (MTS; NCI-60 Panel) reporter_assay->proliferation_assay Links pathway inhibition to anti-proliferative effect mechanistic_studies Mechanistic Studies (Immunoblotting, RT-qPCR) proliferation_assay->mechanistic_studies Investigates molecular changes xenograft_model Xenograft Models (e.g., COLO 320DM) proliferation_assay->xenograft_model Translates to in vivo efficacy toxicity_study Toxicity Studies (28-day repeated dose) pk_pd_analysis Pharmacokinetic/ Pharmacodynamic Analysis xenograft_model->pk_pd_analysis syngeneic_model Syngeneic Models (e.g., B16-F10) syngeneic_model->pk_pd_analysis

Caption: Workflow for preclinical evaluation of this compound from in vitro to in vivo studies.

References

An In-depth Technical Guide to OM-153: A Potent Tankyrase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

OM-153 is a potent and selective small-molecule inhibitor of Tankyrase 1 and 2 (TNKS1/2), key enzymes in the Wnt/β-catenin signaling pathway. By inhibiting the poly-ADP-ribosylation (PARsylation) activity of tankyrases, this compound stabilizes the β-catenin destruction complex, leading to the suppression of oncogenic Wnt signaling. This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of this compound, supported by experimental data and detailed methodologies.

Chemical Structure and Properties

This compound is a 1,2,4-triazole-based compound. Its chemical structure is presented below.

(Image of the chemical structure of this compound would be placed here if image generation were supported)

Caption: Chemical Structure of this compound.

The key physicochemical and pharmacological properties of this compound are summarized in the tables below, providing a clear comparison of its activity and selectivity.

Property Value Reference
Molecular Formula C₂₄H₂₃N₇O₂S[1]
Molecular Weight 489.56 g/mol [1]
CAS Number 2406278-81-5
Appearance Solid
Solubility Soluble in DMSO

Table 1: Physicochemical Properties of this compound

Parameter Value (nM) Assay System Reference
IC₅₀ for Tankyrase 1 (TNKS1) 13Biochemical Assay[1]
IC₅₀ for Tankyrase 2 (TNKS2) 2Biochemical Assay[1]
IC₅₀ for Wnt/β-catenin Signaling Reporter Assay 0.63Luciferase-based assay in HEK293 cells[1]
GI₅₀ for COLO 320DM Cell Growth 10MTS colorimetric cell growth assay[2]
GI₂₅ for COLO 320DM Cell Growth 2.5MTS colorimetric cell growth assay[2]

Table 2: In Vitro Biological Activity of this compound

Mechanism of Action: Inhibition of the Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival. Its dysregulation is a hallmark of many cancers. Tankyrase 1 and 2 are key positive regulators of this pathway. They PARsylate AXIN proteins, which are core components of the β-catenin destruction complex. This modification marks AXIN for ubiquitination and subsequent proteasomal degradation. The degradation of AXIN leads to the disassembly of the destruction complex, allowing β-catenin to accumulate in the cytoplasm, translocate to the nucleus, and activate the transcription of Wnt target genes, driving cell proliferation.[3][4]

This compound exerts its therapeutic effect by directly inhibiting the catalytic activity of TNKS1 and TNKS2.[1] This inhibition prevents the PARsylation of AXIN, leading to its stabilization and the accumulation of the β-catenin destruction complex.[5] A functional destruction complex then efficiently phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation. The resulting decrease in nuclear β-catenin levels leads to the downregulation of Wnt target gene expression and a subsequent reduction in tumor cell growth.[2][6]

Wnt_Pathway_Inhibition_by_OM153 cluster_without_OM153 Wnt Pathway (Active) cluster_nucleus_active Wnt Pathway (Active) cluster_with_OM153 Wnt Pathway with this compound cluster_nucleus_inactive Wnt Pathway with this compound Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled TNKS Tankyrase 1/2 Frizzled->TNKS Activates AXIN_p AXIN (PARsylated) TNKS->AXIN_p PARsylates AXIN Degraded_Complex Degraded Destruction Complex AXIN_p->Degraded_Complex beta_catenin_acc β-catenin (Accumulates) Degraded_Complex->beta_catenin_acc Allows Nucleus_active Nucleus beta_catenin_acc->Nucleus_active Translocates to TCF_LEF_active TCF/LEF Gene_Transcription_active Target Gene Transcription (ON) TCF_LEF_active->Gene_Transcription_active Activates OM153 This compound TNKS_inhibited Tankyrase 1/2 (Inhibited) OM153->TNKS_inhibited Inhibits AXIN_stable AXIN (Stable) TNKS_inhibited->AXIN_stable Prevents PARsylation Stable_Complex Stable Destruction Complex AXIN_stable->Stable_Complex beta_catenin_deg β-catenin (Degraded) Stable_Complex->beta_catenin_deg Promotes Degradation Nucleus_inactive Nucleus TCF_LEF_inactive TCF/LEF Gene_Transcription_inactive Target Gene Transcription (OFF)

Caption: this compound inhibits Tankyrase, stabilizing the β-catenin destruction complex.

Experimental Protocols

This section details the methodologies for the key experiments cited in the characterization of this compound.

In Vitro Assays
  • Objective: To determine the in vitro inhibitory activity of this compound against purified TNKS1 and TNKS2 enzymes.

  • Methodology: A colorimetric or chemiluminescent assay format is typically used.[7][8]

    • Plate Coating: 96-well plates are coated with histone proteins, which serve as a substrate for the tankyrase enzymes.

    • Enzyme Reaction: Purified recombinant TNKS1 or TNKS2 enzyme is incubated with a biotinylated NAD+ mixture (PARP Substrate Mixture) and varying concentrations of this compound in an optimized assay buffer.

    • Detection: The plate is treated with streptavidin-HRP, followed by the addition of a colorimetric or chemiluminescent HRP substrate.

    • Data Analysis: The signal generated, which is proportional to the tankyrase activity, is measured using a microplate reader. The IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

  • Objective: To assess the functional inhibition of the Wnt/β-catenin signaling pathway by this compound in a cellular context.

  • Cell Line: HEK293 cells stably transfected with a TCF/LEF-responsive firefly luciferase reporter construct.[9][10]

  • Methodology:

    • Cell Seeding: HEK293 TCF/LEF reporter cells are seeded into 96-well plates.

    • Compound Treatment: Cells are treated with a serial dilution of this compound or vehicle control (DMSO).

    • Pathway Stimulation: The Wnt pathway is activated, for example, by treatment with Wnt3a-conditioned medium or LiCl (which inhibits GSK3β, mimicking Wnt signaling).

    • Luciferase Assay: After a defined incubation period, cells are lysed, and luciferase activity is measured using a luminometer and a luciferase assay reagent kit.

    • Data Analysis: The luminescence signal is normalized to a control, and the IC₅₀ value is determined from the dose-response curve.

  • Objective: To evaluate the anti-proliferative effect of this compound on cancer cell lines.

  • Cell Line: COLO 320DM (a human colon adenocarcinoma cell line with an APC mutation, making it sensitive to Wnt pathway inhibition).[2]

  • Methodology (MTS Assay):

    • Cell Seeding: COLO 320DM cells are seeded in 96-well plates.

    • Compound Treatment: Cells are treated with various concentrations of this compound for a specified duration (e.g., 5 days).

    • MTS Reagent Addition: An MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution is added to each well. Metabolically active cells reduce the MTS tetrazolium compound to a colored formazan product.

    • Absorbance Measurement: The absorbance of the formazan product is measured at 490 nm using a microplate reader.

    • Data Analysis: The GI₅₀ and GI₂₅ values (concentrations resulting in 50% and 25% growth inhibition, respectively) are calculated relative to vehicle-treated control cells.

In Vivo Assays
  • Objective: To assess the anti-tumor efficacy of this compound in a preclinical mouse model.

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID) are used.[6]

  • Methodology:

    • Tumor Cell Implantation: COLO 320DM cells are suspended in a suitable matrix (e.g., Matrigel) and injected subcutaneously into the flanks of the mice.[11][12]

    • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size, and mice are then randomized into treatment and control groups.

    • Drug Administration: this compound is administered orally, typically twice daily, at various dose levels (e.g., 0.33–10 mg/kg).[1][13] The vehicle control group receives the formulation without the active compound.

    • Monitoring: Tumor volume and mouse body weight are measured regularly throughout the study.

    • Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunoblotting for pathway biomarkers).

    • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.

Xenograft_Workflow start Start cell_culture Culture COLO 320DM Cells start->cell_culture implantation Subcutaneous Implantation of Cells into Mice cell_culture->implantation tumor_growth Allow Tumors to Grow to Palpable Size implantation->tumor_growth randomization Randomize Mice into Treatment & Control Groups tumor_growth->randomization treatment Oral Administration of This compound or Vehicle randomization->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring monitoring->treatment Repeated Dosing endpoint Endpoint: Excise & Analyze Tumors monitoring->endpoint Study Duration Met data_analysis Analyze Tumor Growth Inhibition endpoint->data_analysis end End data_analysis->end

Caption: A typical workflow for a preclinical xenograft study.

Conclusion

This compound is a highly potent and selective inhibitor of Tankyrase 1 and 2, demonstrating significant anti-proliferative effects in preclinical models of Wnt-dependent cancers. Its mechanism of action, involving the stabilization of the β-catenin destruction complex, is well-defined. The data presented in this guide underscore the potential of this compound as a therapeutic agent and provide a solid foundation for further research and development in the field of oncology. The detailed experimental protocols offer a framework for the replication and expansion of these key findings.

References

The Tankyrase Inhibitor OM-153: A Technical Overview of AXIN Protein Stabilization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of OM-153, a potent and selective tankyrase inhibitor, with a specific focus on its role in the stabilization of the key signaling scaffold protein, AXIN. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular pathways and experimental workflows.

Introduction to AXIN Protein and its Regulation

AXIN is a crucial scaffolding protein and a concentration-limiting component of the β-catenin destruction complex. This complex, which also includes Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3 (GSK3), and Casein Kinase 1 (CK1), is central to the canonical Wnt/β-catenin signaling pathway. In the absence of a Wnt signal, the destruction complex facilitates the phosphorylation of β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. This process maintains low cytoplasmic levels of β-catenin, preventing its translocation to the nucleus and the activation of Wnt target genes.[1][2]

The cellular levels of AXIN are tightly regulated, in part, through a process of poly-ADP-ribosylation (PARsylation) mediated by the enzymes tankyrase 1 and 2 (TNKS1/2).[3][4] TNKS1/2 are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes.[2] They catalyze the attachment of ADP-ribose polymers to target proteins, including AXIN. This PARsylation acts as a signal for the recruitment of the E3 ubiquitin ligase RNF146, which then ubiquitinates AXIN, marking it for degradation by the 26S proteasome.[5] This constant turnover of AXIN is a key regulatory mechanism in the Wnt signaling pathway.

This compound: A Potent Tankyrase Inhibitor

This compound is a novel, potent, and selective 1,2,4-triazole-based inhibitor of tankyrase 1 and 2 (TNKS1/2).[3][6] By inhibiting the catalytic activity of TNKS1/2, this compound prevents the PARsylation of AXIN.[6] This, in turn, blocks the subsequent ubiquitination and proteasomal degradation of AXIN, leading to its stabilization and accumulation within the cell.[6][7] The increased levels of AXIN enhance the activity of the β-catenin destruction complex, thereby promoting β-catenin degradation and inhibiting the oncogenic Wnt/β-catenin signaling pathway.[3][6]

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data regarding the inhibitory activity of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 ValueAssay TypeCell LineReference
Tankyrase 1 (TNKS1)13 nMBiochemical Assay-[8]
Tankyrase 2 (TNKS2)2 nMBiochemical Assay-[8]
Wnt/β-catenin Signaling0.63 nMLuciferase Reporter AssayHEK293[8]

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

Cell LineGI50 ValueGI25 ValueCancer TypeReference
COLO 320DM10 nM2.5 nMColon Carcinoma[8]
ABC-1---[9]
OVCAR-4---[9]
UO-31---[9]

GI50 and GI25 represent the concentrations resulting in 50% and 25% growth inhibition, respectively.

Signaling Pathways and Mechanisms

AXIN Degradation Pathway

The degradation of AXIN is a multi-step process initiated by tankyrase-mediated PARsylation. The following diagram illustrates this pathway.

AXIN_Degradation_Pathway TNKS Tankyrase (TNKS1/2) AXIN AXIN TNKS->AXIN PARsylation PAR Poly(ADP-ribose) (PAR) Ub Ubiquitin (Ub) Proteasome 26S Proteasome AXIN->Proteasome RNF146 RNF146 (E3 Ubiquitin Ligase) RNF146->AXIN Ubiquitination Degradation Degraded AXIN Proteasome->Degradation OM153_Mechanism_of_Action cluster_inhibition Inhibition by this compound cluster_pathway AXIN Degradation Pathway cluster_outcome Cellular Outcome OM153 This compound TNKS Tankyrase (TNKS1/2) OM153->TNKS inhibits AXIN AXIN TNKS->AXIN PARsylation PARsylated_AXIN PARsylated AXIN Ub_AXIN Ubiquitinated AXIN PARsylated_AXIN->Ub_AXIN Ubiquitination Degradation AXIN Degradation Ub_AXIN->Degradation Proteasomal Degradation AXIN_stabilization AXIN Stabilization & Accumulation Destruction_Complex Enhanced β-catenin Destruction Complex Activity AXIN_stabilization->Destruction_Complex beta_catenin_degradation Increased β-catenin Degradation Destruction_Complex->beta_catenin_degradation Wnt_signaling_inhibition Inhibition of Wnt Signaling beta_catenin_degradation->Wnt_signaling_inhibition Experimental_Workflow start Start cell_culture Cell Culture (e.g., COLO 320DM) start->cell_culture treatment Treatment with this compound (Dose-response and time-course) cell_culture->treatment protein_extraction Protein Extraction treatment->protein_extraction immunofluorescence Immunofluorescence (AXIN1 Puncta Formation) treatment->immunofluorescence quantification Protein Quantification (BCA Assay) protein_extraction->quantification western_blot Western Blotting (AXIN1, AXIN2, Loading Control) quantification->western_blot data_analysis Data Analysis and Quantification western_blot->data_analysis immunofluorescence->data_analysis conclusion Conclusion on AXIN Protein Stabilization data_analysis->conclusion

References

Initial Studies of OM-153 in Colon Carcinoma: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the initial preclinical studies on OM-153, a potent and selective tankyrase inhibitor, in the context of colon carcinoma. The document synthesizes key findings, experimental designs, and the underlying mechanism of action, offering valuable insights for researchers and professionals in the field of oncology drug development.

Quantitative Efficacy Data

The initial studies have demonstrated the potent in vitro and in vivo activity of this compound in colon carcinoma models. The quantitative data from these studies are summarized below for comparative analysis.

Table 1: In Vitro Potency and Efficacy of this compound
Target/AssayCell LineIC50 / GI50 ValueNotes
Tankyrase 1 (TNKS1)Biochemical Assay13 nM[1]Demonstrates high affinity for the primary target.
Tankyrase 2 (TNKS2)Biochemical Assay2 nM[1]Shows even greater potency against the second isoform of the target.
Wnt/β-catenin SignalingHEK293 (Reporter Assay)0.63 nM[1][2]Indicates potent inhibition of the target signaling pathway.
Cell Growth (GI50)COLO 320DM10 nM[1][3]Effective inhibition of cell proliferation in a colon cancer cell line with an APC mutation.[3]
Cell Growth (GI25)COLO 320DM2.5 nM[1][3]Demonstrates anti-proliferative effects at lower concentrations.
Cell Growth (GI50)RKO>10,000 nM[3]Shows selectivity, with insubstantial effect on a TNKSi-insensitive colon carcinoma cell line.[3]
Table 2: In Vivo Anti-Tumor Efficacy of this compound in a Colon Carcinoma Xenograft Model
Animal ModelTreatment RegimenTumor Growth InhibitionReference
COLO 320DM Xenograft0.33-10 mg/kg, oral, twice daily74-85%[4]Significant tumor growth inhibition observed across a range of doses.

Core Signaling Pathway and Mechanism of Action

This compound exerts its anti-tumor effects by targeting the Wnt/β-catenin signaling pathway, a critical pathway often dysregulated in colorectal cancer.[5] The mechanism is initiated by the inhibition of the catalytic activity of Tankyrase 1 and 2 (TNKS1/2).[3][6]

  • Tankyrase Inhibition: this compound, a 1,2,4-triazole-based inhibitor, selectively binds to the adenosine binding pocket of TNKS1/2.[3]

  • AXIN Stabilization: Inhibition of TNKS1/2 prevents the poly-ADP-ribosylation (PARylation) of AXIN proteins.[3] This post-translational modification normally earmarks AXIN for ubiquitination and subsequent degradation by the proteasome.[3]

  • β-catenin Destruction Complex: The stabilization of AXIN proteins promotes the assembly of the β-catenin destruction complex.[7]

  • β-catenin Degradation: This complex facilitates the phosphorylation and subsequent degradation of β-catenin, a key transcriptional co-activator in the Wnt pathway.[4]

  • Downstream Effects: The reduction in nuclear β-catenin leads to the downregulation of Wnt target genes, including MYC and Cyclin D1 (CCND1), which are critical for cell proliferation.[4] Studies have also indicated that this compound can inhibit YAP signaling.[4]

Below is a diagram illustrating the signaling pathway targeted by this compound.

OM153_Wnt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_destruction_complex β-catenin Destruction Complex cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds LRP LRP5/6 Frizzled->LRP Dishevelled Dishevelled Frizzled->Dishevelled GSK3b GSK3β Dishevelled->GSK3b Inhibits beta_catenin β-catenin GSK3b->beta_catenin Phosphorylates CK1 CK1α CK1->beta_catenin Phosphorylates APC APC AXIN AXIN Proteasome Proteasome beta_catenin->Proteasome Degradation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Translocation TNKS Tankyrase 1/2 TNKS->AXIN PARylation & Degradation OM153 This compound OM153->TNKS Inhibits TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Target_Genes Target Genes (MYC, CCND1) TCF_LEF->Target_Genes Activates

This compound Mechanism of Action in the Wnt/β-catenin Pathway.

Experimental Protocols

The following sections detail the methodologies employed in the initial studies of this compound.

In Vitro Assays
  • Cell Lines:

    • COLO 320DM: A human colon adenocarcinoma cell line with a mutation in the APC gene, making it sensitive to tankyrase inhibitors.[3][4]

    • RKO: A human colon carcinoma cell line that is insensitive to tankyrase inhibitors, used as a negative control.[3][4]

    • HEK293: Human embryonic kidney cells used for the luciferase-based Wnt/β-catenin signaling reporter assay.[2]

  • Biochemical Tankyrase and PARP1 Assays:

    • The potency and specificity of this compound were evaluated through biochemical assays for TNKS1, TNKS2, and PARP1.[2][4] The IC50 values were determined to quantify the inhibitory activity.

  • Wnt/β-catenin Signaling Reporter Assay:

    • HEK293 cells were utilized to transiently express a luciferase reporter gene under the control of a TCF/LEF responsive promoter.

    • Cells were treated with varying concentrations of this compound.

    • The inhibition of Wnt/β-catenin signaling was quantified by measuring the reduction in luciferase activity.[2][4]

  • Cell Growth Assay (MTS Assay):

    • COLO 320DM and RKO cells were seeded in 96-well plates.

    • The cells were treated with a range of this compound concentrations for 5 days.

    • Cell viability was assessed using a colorimetric MTS assay, which measures the metabolic activity of the cells.

    • GI50 and GI25 values were calculated relative to vehicle-treated controls.[8]

  • Immunoblotting and qRT-PCR:

    • To confirm the mechanism of action, protein and mRNA levels of key components of the Wnt/β-catenin and MYC signaling pathways were analyzed.

    • COLO 320DM cells were treated with this compound (e.g., 10 nM).[4]

    • Immunoblotting: Protein lysates were subjected to SDS-PAGE and transferred to membranes. The levels of AXIN1, AXIN2, total β-catenin, MYC, and Cyclin D1 were detected using specific antibodies.[2][9]

    • qRT-PCR: Total RNA was extracted, and cDNA was synthesized. The mRNA expression levels of Wnt target genes (e.g., DKK1, APCDD1, NKD1) and MYC target genes (MYC, CCND1) were quantified using real-time quantitative reverse transcription PCR.[2][4]

In Vivo Xenograft Model
  • Animal Model:

    • CB17-SCID mice were used for the xenograft studies.[9]

    • COLO 320DM cells were implanted subcutaneously into the flanks of the mice.[9]

  • Treatment:

    • Once tumors reached a palpable size, mice were randomized into treatment and control groups.

    • This compound was administered orally twice daily at doses ranging from 0.1 to 10 mg/kg.[9] The vehicle was used for the control group.

    • Treatment was continued for a specified period (e.g., 34 days).[1]

  • Efficacy Evaluation:

    • Tumor volume was measured regularly throughout the study.

    • The percentage of tumor growth inhibition was calculated by comparing the tumor volumes in the treated groups to the control group.

    • Body weight was also monitored to assess toxicity.[9]

  • Pharmacodynamic and Pharmacokinetic Analyses:

    • At the end of the study, plasma and tumor tissue were collected at specific time points after the final dose.[9]

    • The concentration of this compound was measured using mass spectrometry to determine its pharmacokinetic profile.[9]

    • Tumor lysates were analyzed by immunoblotting and qRT-PCR to confirm the on-target effects of this compound in vivo, such as the stabilization of AXIN proteins and downregulation of Wnt target genes.[9]

The general workflow for the preclinical evaluation of this compound is depicted in the following diagram.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation biochem_assay Biochemical Assays (TNKS1/2, PARP1) reporter_assay Wnt Reporter Assay (HEK293) biochem_assay->reporter_assay Confirm Pathway Inhibition cell_growth Cell Growth Assay (COLO 320DM, RKO) reporter_assay->cell_growth Assess Anti-proliferative Effect western_qRT Western Blot & qRT-PCR (COLO 320DM) cell_growth->western_qRT Elucidate Mechanism xenograft COLO 320DM Xenograft Model western_qRT->xenograft Justify In Vivo Studies treatment This compound Treatment (Oral, Twice Daily) xenograft->treatment tumor_growth Tumor Growth Measurement treatment->tumor_growth pk_pd PK/PD Analysis tumor_growth->pk_pd Correlate Efficacy with Drug Exposure & Target Modulation

General Experimental Workflow for Preclinical Studies of this compound.

Conclusion

The initial studies on this compound provide a strong rationale for its further development as a therapeutic agent for colon carcinomas harboring APC mutations. The compound demonstrates high potency in inhibiting its targets, TNKS1/2, leading to the effective suppression of the Wnt/β-catenin signaling pathway. This mechanism translates to significant anti-proliferative effects in relevant cancer cell lines and robust tumor growth inhibition in in vivo models. The detailed experimental protocols outlined in this guide offer a framework for future research aimed at further characterizing the efficacy and safety profile of this compound.

References

Exploring the therapeutic potential of OM-153 in melanoma

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This document provides a comprehensive overview of the preclinical data supporting the therapeutic potential of OM-153, a potent and selective 1,2,4-triazole-based tankyrase (TNKS) inhibitor, in the context of melanoma. This compound's mechanism of action, its efficacy in relevant models, and its potential in combination therapies are detailed below.

Executive Summary

This compound is an orally active small molecule that potently inhibits tankyrase 1 and 2 (TNKS1/2), key enzymes in the WNT/β-catenin signaling pathway. Dysregulation of this pathway is a known oncogenic driver in various cancers. Preclinical studies have demonstrated that this compound effectively reduces WNT/β-catenin signaling, leading to tumor growth inhibition. Notably, in melanoma models, this compound has been shown to potentiate the antitumor effects of anti-PD-1 immune checkpoint inhibitors, suggesting a promising combination therapy strategy for this aggressive skin cancer. This guide consolidates the available quantitative data, experimental methodologies, and key signaling pathways associated with this compound's activity in melanoma.

Mechanism of Action: WNT/β-Catenin Pathway Inhibition

The primary mechanism of this compound involves the inhibition of TNKS1/2. These enzymes poly-ADP-ribosylate (PARylate) target proteins, marking them for ubiquitination and subsequent degradation by the proteasome. A critical target of TNKS1/2 is AXIN1, a scaffold protein that is a central component of the β-catenin destruction complex.

By inhibiting TNKS1/2, this compound prevents the PARylation and degradation of AXIN1. This leads to the stabilization of the destruction complex, which then effectively phosphorylates β-catenin, targeting it for degradation. The resulting decrease in nuclear β-catenin leads to reduced transcription of WNT target genes, such as Axin2, which are involved in cell proliferation.

OM153_WNT_Pathway cluster_inhibition This compound Intervention cluster_destruction_complex β-catenin Destruction Complex cluster_downstream Downstream Effects This compound This compound TNKS1/2 TNKS1/2 This compound->TNKS1/2 Inhibits AXIN1 AXIN1 TNKS1/2->AXIN1 Promotes Degradation β-catenin_Degradation β-catenin Degradation AXIN1->β-catenin_Degradation Promotes β-catenin_Nuclear Nuclear β-catenin β-catenin_Degradation->β-catenin_Nuclear Reduces WNT_Target_Genes WNT Target Genes (e.g., Axin2) β-catenin_Nuclear->WNT_Target_Genes Activates Transcription Tumor_Growth Tumor Growth WNT_Target_Genes->Tumor_Growth Promotes B16F10_Workflow Cell_Culture 1. Cell Culture B16-F10 melanoma cells are cultured under standard conditions. Implantation 2. Tumor Implantation C57BL/6N mice are challenged subcutaneously with B16-F10 cells. Cell_Culture->Implantation Treatment 3. Treatment Initiation (Day 6-20) - Vehicle Control - this compound (10 mg/kg, oral, BID) - Anti-PD-1 Antibody - this compound + Anti-PD-1 Implantation->Treatment Monitoring 4. Monitoring Tumor volume and body weight are measured regularly. Treatment->Monitoring Endpoint 5. Endpoint Analysis - Final tumor volume is recorded. - Tumors are collected for molecular analysis (Immunoblot, qRT-PCR). Monitoring->Endpoint Analysis 6. Molecular Analysis - Western Blot for AXIN1 and β-catenin. - qRT-PCR for Axin2 gene expression. Endpoint->Analysis Logical_Relationship Melanoma Anti-PD-1 Resistant Melanoma (B16-F10 Model) AntiPD1 Anti-PD-1 Therapy Melanoma->AntiPD1 Resistant To OM153 This compound WNT_Signaling Inhibits WNT/β-catenin Signaling OM153->WNT_Signaling Synergy Synergistic Antitumor Effect AntiPD1->Synergy Immune_Evasion Reduces β-catenin-mediated Immune Evasion WNT_Signaling->Immune_Evasion TCell_Response Induces CD8+ T Cell Antitumor Response Immune_Evasion->TCell_Response TCell_Response->Synergy

Methodological & Application

Application Notes and Protocols for OM-153 in Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

Topic: OM-153 In Vivo Study Design for Mouse Xenograft Models

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a potent and selective small molecule inhibitor of tankyrase 1 and 2 (TNKS1/2).[1][2] Tankyrases are members of the poly(ADP-ribose) polymerase (PARP) family and play a crucial role in various cellular processes, including the regulation of Wnt/β-catenin signaling.[3][4][5] In many cancers, dysregulation of the Wnt/β-catenin pathway leads to uncontrolled cell proliferation. This compound inhibits tankyrases, leading to the stabilization of Axin proteins, which are key components of the β-catenin destruction complex.[3][4][5] This action promotes the degradation of β-catenin, thereby downregulating Wnt signaling and inhibiting cancer cell growth.[3][4][5] Preclinical studies have demonstrated the anti-tumor efficacy of this compound in mouse xenograft models, highlighting its potential as a therapeutic agent.[3][4][6] These application notes provide a detailed protocol for an in vivo study of this compound using a human colon carcinoma xenograft model in mice.

Mechanism of Action: Wnt/β-catenin Signaling Pathway

This compound targets tankyrase, an enzyme that negatively regulates the Wnt/β-catenin signaling pathway. By inhibiting TNKS1/2, this compound prevents the PARsylation and subsequent degradation of Axin. Axin then serves as a scaffold for the β-catenin destruction complex, leading to the phosphorylation and ubiquitination of β-catenin, marking it for proteasomal degradation. In cancer cells with a hyperactive Wnt pathway, this leads to a reduction in nuclear β-catenin, decreased transcription of Wnt target genes like MYC, and ultimately, reduced cell proliferation.[3][4]

Wnt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds Dsh Dishevelled Frizzled->Dsh activates LRP LRP5/6 GSK3b GSK3β Dsh->GSK3b inhibits BetaCatenin β-catenin GSK3b->BetaCatenin phosphorylates for degradation APC APC APC->BetaCatenin Axin Axin Axin->BetaCatenin CK1 CK1α CK1->BetaCatenin Proteasome Proteasome BetaCatenin->Proteasome degradation BetaCatenin_nuc β-catenin BetaCatenin->BetaCatenin_nuc translocates TNKS Tankyrase (TNKS1/2) TNKS->Axin promotes degradation OM153 This compound OM153->TNKS inhibits TCF TCF/LEF BetaCatenin_nuc->TCF binds TargetGenes Target Genes (e.g., MYC, CCND1) TCF->TargetGenes activates transcription Proliferation Cell Proliferation TargetGenes->Proliferation

Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Cell Line and Culture
  • Cell Line: COLO 320DM (ATCC CCL-220.1), a human colon adenocarcinoma cell line with an APC mutation leading to activated Wnt signaling.[3]

  • Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

Animal Model
  • Species: Severe Combined Immunodeficient (SCID) mice (e.g., CB17-SCID), 6-8 weeks old, female.

  • Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.

  • Housing: House mice in sterile conditions in individually ventilated cages with free access to sterile food and water.

Xenograft Implantation
  • Cell Preparation: Harvest COLO 320DM cells during the logarithmic growth phase. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.

  • Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.

  • Tumor Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

This compound Formulation and Administration
  • Formulation: Prepare this compound for oral administration. A suggested vehicle is a solution of 0.5% hydroxypropyl methylcellulose (HPMC) and 0.2% Tween 80 in sterile water.

  • Administration: Administer this compound or vehicle control orally (p.o.) twice daily (BID).[3][4][7]

Study Design and Data Collection

The following table summarizes a recommended study design based on published data.[3][8]

ParameterRecommendation
Animal Model CB17-SCID mice
Cell Line COLO 320DM
Number of Cells 5 x 10^6 cells in 100 µL (1:1 PBS/Matrigel)
Tumor Implantation Subcutaneous, right flank
Treatment Groups Vehicle Control, this compound (0.33, 1, 3.3, 10 mg/kg)
Administration Route Oral (p.o.), twice daily
Treatment Duration 28-34 days
Tumor Measurement Every 2-3 days with calipers
Body Weight Measured every 2-3 days
Endpoint Tumor volume, body weight, and post-necropsy analysis
Endpoint Analysis
  • Tumor Growth Inhibition: At the end of the study, euthanize the mice and excise the tumors. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

  • Pharmacodynamic Analysis: A subset of tumors can be collected at specific time points after the last dose to analyze the effect of this compound on the Wnt signaling pathway. This can be done through:

    • Immunoblotting: To assess the protein levels of Axin1, Axin2, and β-catenin.[3][8]

    • RT-qPCR: To measure the mRNA levels of Wnt target genes such as DKK1, APCDD1, and NKD1.[3][8]

  • Toxicity Assessment: Monitor mice for any signs of toxicity, including weight loss, changes in behavior, and altered organ morphology upon necropsy.[3][9][10] A dose of 10 mg/kg administered twice daily has been shown to be well-tolerated in mice.[3][4][9]

Experimental Workflow

experimental_workflow start Start cell_culture 1. Cell Culture (COLO 320DM) start->cell_culture implantation 2. Xenograft Implantation (5x10^6 cells/mouse) cell_culture->implantation tumor_growth 3. Tumor Growth (to 100-150 mm³) implantation->tumor_growth randomization 4. Randomization tumor_growth->randomization treatment 5. Treatment (this compound or Vehicle, BID) randomization->treatment monitoring 6. Monitoring (Tumor Volume & Body Weight) treatment->monitoring 28-34 days monitoring->treatment endpoint 7. Study Endpoint monitoring->endpoint necropsy 8. Necropsy & Tissue Collection endpoint->necropsy analysis 9. Data Analysis (TGI, PD, Toxicity) necropsy->analysis end End analysis->end

Caption: Experimental workflow for an this compound in vivo xenograft study.

Quantitative Data Summary

The following tables provide a summary of key quantitative data for the in vivo evaluation of this compound.

Table 1: this compound In Vitro Potency
AssayCell LineIC50 / GI50
Tankyrase 1 (TNKS1) Inhibition-13 nM
Tankyrase 2 (TNKS2) Inhibition-2 nM
Wnt/β-catenin Reporter AssayHEK2930.63 nM
Cell Growth Inhibition (GI50)COLO 320DM10 nM

Data sourced from MedchemExpress and other publications.[1][2]

Table 2: Recommended In Vivo Study Parameters
ParameterValue
Mouse Strain CB17-SCID
Tumor Model COLO 320DM Xenograft
This compound Doses 0.33, 1, 3.3, 10 mg/kg
Administration Oral (p.o.), twice daily
Tumor Growth Inhibition 74% - 85% with 0.33-10 mg/kg doses
Tolerated Dose Up to at least 10 mg/kg, twice daily
Toxic Dose 100 mg/kg, twice daily (causes weight loss and intestinal damage)

Data based on studies by Brinch et al.[3][5][6]

Table 3: Pharmacodynamic Markers
MarkerChange with this compound Treatment
Axin1 Protein Increased
Axin2 Protein Increased
β-catenin Protein Decreased
DKK1 mRNA Decreased
APCDD1 mRNA Decreased
NKD1 mRNA Decreased

These markers can be assessed in tumor tissue to confirm the on-target activity of this compound.[3][8]

References

Application Notes and Protocols for OM-153 in COLO 320DM Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the use of OM-153, a potent tankyrase inhibitor, in the context of COLO 320DM colorectal adenocarcinoma cell culture. This compound has been shown to inhibit WNT/β-catenin, YAP, and MYC signaling pathways, leading to decreased cell proliferation in this cell line.[1] These application notes include procedures for cell culture, drug treatment, and subsequent analysis of cell viability and key signaling pathways. Quantitative data from preclinical studies are summarized, and diagrams illustrating the experimental workflow and the targeted signaling pathway are provided to guide researchers in their experimental design.

Introduction

This compound is a selective and orally active inhibitor of tankyrase 1 and 2 (TNKS1/2).[1] Tankyrases are enzymes that play a crucial role in the degradation of AXIN proteins, which are key components of the β-catenin destruction complex. By inhibiting tankyrases, this compound stabilizes AXIN, leading to the suppression of the WNT/β-catenin signaling pathway, which is frequently dysregulated in colorectal cancers.[2][3][4] The COLO 320DM cell line, derived from a human colorectal adenocarcinoma, is characterized by an APC mutation and serves as a relevant in vitro model for studying the effects of WNT pathway inhibitors.[2][5] In COLO 320DM cells, this compound has demonstrated a potent anti-proliferative effect.[1][2] These protocols outline methods to investigate the cellular effects of this compound on COLO 320DM cells.

Data Presentation

Table 1: In Vitro Efficacy of this compound in COLO 320DM Cells
ParameterValueCell LineReference
GI50 (50% Growth Inhibition)10 nMCOLO 320DM[1][2]
GI25 (25% Growth Inhibition)2.5 nMCOLO 320DM[1][2]
WNT/β-catenin Signaling Reporter IC500.63 nMHEK293[1]
TNKS1 IC50 (biochemical assay)13 nM-[1]
TNKS2 IC50 (biochemical assay)2 nM-[1]
Table 2: In Vivo Efficacy of this compound in COLO 320DM Xenograft Model
Dosing RegimenEffectAnimal ModelReference
0.33–10 mg/kg (p.o., twice daily)Reduced WNT/β-catenin signaling and tumor progressionCOLO 320DM colon carcinoma xenografts[2][4][6]
10 mg/kg (p.o., twice daily for 28 days)No significant intestinal damage or histopathological changesMouse toxicity study[2][6][7]
100 mg/kg (p.o., twice daily for 28 days)Documented body weight loss, intestinal and kidney damageMouse toxicity study[2][6][7]

Experimental Protocols

COLO 320DM Cell Culture

This protocol describes the standard procedure for culturing COLO 320DM cells.

Materials:

  • COLO 320DM cells (ATCC CCL-220)

  • RPMI-1640 Medium (ATCC 30-2001)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • 0.25% (w/v) Trypsin- 0.53 mM EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • T-75 cell culture flasks

  • Cell culture incubator (37°C, 5% CO2)

Complete Growth Medium:

  • RPMI-1640 Medium

  • 10% Fetal Bovine Serum

  • 1% Penicillin-Streptomycin

Procedure:

  • Thawing Cryopreserved Cells:

    • Quickly thaw the vial of frozen cells in a 37°C water bath.

    • Decontaminate the vial with 70% ethanol before opening in a sterile cell culture hood.

    • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

    • Centrifuge at 125 x g for 5-7 minutes.

    • Aspirate the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium.

    • Transfer the cell suspension to a T-75 flask.

    • Incubate at 37°C with 5% CO2. Change the medium after 24 hours to remove residual cryoprotectant.

  • Subculturing:

    • COLO 320DM cells are a mix of adherent and suspension cells. For passaging, the medium containing floating cells can be collected.

    • Wash the adherent cell layer with sterile PBS.

    • Add 2-3 mL of Trypsin-EDTA solution to the flask and incubate at 37°C for 5-10 minutes, or until cells detach.

    • Neutralize the trypsin by adding 6-8 mL of complete growth medium.

    • Combine the detached cells with the collected floating cells.

    • Centrifuge the cell suspension at 125 x g for 5-7 minutes.

    • Resuspend the cell pellet in fresh complete growth medium and plate into new flasks at a recommended split ratio of 1:3 to 1:6.

    • Change the medium every 2-3 days.

This compound Treatment of COLO 320DM Cells

This protocol outlines the treatment of COLO 320DM cells with this compound for subsequent analysis.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile

  • COLO 320DM cells cultured as described above

  • Complete growth medium

  • Multi-well plates (6-well, 24-well, or 96-well, depending on the assay)

Procedure:

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

    • Store the stock solution at -20°C or -80°C for long-term storage.[1] Avoid repeated freeze-thaw cycles.

  • Cell Seeding:

    • Seed COLO 320DM cells in the desired multi-well plate format at a density appropriate for the duration of the experiment. Allow cells to adhere and resume exponential growth for 24 hours.

  • Drug Treatment:

    • Prepare serial dilutions of this compound from the stock solution in complete growth medium to achieve the desired final concentrations. A suggested concentration range for initial experiments is 0.1 nM to 1 µM.

    • Include a vehicle control group treated with the same final concentration of DMSO as the highest this compound concentration.

    • Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or vehicle control.

    • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.

Cell Viability Assay (MTS Assay)

This protocol describes a colorimetric assay to assess the effect of this compound on COLO 320DM cell viability.

Materials:

  • COLO 320DM cells treated with this compound in a 96-well plate

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader capable of measuring absorbance at 490 nm

Procedure:

  • Seed 5,000-10,000 COLO 320DM cells per well in a 96-well plate and allow them to attach overnight.

  • Treat the cells with a range of this compound concentrations as described in Protocol 2 for 48-72 hours.

  • Add 20 µL of MTS reagent to each well containing 100 µL of medium.

  • Incubate the plate for 1-4 hours at 37°C with 5% CO2.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Western Blot Analysis of Apoptosis and Signaling Pathways

This protocol details the detection of key proteins involved in apoptosis (cleaved PARP, cleaved Caspase-3) and the WNT/β-catenin signaling pathway (AXIN1, AXIN2, β-catenin, MYC, CCND1).

Materials:

  • COLO 320DM cells treated with this compound in 6-well plates

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-AXIN1, anti-AXIN2, anti-β-catenin, anti-MYC, anti-CCND1, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis:

    • After treatment with this compound for the desired time (e.g., 24-48 hours), wash the cells with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer to each well of a 6-well plate.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize the protein concentrations and prepare samples by adding Laemmli buffer and boiling at 95-100°C for 5 minutes.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-40 µg) into the wells of an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Apply ECL substrate and visualize the protein bands using an imaging system.

    • Quantify band intensities using image analysis software and normalize to the loading control.

Mandatory Visualizations

experimental_workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis culture COLO 320DM Cell Culture (RPMI-1640 + 10% FBS) seeding Seed cells in multi-well plates culture->seeding treatment Treat with this compound (0.1 nM - 1 µM) and Vehicle Control (DMSO) seeding->treatment incubation Incubate for 24, 48, or 72 hours treatment->incubation viability Cell Viability Assay (MTS) incubation->viability western_prep Protein Lysate Preparation incubation->western_prep western_blot Western Blot Analysis western_prep->western_blot

Caption: Experimental workflow for treating COLO 320DM cells with this compound.

wnt_signaling_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_destruction_complex β-catenin Destruction Complex cluster_nucleus Nucleus FZD Frizzled DVL DVL FZD->DVL LRP LRP5/6 WNT WNT WNT->FZD AXIN AXIN DVL->AXIN Inhibits Complex GSK3b GSK3β beta_catenin β-catenin GSK3b->beta_catenin P CK1 CK1 CK1->beta_catenin P APC APC AXIN->beta_catenin ubiquitin Ubiquitination & Degradation beta_catenin->ubiquitin beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Translocation TNKS Tankyrase 1/2 TNKS->AXIN Degradation OM153 This compound OM153->TNKS Inhibition TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF target_genes Target Gene Transcription (e.g., MYC, CCND1) TCF_LEF->target_genes

Caption: this compound inhibits Tankyrase, stabilizing AXIN and promoting β-catenin degradation.

References

Determining the Effective Dosage of OM-153 for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and protocols for determining the effective dosage of OM-153 in in vitro experiments. This compound is a potent and selective small molecule inhibitor of tankyrase 1 and 2 (TNKS1/2), key enzymes in the Wnt/β-catenin signaling pathway. By inhibiting TNKS1/2, this compound stabilizes the β-catenin destruction complex, leading to reduced Wnt signaling, a pathway often dysregulated in various cancers. These guidelines offer a starting point for researchers utilizing this compound, with specific examples and methodologies for assessing its biological activity.

Mechanism of Action

This compound exerts its biological effects through the specific inhibition of tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2). These enzymes poly-ADP-ribosylate (PARsylate) various protein targets, including AXIN1 and AXIN2, which are core components of the β-catenin destruction complex. PARsylation of AXIN proteins marks them for ubiquitination and subsequent proteasomal degradation. By inhibiting TNKS1/2, this compound prevents AXIN degradation, leading to the stabilization of the destruction complex. This enhanced complex activity promotes the phosphorylation and subsequent degradation of β-catenin, thereby attenuating Wnt/β-catenin signaling.[1][2][3][4] Dysregulation of the Wnt pathway is a critical factor in the development and progression of numerous cancers, making TNKS1/2 attractive therapeutic targets.[1][3] this compound has also been shown to inhibit YAP and MYC signaling pathways in certain cancer cell lines.[5][6][7]

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of this compound across various assays and cell lines. This data serves as a valuable reference for initial dose-ranging studies.

Table 1: Biochemical and Cellular Assay Potency of this compound

Assay TypeTarget/PathwayCell LineIC50 ValueReference
Biochemical AssayTankyrase 1 (TNKS1)-13 nM[5]
Biochemical AssayTankyrase 2 (TNKS2)-2 nM[5]
Wnt/β-catenin Signaling Reporter AssayWnt/β-catenin PathwayHEK2930.63 nM[5][6][7]

Table 2: Anti-proliferative Activity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeAssay DurationGI50 ValueGI25 ValueReference
COLO 320DMColon Carcinoma5 days10 nM2.5 nM[5][7]
ABC-1Non-Small Cell Lung Cancer5 days2.0 nM1.5 nM[7]
OVCAR-4Ovarian Cancer5 days--[7]
UO-31Renal Cancer5 days--[7]
RKOColon Carcinoma5 days>10,000 nM>10,000 nM[7]

GI50 and GI25 represent the concentrations required to inhibit cell growth by 50% and 25%, respectively.

Experimental Protocols

Cell Proliferation Assay (MTS Assay)

This protocol is adapted from studies evaluating the anti-proliferative effects of this compound.[7][8]

Objective: To determine the concentration-dependent effect of this compound on the proliferation of cancer cell lines.

Materials:

  • Cancer cell lines of interest (e.g., COLO 320DM, ABC-1)

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Allow cells to attach overnight.

  • The following day, prepare serial dilutions of this compound in complete medium. A typical starting range would be from 1 µM down to 0.1 nM. Include a vehicle control (e.g., 0.01% DMSO).

  • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

  • Incubate the plates for the desired duration (e.g., 5 days).[7][8]

  • At the end of the incubation period, add 20 µL of MTS reagent to each well.

  • Incubate for 1-4 hours at 37°C in a humidified incubator.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 and GI25 values.

Wnt/β-catenin Signaling Reporter Assay

This protocol is based on the luciferase reporter assays used to characterize this compound's activity.[5][6][7]

Objective: To quantify the inhibitory effect of this compound on Wnt/β-catenin signaling.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Wnt/β-catenin luciferase reporter plasmid (e.g., TOPFlash/FOPFlash)

  • Transfection reagent

  • This compound stock solution

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Co-transfect HEK293 cells with the TOPFlash (containing TCF/LEF binding sites) and a control FOPFlash (mutated binding sites) luciferase reporter plasmid, along with a Renilla luciferase plasmid for normalization.

  • After 24 hours, re-seed the transfected cells into a 96-well plate.

  • Treat the cells with serial dilutions of this compound (e.g., 100 nM to 0.01 nM) and a vehicle control.

  • Incubate for an additional 24 hours.

  • Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer and a dual-luciferase reporter assay system.

  • Normalize the TOPFlash and FOPFlash firefly luciferase activity to the Renilla luciferase activity.

  • Calculate the ratio of TOPFlash to FOPFlash activity to determine the specific inhibition of Wnt/β-catenin signaling and calculate the IC50 value.

Western Blot Analysis of Signaling Pathway Components

This protocol allows for the qualitative and semi-quantitative assessment of protein expression changes in response to this compound treatment.[6][7]

Objective: To analyze the effect of this compound on the protein levels of key components of the Wnt/β-catenin, YAP, and MYC signaling pathways.

Materials:

  • Cancer cell lines

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis equipment

  • Western blot transfer system

  • Primary antibodies against: AXIN1, AXIN2, β-catenin, YAP, TAZ, MYC, CCND1, and a loading control (e.g., Lamin B1, β-actin).

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound (e.g., 10 nM) or vehicle control for a specified time (e.g., 24 hours).[8]

  • Harvest and lyse the cells.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize to the loading control to determine changes in protein expression.

Visualizations

Signaling Pathway Diagram

OM153_Wnt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Fzd Frizzled Wnt->Fzd LRP LRP5/6 Dvl Dishevelled Fzd->Dvl Destruction_Complex Destruction Complex (APC, GSK3β, CK1α) Dvl->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates Axin AXIN Axin->Destruction_Complex Scaffold p_Beta_Catenin p-β-catenin Beta_Catenin_Nuc β-catenin Beta_Catenin->Beta_Catenin_Nuc Accumulation & Translocation Proteasome Proteasome p_Beta_Catenin->Proteasome Degradation TNKS Tankyrase 1/2 TNKS->Axin PARsylation & Degradation OM153 This compound OM153->TNKS Inhibits TCF_LEF TCF/LEF Beta_Catenin_Nuc->TCF_LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes Activates

Caption: this compound inhibits Tankyrase, stabilizing AXIN and promoting β-catenin degradation.

Experimental Workflow Diagram

Experimental_Workflow cluster_assays Endpoint Assays Start Select Cancer Cell Line (e.g., COLO 320DM) Cell_Culture Cell Seeding & Adherence (24h) Start->Cell_Culture Treatment Treat with this compound (Dose-Response) Cell_Culture->Treatment Incubation Incubation (e.g., 5 days for proliferation, 24h for signaling) Treatment->Incubation Proliferation Cell Proliferation (MTS Assay) Incubation->Proliferation Signaling Wnt Signaling (Reporter Assay) Incubation->Signaling Protein Protein Expression (Western Blot) Incubation->Protein Data_Analysis Data Analysis (IC50/GI50 Calculation) Proliferation->Data_Analysis Signaling->Data_Analysis Protein->Data_Analysis Conclusion Determine Effective In Vitro Dosage Data_Analysis->Conclusion

Caption: Workflow for determining the effective in vitro dosage of this compound.

References

Application Notes and Protocols for Wnt Signaling Luciferase Reporter Assay Using OM-153

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wnt signaling pathway is a crucial regulator of embryonic development, tissue homeostasis, and its aberrant activation is implicated in various diseases, including cancer.[1][2][3] The canonical Wnt pathway, also known as the Wnt/β-catenin pathway, is characterized by the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus.[2][4] In the nucleus, β-catenin associates with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes.[5][6][7]

A luciferase reporter assay is a widely used method to quantify the activity of the Wnt/β-catenin signaling pathway.[5][8][9] This assay utilizes a reporter plasmid containing a luciferase gene (e.g., Firefly luciferase) under the control of a promoter with multiple TCF/LEF binding sites (e.g., TOP-flash reporter).[5][8] When the Wnt pathway is activated, the β-catenin/TCF/LEF complex binds to these sites, driving the expression of luciferase. The resulting luminescence is proportional to the Wnt signaling activity and can be measured using a luminometer.

OM-153 is a potent and orally active inhibitor of tankyrase 1 and 2 (TNKS1/2).[10] Tankyrases are enzymes that poly-ADP-ribosylate AXIN, a key component of the β-catenin destruction complex, leading to its degradation. By inhibiting tankyrases, this compound stabilizes the destruction complex, thereby promoting the degradation of β-catenin and inhibiting Wnt/β-catenin signaling.[11][12] this compound has been shown to inhibit Wnt/β-catenin signaling with an IC50 value of 0.63 nM in a luciferase-based reporter assay in HEK293 cells.[10][11]

These application notes provide a detailed protocol for performing a luciferase reporter assay to evaluate the inhibitory effect of this compound on the Wnt/β-catenin signaling pathway.

Signaling Pathway and Experimental Workflow Diagrams

To visualize the underlying biological process and the experimental procedure, the following diagrams are provided.

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_destruction_complex Destruction Complex cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds Dsh Dishevelled (Dsh) Frizzled->Dsh activates LRP56 LRP5/6 Co-receptor LRP56->Dsh Axin Axin Dsh->Axin inhibits APC APC GSK3b GSK3β beta_catenin β-catenin GSK3b->beta_catenin phosphorylates CK1 CK1 CK1->beta_catenin phosphorylates Proteasome Proteasome beta_catenin->Proteasome degradation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc translocates TNKS Tankyrase (TNKS) TNKS->Axin promotes degradation OM153 This compound OM153->TNKS inhibits TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF binds TargetGenes Wnt Target Genes (e.g., c-myc, cyclin D1) TCF_LEF->TargetGenes activates transcription

Caption: Canonical Wnt/β-catenin signaling pathway and the mechanism of action of this compound.

Luciferase_Assay_Workflow start Start: Seed Cells transfection Day 1: Co-transfect with TOP-flash (Firefly Luc) & Renilla Luc plasmids start->transfection treatment Day 2: Treat with Wnt agonist and varying concentrations of this compound transfection->treatment incubation Incubate for 16-24 hours treatment->incubation lysis Day 3: Lyse cells incubation->lysis readout Measure Firefly and Renilla luminescence lysis->readout analysis Data Analysis: Normalize Firefly to Renilla, calculate fold change and IC50 readout->analysis end End analysis->end

Caption: Experimental workflow for the Wnt signaling luciferase reporter assay.

Experimental Protocols

Materials and Reagents
  • Cell Line: HEK293 cells (or other suitable cell line with low endogenous Wnt activity).

  • Reporter Plasmids:

    • M50 Super 8× TOPFlash (Firefly luciferase reporter with TCF/LEF binding sites, Addgene plasmid #12456 or similar).[13]

    • pRL-SV40 or pRL-TK (Renilla luciferase for normalization, Promega or similar).

  • Transfection Reagent: Lipofectamine 2000 (Invitrogen) or other suitable transfection reagent.

  • Wnt Pathway Agonist: Recombinant Wnt3a protein (R&D Systems) or a GSK3β inhibitor like CHIR-99021.[1]

  • Compound: this compound (MedchemExpress or other supplier).[10]

  • Cell Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Assay Plate: 96-well white, clear-bottom tissue culture plates.

  • Luciferase Assay System: Dual-Luciferase® Reporter Assay System (Promega) or similar.

  • Luminometer: Plate-reading luminometer.

Cell Seeding
  • Culture HEK293 cells in complete growth medium at 37°C in a 5% CO2 incubator.

  • On the day before transfection, seed the cells into a 96-well white, clear-bottom plate at a density of 1.5 - 2 x 10^4 cells per well in 100 µL of complete growth medium. Ensure even cell distribution.

Transfection
  • On the day of transfection, prepare the DNA-transfection reagent complexes. For each well, dilute the following plasmids in serum-free medium:

    • 100 ng of TOP-flash (or FOP-flash for negative control) plasmid.

    • 10 ng of Renilla luciferase plasmid.

  • Add the transfection reagent according to the manufacturer's protocol.

  • Incubate the complexes at room temperature for 20-30 minutes.

  • Add the transfection complexes to the cells.

  • Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.

Compound and Agonist Treatment
  • Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in cell culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 nM to 1000 nM).

  • Prepare the Wnt agonist solution. For Wnt3a, a final concentration of 50-100 ng/mL is often effective. For CHIR-99021, a concentration of 1-5 µM can be used.

  • Carefully remove the medium from the transfected cells.

  • Add 100 µL of fresh medium containing the Wnt agonist and the respective concentrations of this compound to each well. Include the following controls:

    • Vehicle Control: Cells treated with the Wnt agonist and the same concentration of DMSO as the highest this compound concentration.

    • Unstimulated Control: Cells treated with vehicle only (no agonist or this compound).

    • FOP-flash Control: Cells transfected with the FOP-flash plasmid (a negative control reporter with mutated TCF/LEF binding sites) and treated with the Wnt agonist.

  • Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.

Luciferase Assay
  • Equilibrate the 96-well plate and the luciferase assay reagents to room temperature.

  • Remove the medium from the wells.

  • Wash the cells once with 100 µL of PBS.

  • Add 20-50 µL of passive lysis buffer to each well and incubate for 15 minutes on a plate shaker at room temperature.

  • Following the manufacturer's protocol for the dual-luciferase assay system, add the Luciferase Assay Reagent II (LAR II) to measure the Firefly luciferase activity.

  • Subsequently, add the Stop & Glo® Reagent to quench the Firefly reaction and simultaneously measure the Renilla luciferase activity.

  • Record the luminescence values using a plate-reading luminometer.

Data Analysis
  • For each well, calculate the ratio of the Firefly luciferase reading to the Renilla luciferase reading to normalize for transfection efficiency and cell number.[1][14]

  • Calculate the fold change in Wnt activity by dividing the normalized luciferase activity of each treated sample by the normalized activity of the unstimulated control.

  • To determine the inhibitory effect of this compound, normalize the data to the vehicle control (Wnt agonist + DMSO), which is set as 100% Wnt activity.

  • Plot the percentage of Wnt activity against the log concentration of this compound.

  • Calculate the IC50 value of this compound using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).

Data Presentation

The following tables present hypothetical data from a Wnt signaling luciferase reporter assay with this compound.

Table 1: Raw Luminescence Data and Normalization

Treatment GroupFirefly RLU (Mean ± SD)Renilla RLU (Mean ± SD)Normalized Ratio (Firefly/Renilla)
Unstimulated1,500 ± 15020,000 ± 1,8000.075
Wnt3a (100 ng/mL)150,000 ± 12,00021,000 ± 2,0007.14
Wnt3a + this compound (0.1 nM)127,500 ± 11,00020,500 ± 1,9006.22
Wnt3a + this compound (1 nM)60,000 ± 5,50020,800 ± 2,1002.88
Wnt3a + this compound (10 nM)18,000 ± 1,70021,200 ± 2,0000.85
Wnt3a + this compound (100 nM)4,500 ± 40020,900 ± 1,9500.22

Table 2: Calculation of Wnt Pathway Inhibition by this compound

This compound Concentration (nM)Normalized Ratio% Wnt Activity (Normalized to Wnt3a control)
0 (Wnt3a only)7.14100%
0.16.2287.1%
12.8840.3%
100.8511.9%
1000.223.1%

Note: The presented data is for illustrative purposes and actual results may vary depending on experimental conditions. The IC50 value derived from this hypothetical data would be in the low nanomolar range, consistent with published findings for this compound.[10][11]

Conclusion

This application note provides a comprehensive protocol for utilizing a luciferase reporter assay to quantify the inhibitory effect of this compound on the Wnt/β-catenin signaling pathway. By following this detailed methodology, researchers can accurately assess the potency of this compound and other potential Wnt pathway inhibitors, facilitating drug discovery and development efforts in this critical area of research.

References

Application Notes and Protocols: Analysis of β-catenin Levels Following OM-153 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OM-153 is a novel, potent, and selective small molecule inhibitor of the tankyrase enzymes, TNKS1 and TNKS2.[1][2][3][4] These enzymes are key regulators of the Wnt/β-catenin signaling pathway.[1][2][3] Tankyrases poly-ADP-ribosylate AXIN proteins, marking them for ubiquitination and subsequent degradation by the proteasome.[1][2] AXIN is a crucial component of the β-catenin destruction complex, which also includes APC, GSK3β, and CK1. In the absence of Wnt signaling, this complex phosphorylates β-catenin, leading to its degradation and keeping cytoplasmic levels low.[5][6]

By inhibiting tankyrases, this compound stabilizes AXIN levels, thereby enhancing the activity of the destruction complex and promoting the degradation of β-catenin.[1][7] This leads to a reduction in the nuclear translocation of β-catenin and subsequent downregulation of Wnt target gene expression.[1][7] Dysregulation of the Wnt/β-catenin pathway is a hallmark of many cancers, particularly colorectal cancer, making tankyrase inhibitors like this compound a promising therapeutic strategy.[3][8]

These application notes provide a summary of the effects of this compound on β-catenin levels as determined by Western blot analysis and offer a detailed protocol for researchers to conduct similar experiments.

Data Presentation: Effect of this compound on β-catenin Levels

The following table summarizes the quantitative analysis of total β-catenin protein levels in COLO 320DM human colon carcinoma xenografts following oral, twice-daily treatment with this compound for 34 days. The data is presented as the mean relative protein level compared to the vehicle-treated control group. This data is derived from in vivo studies and demonstrates a dose-dependent reduction in total β-catenin levels.[1][9]

Treatment Group (this compound Dose, mg/kg)Mean Relative Total β-catenin Level (vs. Vehicle)
Vehicle Control1.00
0.33~0.85
1~0.70
3.3~0.60
10~0.55

Note: The quantitative data are estimations derived from the graphical representation of quantified protein immunoblot ratios in Brinch et al., Cancer Research Communications, 2022.[1][9]

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the Wnt/β-catenin signaling pathway and the experimental workflow for Western blot analysis of β-catenin.

Wnt_beta_catenin_pathway cluster_off Wnt 'OFF' State cluster_on Wnt 'ON' State cluster_nucleus Inside Nucleus cluster_drug Intervention Destruction_Complex Destruction Complex (AXIN, APC, GSK3β, CK1) beta_catenin_off β-catenin Destruction_Complex->beta_catenin_off Phosphorylation Proteasome Proteasome beta_catenin_off->Proteasome Degradation Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP Receptors Wnt->Frizzled_LRP Dvl Dishevelled (Dvl) Frizzled_LRP->Dvl Dvl->Destruction_Complex Inhibition beta_catenin_on β-catenin Nucleus Nucleus beta_catenin_on->Nucleus Accumulation & Translocation TCF_LEF TCF/LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes Activation OM153 This compound TNKS Tankyrase (TNKS1/2) OM153->TNKS Inhibition AXIN AXIN TNKS->AXIN Degradation AXIN->Destruction_Complex Stabilization & Assembly

Wnt/β-catenin signaling pathway and the mechanism of this compound action.

Western_Blot_Workflow start Start: this compound Treated Tissue/Cell Samples lysis 1. Cell Lysis & Protein Extraction start->lysis quantification 2. Protein Quantification (e.g., BCA Assay) lysis->quantification sds_page 3. SDS-PAGE (Protein Separation by Size) quantification->sds_page transfer 4. Protein Transfer (to PVDF/Nitrocellulose Membrane) sds_page->transfer blocking 5. Blocking (5% non-fat milk or BSA) transfer->blocking primary_ab 6. Primary Antibody Incubation (anti-β-catenin) blocking->primary_ab wash1 7. Washing Steps (e.g., TBST) primary_ab->wash1 secondary_ab 8. Secondary Antibody Incubation (HRP-conjugated) wash1->secondary_ab wash2 9. Washing Steps secondary_ab->wash2 detection 10. Detection (ECL Substrate) wash2->detection analysis 11. Data Analysis & Quantification detection->analysis

References

Application Note & Protocol: Measuring Target Gene Expression in Response to OM-153 using RT-qPCR

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

OM-153 is a novel and potent tankyrase inhibitor that has demonstrated antitumor efficacy by targeting key oncogenic signaling pathways.[1] It has been shown to inhibit WNT/β-catenin, YAP, and MYC signaling, leading to reduced cell proliferation in various cancer cell lines.[1][2] This application note provides a detailed protocol for quantifying the expression of downstream target genes of these pathways in response to this compound treatment using Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR). RT-qPCR is a highly sensitive and specific method for measuring RNA levels, making it the gold standard for gene expression analysis.[3][4]

1. Experimental Design and Workflow

A typical experiment to assess the effect of this compound on target gene expression involves treating cancer cells with the inhibitor, followed by RNA extraction, reverse transcription to complementary DNA (cDNA), and finally, qPCR to quantify the relative expression levels of selected target genes.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_processing RNA Processing cluster_cDNA_synthesis Reverse Transcription cluster_qPCR Quantitative PCR cell_culture Seed Cancer Cells treatment Treat with this compound (or DMSO control) cell_culture->treatment rna_extraction Total RNA Extraction treatment->rna_extraction rna_qc RNA Quality & Quantity Assessment rna_extraction->rna_qc rt Reverse Transcription (RNA to cDNA) rna_qc->rt qpcr RT-qPCR with SYBR Green rt->qpcr data_analysis Data Analysis (ΔΔCt Method) qpcr->data_analysis signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus wnt_ligand Wnt fzd Frizzled wnt_ligand->fzd Activates destruction_complex Destruction Complex (AXIN, APC, GSK3β) fzd->destruction_complex Inhibits tnks TNKS1/2 tnks->destruction_complex Degrades AXIN amot AMOT tnks->amot Degrades om153 This compound om153->tnks beta_catenin β-catenin destruction_complex->beta_catenin Degrades beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Translocates yap YAP yap_nuc YAP yap->yap_nuc Translocates amot->yap Sequesters target_genes Target Gene Expression (AXIN2, MYC, CCND1) beta_catenin_nuc->target_genes Activates yap_nuc->target_genes Activates tcf_lef TCF/LEF tead TEAD

References

Preparing OM-153 Stock Solutions in DMSO: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of OM-153, a potent and selective inhibitor of tankyrase 1 and 2 (TNKS1/2).[1] this compound modulates the WNT/β-catenin signaling pathway, making it a valuable tool in cancer research and drug development.[2][3][4][5] The following protocols and data are intended to ensure consistent and reliable experimental results when utilizing this compound in in vitro and in vivo studies.

Introduction

This compound is a small molecule inhibitor that specifically targets TNKS1/2, enzymes that play a crucial role in the degradation of AXIN proteins, key components of the β-catenin destruction complex.[4] By inhibiting TNKS1/2, this compound stabilizes AXIN levels, leading to the downregulation of WNT/β-catenin signaling.[2][4] Dysregulation of this pathway is implicated in various cancers, making this compound a compound of significant interest for therapeutic development.[4][6] Accurate and consistent preparation of this compound stock solutions is paramount for obtaining reproducible data in cell-based assays and animal models. Dimethyl sulfoxide (DMSO) is a common solvent for this compound due to its solubilizing properties.

Data Presentation

The following table summarizes the key quantitative data for this compound, compiled from various sources.

ParameterValueSource
Molecular Weight 509.55 g/mol [1]
TNKS1 IC₅₀ 13 nM[1]
TNKS2 IC₅₀ 2 nM[1]
WNT/β-catenin Signaling Reporter IC₅₀ (HEK293 cells) 0.63 nM[1]
COLO 320DM Cell Growth GI₅₀ 10 nM[1][3]
Recommended Stock Solution Concentration in DMSO 1 mM, 5 mM, 10 mM[1]
Recommended Final DMSO Concentration in Cell Culture <0.5% (0.1% preferred)[7][8]
Storage of Stock Solution in DMSO -20°C for 1 month; -80°C for 6 months[1][8]

Experimental Protocols

Materials
  • This compound powder

  • Anhydrous or molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Sterile, filtered pipette tips

  • Vortex mixer

  • Sonicator (optional)

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution. The volumes can be adjusted as needed to prepare other concentrations.

  • Preparation: Perform all steps in a chemical fume hood using appropriate PPE. Ensure all materials are sterile to prevent contamination of cell cultures.

  • Weighing this compound: Tare a sterile microcentrifuge tube or amber vial on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.096 mg of this compound.

  • Adding DMSO: Using a sterile pipette, add the calculated volume of anhydrous DMSO to the vial containing the this compound powder. For a 10 mM solution from 5.096 mg of this compound, add 1 mL of DMSO.

  • Dissolving this compound: Close the vial tightly and vortex the solution for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, brief sonication in a water bath sonicator (10-15 minutes) can be used. Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting: Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[8][9]

  • Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][8] Protect the vials from light.

Protocol for Preparing Working Solutions for Cell Culture
  • Thawing Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment. It is crucial to maintain the final DMSO concentration in the cell culture medium below 0.5%, with 0.1% being preferable to avoid solvent-induced cellular stress.[7][8] For example, to achieve a final concentration of 10 nM this compound with a 0.1% DMSO concentration, you would perform a 1:1000 dilution of a 10 µM intermediate solution, which itself was prepared from the 10 mM stock.

  • Control Group: Prepare a vehicle control using the same final concentration of DMSO in the cell culture medium as the experimental groups.[8]

Mandatory Visualizations

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh 1. Weigh this compound Powder add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate to Dissolve add_dmso->dissolve aliquot 4. Aliquot into Single-Use Vials dissolve->aliquot store 5. Store at -80°C or -20°C aliquot->store thaw A. Thaw Stock Solution Aliquot dilute B. Serially Dilute in Culture Medium thaw->dilute control C. Prepare Vehicle Control (DMSO) thaw->control use D. Use in Experiment dilute->use control->use Wnt_Pathway cluster_inhibition This compound Mechanism of Action OM153 This compound TNKS Tankyrase 1/2 OM153->TNKS Inhibition Axin AXIN TNKS->Axin Degrades DestructionComplex β-catenin Destruction Complex Axin->DestructionComplex Stabilizes BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylates for Degradation Proteasome Proteasomal Degradation BetaCatenin->Proteasome Nucleus Nucleus BetaCatenin->Nucleus TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Activates GeneTranscription Target Gene Transcription TCF_LEF->GeneTranscription

References

Application Note: MTS Assay Protocol for Assessing Cell Viability with OM-153

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The MTS assay is a robust and widely used colorimetric method for determining the number of viable cells in proliferation or cytotoxicity studies.[1][2] The assay's principle lies in the reduction of the MTS tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) by metabolically active cells.[3] Specifically, NAD(P)H-dependent dehydrogenase enzymes within viable cells convert the MTS compound into a soluble purple formazan product.[1][3][4] The amount of formazan produced, measured by absorbance at approximately 490 nm, is directly proportional to the number of living cells in the culture.[1][5]

OM-153 is a potent and selective small molecule inhibitor of tankyrase 1 and 2 (TNKS1/2).[6][7] Tankyrases are enzymes involved in various cellular processes, including the regulation of Wnt/β-catenin signaling, a pathway critical for cell proliferation.[8][9] By inhibiting tankyrase, this compound disrupts Wnt/β-catenin signaling, leading to an antiproliferative effect in several human cancer cell lines.[6][7][10] This application note provides a detailed protocol for using the MTS assay to quantify the dose-dependent effects of this compound on cell viability.

Principle of the Assay and Mechanism of Action

The MTS assay quantifies cell viability by measuring the metabolic activity of a cell population. Viable cells maintain a pool of dehydrogenase enzymes that can reduce the MTS tetrazolium compound into a colored formazan product. The intensity of this color serves as an indicator of the number of metabolically active cells.

This compound exerts its antiproliferative effects by inhibiting tankyrase enzymes. This inhibition leads to the stabilization of the AXIN protein, a key component of the β-catenin destruction complex. A stable complex efficiently targets β-catenin for proteasomal degradation, preventing its accumulation and translocation to the nucleus. This downregulates the transcription of target genes, such as MYC and Cyclin D1, which are essential for cell proliferation.[10][11] The MTS assay can effectively measure the resulting decrease in cell proliferation and viability.

G cluster_pathway This compound Signaling Pathway cluster_nucleus OM153 This compound TNKS Tankyrase 1/2 OM153->TNKS DestructionComplex β-catenin Destruction Complex (AXIN, APC, GSK3β) TNKS->DestructionComplex Inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylates Degradation Degradation BetaCatenin->Degradation Nucleus Nucleus BetaCatenin->Nucleus Translocation BetaCatenin_n β-catenin TCF_LEF TCF/LEF Proliferation Cell Proliferation (MYC, CCND1) TCF_LEF->Proliferation BetaCatenin_n->TCF_LEF Activates

Caption: Mechanism of this compound action on the Wnt/β-catenin signaling pathway.

Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific cell line and experimental conditions.

I. Materials and Reagents

  • Cells: A cell line of interest (e.g., COLO 320DM, known to be sensitive to this compound).

  • This compound: Stock solution prepared in sterile DMSO.

  • Cell Culture Medium: Appropriate for the cell line, supplemented with fetal bovine serum (FBS) and antibiotics.

  • MTS Reagent: Commercially available MTS solution (e.g., CellTiter 96® AQueous One Solution Reagent).

  • Plates: Sterile, 96-well flat-bottom tissue culture plates.

  • Phosphate-Buffered Saline (PBS): Sterile, pH 7.4.

  • Equipment:

    • Humidified incubator (37°C, 5% CO₂).

    • Laminar flow hood.

    • Multichannel pipette.

    • Microplate reader capable of measuring absorbance at 490-500 nm.

II. Protocol Steps

  • Cell Seeding:

    • Harvest and count cells. Ensure cell viability is >95%.

    • Dilute the cells in culture medium to the desired seeding density (e.g., 5,000 - 10,000 cells/well). This should be optimized to ensure cells are in the exponential growth phase at the end of the experiment.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Include wells for controls: "vehicle control" (cells + DMSO), "untreated control" (cells + medium), and "blank" (medium only, no cells) for background subtraction.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.

  • Compound Preparation and Cell Treatment:

    • Prepare a series of dilutions of this compound in culture medium from the DMSO stock. A typical concentration range could be 0.1 nM to 1 µM.

    • Ensure the final concentration of DMSO in all wells (including vehicle controls) is consistent and non-toxic to the cells (typically ≤ 0.1%).

    • After the 24-hour pre-incubation, carefully remove the medium from the wells.

    • Add 100 µL of the medium containing the desired concentrations of this compound (or vehicle) to the appropriate wells.

    • Incubate the plate for the desired exposure period (e.g., 48, 72, or 96 hours) at 37°C, 5% CO₂.[10]

  • MTS Assay and Data Acquisition:

    • Following the treatment incubation, add 20 µL of MTS reagent directly to each well.[3][12][13]

    • Incubate the plate for 1 to 4 hours at 37°C, 5% CO₂. The optimal incubation time will depend on the cell type and density and should be determined empirically.[3][12]

    • After incubation, place the plate on a shaker for 1 minute to ensure a homogenous mixture.

    • Measure the absorbance of each well at 490 nm using a microplate reader.[1][3]

III. Data Analysis

  • Background Subtraction: Subtract the average absorbance of the "blank" (medium only) wells from all other absorbance readings.

  • Calculate Percent Viability: Normalize the data to the vehicle control to determine the percentage of cell viability for each this compound concentration.

    • % Viability = [(Absorbance of Treated Well - Average Blank Absorbance) / (Average Absorbance of Vehicle Control - Average Blank Absorbance)] x 100 [14]

  • Dose-Response Curve: Plot the percent viability against the logarithm of the this compound concentration to generate a dose-response curve. This can be used to calculate the GI₅₀ (concentration that causes 50% growth inhibition).

G start Start seed 1. Seed Cells (100 µL/well in 96-well plate) start->seed incubate1 2. Incubate for 24h (37°C, 5% CO₂) seed->incubate1 treat 3. Add this compound Dilutions (Varying concentrations + Controls) incubate1->treat incubate2 4. Incubate for 48-96h (Drug exposure) treat->incubate2 add_mts 5. Add MTS Reagent (20 µL/well) incubate2->add_mts incubate3 6. Incubate for 1-4h (Color development) add_mts->incubate3 read 7. Measure Absorbance (490 nm) incubate3->read analyze 8. Calculate % Viability (Normalize to vehicle control) read->analyze end_node End analyze->end_node

Caption: Experimental workflow for the MTS cell viability assay.

Data Presentation

Quantitative data should be organized into tables for clarity and ease of comparison. Below is an example table summarizing hypothetical results from an MTS assay with this compound.

This compound Conc. (nM)Mean Absorbance (490 nm)Std. DeviationCorrected Absorbance*% Cell Viability
0 (Vehicle)1.2540.0851.199100.0%
0.11.2310.0791.17698.1%
1.01.0550.0621.00083.4%
10.00.6820.0410.62752.3%
100.00.2150.0230.16013.3%
1000.00.0980.0150.0433.6%
Blank (No Cells)0.0550.005N/AN/A

*Corrected Absorbance = Mean Absorbance - Blank Absorbance

Notes and Considerations

  • Optimization: It is crucial to optimize cell seeding density and MTS incubation time for each specific cell line to ensure the absorbance values fall within the linear range of the instrument.

  • Phenol Red: Some culture media contain phenol red, which can interfere with absorbance readings. If high background is observed, consider using a phenol red-free medium for the assay.[14]

  • Compound Interference: Test if this compound or its vehicle (DMSO) directly reacts with the MTS reagent by adding them to cell-free wells. This will rule out false-positive or false-negative results.

  • Assay Timing: Ensure that cells are in their logarithmic growth phase during treatment. Overly confluent cells may show reduced metabolic activity, affecting the results.[14]

References

Application Notes and Protocols for OM-153: A Guide to Preclinical Pharmacokinetic and ADME Experimental Planning

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the known pharmacokinetic (PK) and Absorption, Distribution, Metabolism, and Excretion (ADME) properties of OM-153, a potent and orally active tankyrase 1 and 2 (TNKS1/2) inhibitor. The information herein is intended to guide the planning of further preclinical experiments. While in vivo pharmacokinetic data in mice are available, specific quantitative in vitro ADME parameters for this compound have not been detailed in publicly accessible literature. Therefore, this document also includes standardized protocols for the determination of these key drug-like properties.

Pharmacokinetic Properties of this compound

This compound has been shown to possess an improved pharmacokinetic profile in mice, supporting its potential as an orally administered therapeutic agent.[1][2]

In Vivo Pharmacokinetics in CD-1 Mice

A study in CD-1 mice characterized the pharmacokinetic profile of this compound following both intravenous (i.v.) and oral (p.o.) administration. The key parameters are summarized in the table below.[3]

Parameteri.v. (0.4 mg/kg)i.v. (2 mg/kg)p.o. (10 mg/kg)p.o. (100 mg/kg)
Cmax (ng/mL) --2,700 (second dose)20,000 (second dose)
Tmax (h) ----
AUC (ng·h/mL) ----
Half-life (t½) (h) 6.5 - 246.5 - 248 - 248 - 24
Volume of Distribution (Vz or Vz/F) (L/kg) ----
Clearance (Cl or Cl/F) (L/h/kg) ----
Bioavailability (F) (%) ----

Note: The half-life was calculated by setting the terminal phase from 8 to 24 hours for oral dosing and 6.5 to 24 hours for intravenous dosing. Cmax for oral administration was observed after the second dose in a twice-daily dosing regimen. Detailed values for all parameters across all dosing groups were not fully provided in the source material.[3]

ADME Properties of this compound

This compound is described as having "overall favorable absorption, distribution, metabolism, and excretion (ADME) properties".[1][2] However, specific quantitative data from in vitro assays are not currently available in the literature. The following table outlines the key ADME parameters that are critical for experimental planning.

ADME ParameterMethodTypical UnitsThis compound Data
Aqueous Solubility Thermodynamic or Kinetic Solubility Assayµg/mL or µMNot Publicly Available
Permeability Caco-2 Permeability Assay10⁻⁶ cm/s (Papp)Not Publicly Available
Plasma Protein Binding Equilibrium Dialysis or Ultracentrifugation% BoundNot Publicly Available
Metabolic Stability Liver Microsome or Hepatocyte Stability Assayt½ (min), CLint (µL/min/mg protein)Not Publicly Available

Experimental Protocols

Below are detailed methodologies for key experiments to determine the ADME and pharmacokinetic properties of a small molecule inhibitor like this compound.

Aqueous Solubility Assay (Thermodynamic)

Objective: To determine the thermodynamic solubility of this compound in an aqueous buffer, typically phosphate-buffered saline (PBS) at a physiological pH of 7.4.

Methodology:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • Add an excess amount of this compound from the stock solution to PBS (pH 7.4).

  • Shake the suspension at room temperature for 24-48 hours to ensure equilibrium is reached.

  • Centrifuge the suspension to pellet the undissolved compound.

  • Carefully collect the supernatant and analyze the concentration of dissolved this compound using a validated analytical method, such as LC-MS/MS.

  • The determined concentration represents the thermodynamic solubility.

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of this compound and to identify if it is a substrate for active efflux transporters.[4][5]

Methodology:

  • Culture Caco-2 cells on semi-permeable filter inserts in a multi-well plate for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a low-permeability marker (e.g., Lucifer Yellow).

  • For the apical to basolateral (A-B) permeability assessment, add this compound to the apical side of the monolayer.

  • For the basolateral to apical (B-A) permeability assessment, add this compound to the basolateral side.

  • Incubate the plates at 37°C with gentle shaking.

  • At specified time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the receiver compartment (basolateral for A-B, apical for B-A).

  • Analyze the concentration of this compound in the collected samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the compound may be a substrate for efflux transporters.

Plasma Protein Binding Assay (Rapid Equilibrium Dialysis)

Objective: To determine the extent to which this compound binds to plasma proteins, which influences its distribution and availability to target tissues.

Methodology:

  • Use a rapid equilibrium dialysis (RED) device, which consists of two chambers separated by a semi-permeable membrane.

  • Add plasma (human, mouse, or other species of interest) to one chamber and a buffer solution (PBS, pH 7.4) to the other.

  • Add this compound to the plasma-containing chamber.

  • Incubate the device at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours).

  • After incubation, collect samples from both the plasma and buffer chambers.

  • Determine the concentration of this compound in both samples by LC-MS/MS.

  • The percentage of plasma protein binding is calculated from the difference in concentrations between the two chambers.

Metabolic Stability Assay (Liver Microsomes)

Objective: To evaluate the susceptibility of this compound to metabolism by cytochrome P450 (CYP) enzymes in the liver.

Methodology:

  • Prepare an incubation mixture containing liver microsomes from the species of interest (e.g., human, mouse), a NADPH-regenerating system (to support CYP enzyme activity), and a buffer (e.g., potassium phosphate buffer, pH 7.4).

  • Pre-warm the mixture to 37°C.

  • Initiate the metabolic reaction by adding this compound to the mixture.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant for the remaining concentration of this compound using LC-MS/MS.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

In Vivo Pharmacokinetic Study in Mice

Objective: To determine the pharmacokinetic profile of this compound in mice after administration.

Methodology:

  • House the mice in accordance with institutional guidelines and allow them to acclimate.

  • Divide the mice into groups for intravenous and oral administration.

  • For the intravenous group, administer this compound (formulated in a suitable vehicle) via tail vein injection.

  • For the oral group, administer this compound via oral gavage.

  • At predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood samples (e.g., via tail vein or retro-orbital bleeding) into tubes containing an anticoagulant.

  • Process the blood samples to obtain plasma by centrifugation.

  • Analyze the plasma samples for the concentration of this compound using a validated LC-MS/MS method.

  • Use pharmacokinetic software to perform a non-compartmental analysis of the plasma concentration-time data to determine key parameters such as Cmax, Tmax, AUC, half-life, clearance, volume of distribution, and bioavailability.

Visualizations

Signaling Pathway of this compound

This compound is an inhibitor of Tankyrase 1 and 2 (TNKS1/2). By inhibiting these enzymes, this compound stabilizes the destruction complex (comprising Axin, APC, GSK3β, and CK1), which leads to the phosphorylation and subsequent degradation of β-catenin. This prevents the translocation of β-catenin to the nucleus and the transcription of Wnt target genes.

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds Dsh Dishevelled (Dsh) Frizzled->Dsh activates LRP5_6 LRP5/6 Co-receptor LRP5_6->Dsh Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) Dsh->Destruction_Complex inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin phosphorylates Ub_Proteasome Ubiquitination & Proteasomal Degradation beta_catenin->Ub_Proteasome targeted for beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc translocates OM153 This compound TNKS Tankyrase (TNKS1/2) OM153->TNKS inhibits TNKS->Destruction_Complex destabilizes (via Axin PARsylation) TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF binds to Target_Genes Wnt Target Genes Transcription TCF_LEF->Target_Genes activates

Caption: Wnt/β-catenin signaling pathway and the mechanism of action of this compound.

Experimental Workflow for In Vivo Pharmacokinetic Study

The following diagram illustrates the typical workflow for conducting an in vivo pharmacokinetic study in mice.

PK_Workflow start Start: Acclimatize Animals dosing Dose Administration (IV or PO) start->dosing sampling Serial Blood Sampling (Defined Time Points) dosing->sampling processing Plasma Preparation (Centrifugation) sampling->processing analysis LC-MS/MS Analysis of Plasma Samples processing->analysis pk_analysis Pharmacokinetic Analysis (NCA) analysis->pk_analysis end End: Report PK Parameters (Cmax, Tmax, AUC, t½, etc.) pk_analysis->end

Caption: Workflow for an in vivo pharmacokinetic study.

References

Troubleshooting & Optimization

Addressing intestinal toxicity of OM-153 at high concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the tankyrase inhibitor, OM-153. The information provided is intended to assist in addressing potential challenges, particularly concerning intestinal toxicity at high concentrations, and to ensure the successful design and execution of experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of tankyrase 1 and 2 (TNKS1/2).[1] Tankyrases are enzymes that poly-ADP-ribosylate target proteins, marking them for degradation. A key target of tankyrases is AXIN, a crucial component of the β-catenin destruction complex. By inhibiting tankyrases, this compound stabilizes AXIN, which in turn enhances the degradation of β-catenin. This leads to the downregulation of the WNT/β-catenin signaling pathway.[2][3] this compound has also been shown to inhibit YAP and MYC signaling pathways.[1]

Q2: What is the known intestinal toxicity profile of this compound at high concentrations?

A2: High doses of this compound have been associated with intestinal toxicity. In a 28-day repeated-dose mouse study, oral administration of 100 mg/kg twice daily resulted in body weight loss, intestinal damage, and tubular damage in the kidneys.[2][4][5][6] This toxicity is considered an on-target effect related to the inhibition of the WNT/β-catenin pathway, which is vital for intestinal homeostasis and the proliferation of intestinal stem cells.[2][3]

Q3: Is there a therapeutic window for this compound that avoids intestinal toxicity?

A3: Yes, a therapeutic window for this compound has been established in preclinical mouse models.[4][6][7] While 100 mg/kg twice daily is toxic, mice treated with 10 mg/kg orally twice daily for 28 days showed an intact intestinal architecture and no significant atypical histopathological changes in other organs.[2][4][5][6] Antitumor efficacy in a colon carcinoma mouse model was observed at doses ranging from 0.33 to 10 mg/kg twice daily.[4][6][7]

Q4: What are the in vitro effects of this compound on cancer cell lines?

A4: this compound has demonstrated potent anti-proliferative effects in specific cancer cell lines. For example, in the APC-mutated colon cancer cell line COLO 320DM, this compound decreased cell growth with a GI50 value of 10 nM and a GI25 value of 2.5 nM.[1] However, cell growth in the RKO colon cancer cell line was not significantly affected.[1]

Troubleshooting Guide

Issue 1: Unexpected In Vivo Toxicity (e.g., body weight loss, signs of distress) at theoretically "safe" doses (≤ 10 mg/kg).
Potential Cause Suggested Action
Mouse Strain Variability Different mouse strains can have varied sensitivities to drug toxicity. Confirm the strain used in your study and review literature for any known differences in intestinal biology or drug metabolism.
Formulation Issues Improper formulation can lead to poor solubility, altered absorption, and unexpected toxicity. Ensure the vehicle is appropriate and well-tolerated. Refer to published studies for recommended formulation protocols.
Animal Health Status Underlying health issues in the animal cohort can exacerbate drug toxicity. Ensure animals are healthy and free from infections before starting the experiment.
Dosing Accuracy Inaccurate dosing can lead to unintentional administration of higher concentrations. Double-check all calculations and ensure proper calibration of dosing equipment.
Issue 2: High Variability in Experimental Results (In Vitro or In Vivo).
Potential Cause Suggested Action
Inconsistent Cell Culture Conditions (In Vitro) Variations in cell passage number, confluency, and media composition can alter cellular responses. Standardize all cell culture parameters.
Assay Timing and Technique (In Vitro) Ensure consistent timing of compound addition, incubation periods, and reagent handling. For assays like the MTS assay, ensure complete solubilization of the formazan product.
Inconsistent Dosing Times (In Vivo) For twice-daily dosing, maintain a consistent time interval between doses to ensure stable plasma concentrations.
Biological Variability (In Vivo) Increase the number of animals per group to enhance statistical power and account for individual biological differences.
Issue 3: Difficulty Replicating Published Anti-Tumor Efficacy.
Potential Cause Suggested Action
Tumor Model Differences The anti-tumor efficacy of this compound is cell-line dependent. Ensure the tumor model you are using is sensitive to WNT/β-catenin pathway inhibition (e.g., APC-mutated).
Sub-optimal Dosing Regimen The dosing frequency and duration are critical. The published efficacious regimen is often twice daily. Ensure your dosing schedule aligns with established effective protocols.
Pharmacokinetic Differences Factors such as diet and animal health can influence drug absorption and metabolism. Consider performing a pilot pharmacokinetic study to confirm drug exposure in your model.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Potency of this compound

Assay Target/Cell Line IC50 / GI50 Reference
Tankyrase 1 (TNKS1) InhibitionBiochemical Assay13 nM[1]
Tankyrase 2 (TNKS2) InhibitionBiochemical Assay2 nM[1]
WNT/β-catenin Signaling ReporterHEK293 cells0.63 nM[1]
Cell Growth InhibitionCOLO 320DM cellsGI50: 10 nM[1]
Cell Growth InhibitionCOLO 320DM cellsGI25: 2.5 nM[1]

Table 2: In Vivo Dosing and Toxicity of this compound in Mice

Dose Regimen Duration Observed Effects Reference
0.33 - 10 mg/kgOral, twice daily34 daysReduced WNT/β-catenin signaling and tumor progression in COLO 320DM xenografts.[1]
10 mg/kgOral, twice daily28 daysIntact intestinal architecture, no atypical histopathological changes.[2][4][5][6]
100 mg/kgOral, twice daily28 daysBody weight loss, intestinal damage, tubular damage in the kidney.[2][4][5][6]

Experimental Protocols

MTS Cell Viability Assay

This protocol is adapted from standard MTS assay procedures.[8][9][10]

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Compound Addition: Treat cells with various concentrations of this compound or vehicle control.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 72 hours).

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

  • Final Incubation: Incubate for 1-4 hours at 37°C.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Hematoxylin and Eosin (H&E) Staining of Mouse Intestine

This is a generalized protocol for H&E staining of paraffin-embedded intestinal tissue.[11][12][13]

  • Tissue Preparation: Fix intestinal tissue in 10% neutral buffered formalin, process, and embed in paraffin. Cut 5 µm sections and mount on slides.

  • Deparaffinization and Rehydration:

    • Xylene: 2 changes, 5 minutes each.

    • 100% Ethanol: 2 changes, 3 minutes each.

    • 95% Ethanol: 2 minutes.

    • 70% Ethanol: 2 minutes.

    • Distilled water: 5 minutes.

  • Hematoxylin Staining: Stain with Hematoxylin for 5-10 minutes.

  • Washing: Rinse in running tap water.

  • Differentiation: Briefly dip in 1% acid alcohol to remove excess stain.

  • Bluing: Dip in Scott's tap water or an ammonia solution to "blue" the hematoxylin.

  • Eosin Staining: Counterstain with Eosin for 1-2 minutes.

  • Dehydration and Mounting:

    • 95% Ethanol: 2 changes, 2 minutes each.

    • 100% Ethanol: 2 changes, 2 minutes each.

    • Xylene: 2 changes, 2 minutes each.

    • Mount with a coverslip using a xylene-based mounting medium.

Immunofluorescence Staining of Mouse Intestine

This protocol provides a general workflow for immunofluorescence staining of intestinal tissue sections.[14][15][16][17]

  • Deparaffinization and Rehydration: Follow the same procedure as for H&E staining.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using a suitable buffer (e.g., citrate buffer, pH 6.0).

  • Blocking: Block non-specific binding sites with a blocking buffer (e.g., 5% BSA in PBS with 0.1% Triton X-100) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with the primary antibody at the recommended dilution overnight at 4°C.

  • Washing: Wash slides three times with PBS.

  • Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature, protected from light.

  • Counterstaining: Stain nuclei with DAPI.

  • Washing: Wash slides three times with PBS, protected from light.

  • Mounting: Mount with an anti-fade mounting medium and a coverslip.

  • Imaging: Visualize using a fluorescence or confocal microscope.

Visualizations

WNT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds Dsh Dishevelled (Dsh) Frizzled->Dsh activates LRP5_6 LRP5/6 Co-receptor Destruction_Complex Destruction Complex (APC, Axin, GSK3β, CK1α) Dsh->Destruction_Complex inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin phosphorylates for degradation Proteasome Proteasome Beta_Catenin->Proteasome degraded by Beta_Catenin_N β-catenin Beta_Catenin->Beta_Catenin_N translocates to OM153 This compound TNKS1_2 Tankyrase 1/2 OM153->TNKS1_2 inhibits TNKS1_2->Destruction_Complex destabilizes Axin in TCF_LEF TCF/LEF Beta_Catenin_N->TCF_LEF binds to Target_Genes Target Gene Transcription TCF_LEF->Target_Genes activates

Caption: WNT/β-catenin signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Start: Unexpected Intestinal Toxicity Observed Check_Dose Verify this compound Concentration and Dosing Volume Start->Check_Dose Dose_OK Dose Correct Check_Dose->Dose_OK Yes Dose_Error Dosing Error Found Recalculate and Correct Check_Dose->Dose_Error No Check_Formulation Review Formulation Protocol and Vehicle Control Formulation_OK Formulation Correct Check_Formulation->Formulation_OK Yes Formulation_Error Formulation Issue Identified Prepare Fresh Formulation Check_Formulation->Formulation_Error No Check_Animals Assess Animal Health and Strain Animals_OK Animals Healthy Check_Animals->Animals_OK Yes Animals_Issue Health/Strain Issue Consult Vet/Literature Check_Animals->Animals_Issue No Dose_OK->Check_Formulation Dose_Error->Start Formulation_OK->Check_Animals Formulation_Error->Start Pilot_Study Consider Pilot Study with Lower Doses Animals_OK->Pilot_Study End End: Refined Experimental Protocol Animals_Issue->End Pilot_Study->End

Caption: Troubleshooting workflow for unexpected in vivo intestinal toxicity.

Dose_Response_Logic Dose This compound Dose Low_Dose Low Concentration (0.33-10 mg/kg) Dose->Low_Dose High_Dose High Concentration (100 mg/kg) Dose->High_Dose Therapeutic_Effect Therapeutic Effect: Tumor Growth Inhibition Low_Dose->Therapeutic_Effect No_Toxicity Minimal to No Intestinal Toxicity Low_Dose->No_Toxicity High_Dose->Therapeutic_Effect Toxicity Intestinal Toxicity: - Villus Atrophy - Weight Loss High_Dose->Toxicity

Caption: Logical relationship between this compound dose, efficacy, and toxicity.

References

How to optimize OM-153 dosage to minimize side effects

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: OM-153

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the dosage of this compound to minimize side effects during preclinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of tankyrase 1 and 2 (TNKS1/2).[1][2] These enzymes are key components of the WNT/β-catenin signaling pathway.[3][4][5] By inhibiting TNKS1/2, this compound prevents the poly-ADP-ribosylation of AXIN proteins, leading to their stabilization.[3][4] This stabilized AXIN promotes the formation of the β-catenin destruction complex, which in turn leads to the degradation of β-catenin and subsequent downregulation of WNT signaling.[3][4] Dysregulation of the WNT/β-catenin pathway is a factor in several cancers.

Q2: What are the known side effects of this compound at high doses?

A2: In preclinical mouse models, high doses of this compound (100 mg/kg administered orally twice daily) have been associated with significant toxicity.[3][4][6] Observed side effects at this dosage include:

  • Body weight loss[3][4][6]

  • Intestinal damage[3][4][6]

  • Tubular damage in the kidneys[3][4][6]

Q3: Is there a therapeutic window for this compound where efficacy is maintained and side effects are minimized?

A3: Yes, a therapeutic window for this compound has been identified in a colon carcinoma mouse model.[3][6] Efficacy in reducing tumor progression was observed at doses ranging from 0.33 to 10 mg/kg (oral, twice daily), while significant toxicity was not observed at a dose of 10 mg/kg twice daily.[3][5][6] At 10 mg/kg, the intestinal architecture remained intact, and no other significant histopathological changes or signs of toxicity were noted.[3][4][7]

Q4: What is the recommended starting dose for in vivo efficacy studies?

A4: Based on published preclinical data, a starting dose in the range of 0.33 to 10 mg/kg, administered orally twice daily, is recommended for efficacy studies in mouse models of colon carcinoma.[3][5][6] It is crucial to perform a dose-escalation study in your specific model to determine the optimal dose that balances anti-tumor activity with minimal toxicity.

Q5: How does this compound affect WNT/β-catenin and other signaling pathways?

A5: this compound effectively inhibits the WNT/β-catenin signaling pathway.[1][3] In addition to the WNT pathway, this compound has been shown to inhibit YAP and MYC signaling in human cancer cell lines.[1][2]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Significant body weight loss or signs of distress in animal models. The administered dose of this compound is too high.Reduce the dosage of this compound. Consider a dose within the established therapeutic window of 0.33-10 mg/kg twice daily for mouse models.[3][5][6] If toxicity persists, further dose reduction is warranted.
Lack of anti-tumor efficacy at a non-toxic dose. The dose may be too low for the specific tumor model, or the model may be insensitive to WNT/β-catenin pathway inhibition.First, confirm target engagement by analyzing the expression of WNT pathway biomarkers (e.g., AXIN1, AXIN2, β-catenin) in tumor tissue.[3] If target engagement is confirmed but efficacy is low, consider a modest dose escalation, carefully monitoring for signs of toxicity. Also, confirm that your cancer model is dependent on the WNT/β-catenin pathway.
Inconsistent results between experiments. Variability in drug formulation, administration, or animal health.Ensure consistent preparation of the this compound formulation for oral administration. Standardize the timing and technique of administration. Closely monitor the general health of the animals before and during the study.
Unexpected off-target effects. Although this compound is reported to be selective, off-target effects can occur at high concentrations.Characterize the off-target effects and consider reducing the dose. It may be beneficial to perform a broader kinase profiling to identify potential off-target interactions at the concentrations being used in your experiments.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

Target/Assay Cell Line IC50 / GI50 Reference
Tankyrase 1 (TNKS1)-13 nM[1]
Tankyrase 2 (TNKS2)-2 nM[1]
WNT/β-catenin Reporter AssayHEK2930.63 nM[1]
Cell Growth (Growth Inhibition 50%)COLO 320DM10 nM[1]

Table 2: In Vivo Dosage and Effects of this compound in Mouse Models

Dosage (Oral, Twice Daily) Animal Model Observed Efficacy Observed Side Effects Reference
0.33 - 10 mg/kgColon Carcinoma XenograftReduced tumor progressionNo significant toxicity observed[3][5][6]
10 mg/kgColon Carcinoma XenograftAnti-tumor effectIntact intestinal architecture, no atypical histopathology[3][4][7]
100 mg/kgToxicity StudyNot applicableBody weight loss, intestinal damage, kidney damage[3][4][6]

Experimental Protocols

Protocol 1: In Vivo Dose Escalation Study to Determine Maximum Tolerated Dose (MTD)

  • Animal Model: Select a relevant mouse strain for your cancer model (e.g., immunodeficient mice for xenografts).

  • Group Allocation: Assign mice to groups of at least 3-5 animals per dose level. Include a vehicle control group.

  • Dose Selection: Based on existing data, start with a dose range that includes the known therapeutic window and extends to higher doses to identify toxicity. For this compound, a suggested range could be 10, 30, and 100 mg/kg, administered orally twice daily.

  • Administration: Prepare this compound in a suitable vehicle for oral gavage. Administer the assigned dose twice daily.

  • Monitoring: Monitor the animals daily for clinical signs of toxicity, including weight loss, changes in behavior, and altered food and water intake. Body weight should be measured at least three times per week.

  • Study Duration: Continue dosing for a predetermined period, for example, 14 to 28 days, or until a humane endpoint is reached.[3]

  • Endpoint Analysis: At the end of the study, collect blood for hematological and clinical biochemistry analyses.[3] Perform a thorough necropsy and collect major organs for histopathological examination, paying close attention to the intestines and kidneys.

  • MTD Determination: The MTD is defined as the highest dose that does not cause significant toxicity or more than a 10-20% loss of body weight.

Visualizations

OM153_WNT_Pathway cluster_outside Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus WNT WNT Ligand Frizzled Frizzled Receptor WNT->Frizzled DVL Dishevelled (DVL) Frizzled->DVL LRP LRP5/6 GSK3B GSK3β DVL->GSK3B BetaCatenin β-catenin GSK3B->BetaCatenin Phosphorylation APC APC APC->BetaCatenin Axin Axin Axin->BetaCatenin Proteasome Proteasome BetaCatenin->Proteasome Degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF TNKS Tankyrase (TNKS1/2) TNKS->Axin PARylation & Degradation OM153 This compound OM153->TNKS TargetGenes Target Gene Expression TCF_LEF->TargetGenes

Caption: Mechanism of this compound in the WNT/β-catenin signaling pathway.

Dosage_Optimization_Workflow start Start: Establish In Vivo Tumor Model mtd_study Conduct MTD Study (Dose Escalation) start->mtd_study toxicity_assessment Assess Toxicity: - Body Weight - Clinical Signs - Histopathology mtd_study->toxicity_assessment dose_too_high Dose Too High? toxicity_assessment->dose_too_high efficacy_study Dose-Response Efficacy Study (using doses ≤ MTD) tumor_assessment Assess Efficacy: - Tumor Volume - Biomarkers efficacy_study->tumor_assessment efficacy_achieved Efficacy Achieved? tumor_assessment->efficacy_achieved therapeutic_window Determine Therapeutic Window optimized_dose Optimized Dose for Further Studies therapeutic_window->optimized_dose dose_too_high->efficacy_study No (MTD identified) lower_dose Lower Dose dose_too_high->lower_dose Yes efficacy_achieved->efficacy_study No efficacy_achieved->therapeutic_window Yes lower_dose->mtd_study

Caption: Experimental workflow for this compound dosage optimization.

References

Technical Support Center: Troubleshooting Inconsistent Results in OM-153 Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during cell-based assays involving the tankyrase inhibitor, OM-153.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective small molecule inhibitor of tankyrase 1 and 2 (TNKS1/2).[1][2] Tankyrases are enzymes that play a crucial role in various cellular processes, including the regulation of the WNT/β-catenin, YAP, and MYC signaling pathways.[1][3][4] By inhibiting TNKS1/2, this compound leads to the stabilization of AXIN1/2, key components of the β-catenin destruction complex. This enhances the degradation of β-catenin, thereby inhibiting WNT/β-catenin signaling.[3][4][5] this compound has been shown to have an antiproliferative effect in several human cancer cell lines.[1][3]

Q2: In which cell lines has this compound been tested?

This compound has been evaluated in a variety of human cancer cell lines. Notably, it has shown significant growth inhibition in cell lines such as COLO 320DM (colon carcinoma).[1] It has also been tested in cell lines like RKO (colon cancer), HEK293 (human embryonic kidney), OVCAR-4 (ovarian cancer), ABC-1 (lung cancer), and UO-31 (renal cancer).[3][6] Furthermore, this compound has been screened against the NCI-60 human tumor cell line panel, showing varied effects across different cancer types.[3][4]

Q3: What are the common causes of high variability between replicate wells in my this compound assay?

High variability between replicate wells is a frequent issue in cell-based assays and can be caused by several factors:

  • Inconsistent Cell Seeding: A non-homogenous cell suspension or inaccurate pipetting can lead to different numbers of cells in each well.[7][8]

  • Edge Effects: Wells on the perimeter of a microplate are prone to increased evaporation and temperature gradients, which can affect cell growth and response to treatment.[1][9]

  • Pipetting Errors: Inaccurate or inconsistent pipetting of this compound or other reagents can lead to significant variations in final concentrations.

  • Cell Health and Passage Number: Using cells that are unhealthy, have been passaged too many times, or are not in the logarithmic growth phase can lead to inconsistent results.[7]

Q4: My assay is showing a high background signal. What could be the cause?

A high background signal can mask the specific effects of this compound. Common causes include:

  • Autofluorescence: Some cell types or components in the culture medium (like phenol red or fetal bovine serum) can autofluoresce at the excitation and emission wavelengths of your assay.[10]

  • Overly High Cell Seeding Density: Too many cells per well can lead to non-specific signals.[7]

  • Contaminated Reagents: Bacterial or fungal contamination in your media or reagents can interfere with the assay signal.[7][11]

  • Non-specific Antibody Binding: In antibody-based assays, insufficient blocking or using too high a concentration of primary or secondary antibodies can cause high background.[7][12][13]

Q5: I am observing a very low or no signal in my this compound assay. What are the potential reasons?

A weak or absent signal can be due to several factors:

  • Suboptimal Reagent Concentration: The concentration of this compound or other critical reagents may be too low to elicit a detectable response.

  • Incorrect Incubation Times: Incubation times for cell treatment or reagent addition may not be optimal.[7]

  • Degraded Reagents: Improper storage or handling of this compound or other assay components can lead to their degradation.[7]

  • Instrument Settings: Incorrect settings on the plate reader, such as gain or focal height, can lead to poor signal detection.[10]

  • Cell Line Insensitivity: The cell line you are using may not be sensitive to the effects of this compound at the tested concentrations.

Troubleshooting Guides

Issue 1: Inconsistent Results and High Variability
Possible Cause Recommended Solution
Inconsistent Cell Seeding Ensure the cell suspension is thoroughly mixed before and during plating. Use calibrated pipettes and consider using a multichannel pipette for consistency. Allow the plate to sit at room temperature on a level surface for 15-20 minutes before incubation to ensure even cell distribution.[7]
"Edge Effect" To minimize evaporation, avoid using the outer wells of the plate for experimental samples. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or media to create a humidity barrier.[1][8]
Cell Passage Number Use cells within a consistent and low passage number range. It is good practice to establish a master and working cell bank to ensure consistency across experiments.
Pipetting Technique Ensure all pipettes are properly calibrated. Pre-wet pipette tips before aspirating reagents and use a consistent pipetting speed and immersion depth.
Issue 2: High Background Signal
Possible Cause Recommended Solution
Cell or Media Autofluorescence If possible, perform measurements in phenol red-free media or PBS. You can also measure the fluorescence of unstained cells to determine the level of background autofluorescence.[10][12]
High Cell Density Optimize the cell seeding density by performing a cell titration experiment to find the optimal number of cells per well that gives a good signal-to-background ratio.[7]
Reagent Contamination Always use fresh, sterile media and reagents. Regularly check cultures for signs of contamination.[7][11]
Insufficient Washing or Blocking (for antibody-based assays) Increase the number of wash steps or the soaking time between washes. Optimize the blocking buffer and incubation time.[13]
Issue 3: Low or No Signal
Possible Cause Recommended Solution
Suboptimal this compound Concentration Perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal working concentration for your specific cell line and assay.
Incorrect Instrument Settings Optimize the plate reader settings, including gain, focal height, and the number of flashes per well, to maximize signal detection.[10]
Degraded Reagents Check the expiration dates of all reagents and store them according to the manufacturer's instructions. Protect light-sensitive components from light.[7]
Insufficient Incubation Time Optimize the incubation time for both the this compound treatment and the final assay readout. A time-course experiment can help determine the optimal endpoint.[7]

Experimental Protocols & Data

This compound IC50 and GI50 Values

The following table summarizes the reported half-maximal inhibitory concentration (IC50) and half-maximal growth inhibition (GI50) values for this compound in various assays and cell lines.

Target/Assay Cell Line Value (nM) Reference
TNKS1 (biochemical assay)-13[1]
TNKS2 (biochemical assay)-2[1]
Wnt/β-catenin reporter assayHEK2930.63[1]
Growth Inhibition (GI50)COLO 320DM10[1]
Growth Inhibition (GI50)RKO> 10000[1]
General Protocol for a Cell Proliferation (MTS) Assay

This protocol provides a general framework for assessing the effect of this compound on cell proliferation using a colorimetric MTS assay.

  • Cell Seeding:

    • Harvest cells that are in the logarithmic growth phase.

    • Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).

    • Seed cells into a 96-well plate at a pre-determined optimal density in 100 µL of complete growth medium.

    • Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

    • Incubate the plate for the desired treatment period (e.g., 72 hours).

  • MTS Assay:

    • Prepare the MTS reagent according to the manufacturer's instructions.

    • Add 20 µL of the MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C, protected from light.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium and MTS reagent only).

    • Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and calculate the GI50 value.

Visualizations

Signaling Pathway of this compound Action

OM153_Pathway cluster_WNT WNT/β-catenin Pathway This compound This compound TNKS1_2 TNKS1/2 This compound->TNKS1_2 inhibits AXIN AXIN TNKS1_2->AXIN degrades Destruction_Complex β-catenin Destruction Complex AXIN->Destruction_Complex stabilizes beta_catenin β-catenin Destruction_Complex->beta_catenin promotes degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF activates Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression promotes

Caption: this compound inhibits TNKS1/2, leading to the inhibition of WNT/β-catenin signaling.

Experimental Workflow for this compound Cell-Based Assay

Assay_Workflow cluster_workflow Experimental Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_OM153 Treat with this compound Incubate_24h->Treat_OM153 Incubate_72h Incubate 72h Treat_OM153->Incubate_72h Add_Assay_Reagent Add Assay Reagent (e.g., MTS) Incubate_72h->Add_Assay_Reagent Incubate_Readout Incubate for Readout Add_Assay_Reagent->Incubate_Readout Read_Plate Read Plate Incubate_Readout->Read_Plate Analyze_Data Analyze Data Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: A typical workflow for an this compound cell-based proliferation assay.

Troubleshooting Logic for Inconsistent Results

Troubleshooting_Logic cluster_troubleshooting Troubleshooting Flowchart Start Inconsistent Results? Check_Seeding Review Cell Seeding Protocol Start->Check_Seeding Check_Pipetting Verify Pipette Calibration & Technique Start->Check_Pipetting Check_Edge_Effect Assess for Edge Effects Start->Check_Edge_Effect Check_Cells Evaluate Cell Health & Passage Number Start->Check_Cells Solution_Seeding Optimize Seeding Check_Seeding->Solution_Seeding Solution_Pipetting Calibrate/Refine Technique Check_Pipetting->Solution_Pipetting Solution_Edge_Effect Use Plate Layout Controls Check_Edge_Effect->Solution_Edge_Effect Solution_Cells Use Low Passage Cells Check_Cells->Solution_Cells

Caption: A logical approach to troubleshooting inconsistent results in cell-based assays.

References

Assessing the stability of OM-153 in cell culture media over time

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in assessing and managing the stability of OM-153 in cell culture media.

Frequently Asked Questions (FAQs)

Q1: I'm observing inconsistent or lower-than-expected activity with this compound in my multi-day cell culture experiments. Could this be related to compound stability?

A1: Yes, inconsistent results, especially in experiments spanning several days, can be a strong indicator of compound instability. Small molecules like this compound can degrade in the complex environment of cell culture media at 37°C. This degradation would lower the effective concentration of the active compound over time, leading to variable or diminished biological effects.

Q2: What factors in cell culture media can contribute to the degradation of this compound?

A2: Several factors can influence the stability of a small molecule in cell culture media:

  • pH: The pH of the culture medium, which can change over time due to cellular metabolism, can affect the stability of compounds susceptible to hydrolysis.

  • Enzymatic Degradation: Components in serum (e.g., esterases, proteases) can enzymatically degrade compounds. Even in serum-free media, cells themselves can release enzymes that may affect compound stability.

  • Adsorption: Small molecules can adsorb to the surface of plasticware, reducing the concentration available to the cells.[1]

  • Light Sensitivity: Although not specifically documented for this compound, some compounds are light-sensitive and can degrade upon exposure to light.

Q3: How can I experimentally determine the stability of this compound in my specific cell culture setup?

A3: The most direct way is to perform a stability study under your specific experimental conditions. This involves incubating this compound in your complete cell culture medium (including serum or other supplements) at 37°C and 5% CO₂ in the absence of cells. You would then collect aliquots at various time points (e.g., 0, 4, 8, 24, 48, 72 hours) and quantify the remaining concentration of this compound using an analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][3] A decrease in the concentration of the parent compound over time is indicative of instability.

Q4: What are the recommended storage conditions for this compound stock solutions?

A4: For long-term storage, this compound stock solutions should be kept at -80°C (for up to 6 months) or -20°C (for up to 1 month).[4] It is also advisable to minimize freeze-thaw cycles.

Troubleshooting Guide: this compound Instability

If you suspect this compound is unstable in your experiments, follow this troubleshooting guide.

Problem: Inconsistent or Diminished Biological Effect

This is a common issue when working with small molecules in cell culture and can often be attributed to a decrease in the effective concentration of the compound over the course of the experiment.

Workflow for Troubleshooting this compound Instability

cluster_observe Observation cluster_check Initial Checks cluster_assess Stability Assessment cluster_mitigate Mitigation Strategies observe Inconsistent/Diminished Biological Effect of this compound fresh_sol Prepare Fresh This compound Solutions observe->fresh_sol First Step minimize_time Minimize Incubation Time Before Adding to Cells fresh_sol->minimize_time control_dmso Verify DMSO Concentration (typically <0.5%) minimize_time->control_dmso stability_exp Perform Stability Experiment (this compound in media over time) control_dmso->stability_exp If problem persists analytical_quant Quantify this compound by HPLC or LC-MS stability_exp->analytical_quant change_media Replenish Media with Fresh this compound Periodically analytical_quant->change_media If unstable serum_free Consider Serum-Free Media (if compatible with cells) change_media->serum_free lower_temp Store Aliquots at -80°C serum_free->lower_temp cluster_pathway Wnt/β-catenin Signaling Pathway cluster_inhibition Inhibition by this compound TNKS Tankyrase 1/2 AXIN AXIN TNKS->AXIN promotes degradation of DestructionComplex Destruction Complex APC APC GSK3b GSK3β betaCatenin β-catenin DestructionComplex->betaCatenin phosphorylates Proteasome Proteasomal Degradation betaCatenin->Proteasome leads to TCF_LEF TCF/LEF betaCatenin->TCF_LEF activates WntGenes Wnt Target Genes (e.g., MYC, CCND1) TCF_LEF->WntGenes promotes transcription of OM153 This compound OM153->TNKS inhibits

References

Strategies to mitigate off-target effects of OM-153

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for OM-153, a potent and selective inhibitor of Tankyrase 1 and 2 (TNKS1/2). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues and ensure the successful application of this inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an orally active small molecule inhibitor of Tankyrase 1 and Tankyrase 2 (TNKS1/2).[1] Its primary mechanism of action is the inhibition of the Wnt/β-catenin signaling pathway.[1][2] Tankyrases are enzymes that poly-ADP-ribosylate target proteins, marking them for degradation.[2][3][4][5][6] A key target of TNKS1/2 is AXIN, a component of the β-catenin destruction complex.[2][3][5][6] By inhibiting TNKS1/2, this compound stabilizes AXIN, which in turn enhances the degradation of β-catenin, leading to the downregulation of Wnt signaling.[3][5]

Q2: Is this compound known to have significant off-target effects?

Current research indicates that this compound is a highly selective inhibitor with a favorable off-target profile.[1][7] Studies have highlighted its high selectivity for TNKS1/2 over other PARP enzymes.[5] While direct, significant off-target liabilities have not been reported, it is crucial to distinguish between off-target effects and potential on-target toxicities.

Q3: What is the difference between off-target effects and on-target toxicity?

  • Off-target effects occur when a compound interacts with unintended biological molecules, leading to unforeseen biological responses.

  • On-target toxicity , on the other hand, results from the modulation of the intended target. In the case of TNKS1/2 inhibitors, since Wnt signaling is crucial for tissue homeostasis in organs like the intestine, high doses can lead to on-target toxicities such as intestinal damage.[2][3][4][8] A study on this compound showed that while a high dose of 100 mg/kg resulted in intestinal and kidney damage in mice, a dose of 10 mg/kg did not produce these toxicities.[2][3][4][8]

While this compound is reported to be highly selective, it is good practice to experimentally verify on-target engagement in your specific model system. Here are some strategies:

  • Dose-Response Correlation: Correlate the concentration of this compound that produces the unexpected phenotype with the IC50 for TNKS1/2 inhibition and Wnt pathway modulation. A significant discrepancy in these concentrations may suggest an off-target effect.

  • Use of a Structurally Unrelated Inhibitor: Employ a different, structurally distinct TNKS1/2 inhibitor. If this second inhibitor recapitulates the phenotype, it is more likely to be an on-target effect.

  • Rescue Experiments: If possible, perform a rescue experiment. For example, if this compound causes a specific effect in your cells, see if overexpressing a downstream component of the Wnt pathway can reverse this effect.

  • Target Engagement Assays: Directly measure the engagement of this compound with TNKS1/2 in your experimental system using techniques like cellular thermal shift assay (CETSA).

Troubleshooting Guide

IssuePossible CauseRecommended Action
Unexpected Cellular Toxicity High Concentration: The concentration of this compound may be too high, leading to on-target toxicity.Perform a dose-response curve to determine the optimal concentration that inhibits Wnt signaling without causing significant cell death. The GI50 for this compound in sensitive cell lines is in the low nanomolar range.[1][3]
Off-Target Effect: Although unlikely, an off-target effect cannot be entirely ruled out without testing.Use a structurally unrelated TNKS1/2 inhibitor to see if the toxicity is replicated. Perform a counter-screen with a cell line known to be insensitive to TNKS inhibition.[3]
Inconsistent Results Between Experiments Compound Stability: Improper storage and handling can lead to degradation of the compound.Store this compound stock solutions at -80°C for up to 6 months or -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles.
Experimental Variability: Differences in cell density, passage number, or reagent quality can affect results.Standardize your experimental protocols. Ensure all experimental parameters are consistent across replicates and experiments.
Lack of Expected On-Target Effect (No Wnt Pathway Inhibition) Cell Line Insensitivity: The chosen cell line may not have a constitutively active Wnt pathway or may be resistant to TNKS inhibition.Confirm that your cell model is sensitive to Wnt pathway inhibition. The COLO 320DM cell line is a known sensitive model.[1][2][3]
Incorrect Dosage: The concentration of this compound used may be too low.Refer to the potency data and perform a dose-response experiment to confirm the effective concentration in your system. The IC50 for Wnt/β-catenin signaling inhibition is 0.63 nM.[1]
Compound Inactivity: The compound may have degraded.Use a fresh aliquot of this compound and prepare new dilutions.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo potency and selectivity of this compound.

Table 1: In Vitro Potency of this compound

Target/AssayIC50 / GI50Cell Line / Assay Type
Tankyrase 1 (TNKS1)13 nMBiochemical Assay
Tankyrase 2 (TNKS2)2 nMBiochemical Assay
Wnt/β-catenin Signaling0.63 nMLuciferase Reporter Assay (HEK293)[1]
Cell Growth (COLO 320DM)10 nM (GI50)MTS Assay[1][3]
Cell Growth (ABC-1)2.0 nM (GI50)MTS Assay[5]

Table 2: In Vivo Efficacy and Toxicity of this compound in Mouse Models

Dosing RegimenModelEfficacy OutcomeToxicity Outcome
0.33–10 mg/kg (p.o., twice daily)COLO 320DM XenograftReduced Wnt/β-catenin signaling and tumor progression.[2][3][8]No significant toxicity observed at 10 mg/kg.[2][3][4][8]
100 mg/kg (p.o., twice daily)28-day Toxicity StudyNot ApplicableBody weight loss, intestinal damage, and kidney tubular damage.[2][3][4][8]

Experimental Protocols

Protocol 1: Western Blot for AXIN1 Stabilization

This protocol is to confirm the on-target activity of this compound by assessing the stabilization of its direct target, AXIN1.

  • Cell Culture and Treatment: Plate a sensitive cell line (e.g., COLO 320DM) and allow cells to adhere. Treat cells with a dose range of this compound (e.g., 1 nM, 10 nM, 100 nM) and a vehicle control (DMSO) for 24 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane and probe with primary antibodies against AXIN1 and a loading control (e.g., GAPDH or β-actin).

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands. An increase in AXIN1 band intensity with increasing this compound concentration indicates on-target activity.

Protocol 2: Luciferase Reporter Assay for Wnt Signaling

This assay measures the activity of the Wnt/β-catenin signaling pathway.

  • Cell Transfection: Co-transfect HEK293 cells with a TCF/LEF-responsive luciferase reporter plasmid (e.g., TOP-Flash) and a control plasmid (e.g., Renilla luciferase).

  • Treatment: After 24 hours, treat the cells with a serial dilution of this compound or a vehicle control.

  • Lysis and Luminescence Measurement: After another 24 hours, lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A decrease in the normalized luciferase activity indicates inhibition of the Wnt/β-catenin pathway.

Visualizations

OM153_Signaling_Pathway cluster_nucleus Nucleus OM153 This compound TNKS1_2 TNKS1/2 OM153->TNKS1_2 AXIN AXIN TNKS1_2->AXIN PARylation Destruction_Complex β-catenin Destruction Complex AXIN->Destruction_Complex beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylation Proteasome Proteasomal Degradation beta_catenin->Proteasome beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Translocation TCF_LEF TCF/LEF Wnt_Target_Genes Wnt Target Genes TCF_LEF->Wnt_Target_Genes Transcription Nucleus Nucleus beta_catenin_nuc->TCF_LEF

Caption: Mechanism of action of this compound in the Wnt/β-catenin signaling pathway.

Off_Target_Workflow Start Observe Unexpected Phenotype Dose_Response Perform Dose-Response Curve Start->Dose_Response Compare_Potency Compare Phenotype EC50 with On-Target IC50 Dose_Response->Compare_Potency Discrepancy Significant Discrepancy? Compare_Potency->Discrepancy Unrelated_Inhibitor Test Structurally Unrelated Inhibitor Discrepancy->Unrelated_Inhibitor No Off_Target Potential Off-Target Effect Discrepancy->Off_Target Yes Phenotype_Replicated Phenotype Replicated? Unrelated_Inhibitor->Phenotype_Replicated On_Target Likely On-Target Effect Phenotype_Replicated->On_Target Yes Phenotype_Replicated->Off_Target No Further_Investigation Further Investigation: - Proteomic Profiling - Kinase Screening Off_Target->Further_Investigation

Caption: Experimental workflow for investigating potential off-target effects.

References

Technical Support Center: Troubleshooting Western Blots with OM-153

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering unexpected Western blot results when using the tankyrase inhibitor, OM-153. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected effect on my Western blot?

This compound is a potent and selective inhibitor of tankyrase 1 and 2 (TNKS1/2).[1][2] Tankyrases are enzymes that poly-ADP-ribosylate target proteins, marking them for degradation by the ubiquitin-proteasome system.[3][4][5][6] A primary target of tankyrases is AXIN1, a key component of the β-catenin destruction complex.[3][5][6][7]

Therefore, treatment with this compound is expected to:

  • Increase the protein levels of AXIN1 and AXIN2 .[3][8]

  • Decrease the levels of total β-catenin in some cellular contexts due to the stabilization of the destruction complex.[3][8]

  • Lead to the formation of cytoplasmic puncta containing AXIN1 and β-catenin.[3][4]

  • Inhibit Wnt/β-catenin, YAP, and MYC signaling pathways.[1][2][3] This may result in downstream changes in the expression of target genes of these pathways, such as a decrease in nuclear MYC and CCND1.[4]

Q2: At what concentration should I use this compound in my cell culture experiments?

This compound is a highly potent inhibitor. It inhibits Wnt/β-catenin signaling with an IC50 of 0.63 nM in a reporter assay.[1][2] In cell proliferation assays, it has shown growth inhibition (GI50) at 10 nM in sensitive cell lines like COLO 320DM.[1][2] A starting concentration of 10 nM for 24-48 hours is a reasonable starting point for observing effects on protein levels.[3][4] However, optimal concentration and treatment time should be determined empirically for your specific cell line and experimental conditions.

Troubleshooting Unexpected Western Blot Results

This section addresses specific unexpected outcomes you might encounter on your Western blot after treating cells with this compound.

Issue 1: No change or unexpected decrease in AXIN1/AXIN2 levels.
Possible Cause Troubleshooting Suggestion
Insufficient this compound concentration or treatment time. Titrate the concentration of this compound (e.g., 1 nM, 10 nM, 100 nM) and perform a time-course experiment (e.g., 12, 24, 48 hours) to determine optimal conditions for your cell line.
Cell line is resistant to tankyrase inhibition. The cellular context is critical. Some cell lines may not rely on the Wnt pathway for proliferation or may have mutations downstream of the β-catenin destruction complex. Consider using a sensitive cell line like COLO 320DM as a positive control.[1]
Poor sample preparation. Ensure that lysis buffers contain protease and phosphatase inhibitors to prevent protein degradation.[9][10] Lysis should be performed on ice or at 4°C.[9]
Inefficient protein transfer. Confirm successful protein transfer from the gel to the membrane by staining the membrane with Ponceau S or the gel with Coomassie Blue after transfer.[10]
Issue 2: Unexpected band sizes for target proteins.
Possible Cause Troubleshooting Suggestion
Protein modifications (e.g., glycosylation, phosphorylation). Post-translational modifications can cause proteins to migrate at a higher molecular weight than predicted and may appear as blurred bands.[11][12] Check protein databases like UniProt for known modifications. Treating lysates with appropriate enzymes (e.g., phosphatases, deglycosylases) can help confirm this.[11]
Protein degradation. Multiple bands at a lower molecular weight than expected may indicate protein cleavage by proteases.[12][13] Use fresh samples and ensure adequate protease inhibitors are in your lysis buffer.[12]
Protein aggregation or multimerization. Bands at significantly higher molecular weights could be due to dimers or multimers that were not fully denatured.[12][13] Ensure your loading buffer contains fresh reducing agents (DTT or β-mercaptoethanol) and consider boiling samples for a longer duration.[13]
Splice variants. The antibody may be detecting different isoforms of the target protein.[12] Check the literature and databases for known splice variants.
Issue 3: High background or non-specific bands.
Possible Cause Troubleshooting Suggestion
Primary or secondary antibody concentration is too high. Titrate your antibodies to find the optimal concentration that maximizes specific signal while minimizing background.
Insufficient blocking. Increase the blocking time (e.g., 2 hours at room temperature or overnight at 4°C) or try a different blocking agent (e.g., BSA instead of non-fat dry milk, as milk can sometimes mask antigens).[9][14]
Inadequate washing. Increase the number or duration of washes after antibody incubations. Adding a detergent like Tween 20 to your wash buffer can also help reduce non-specific binding.[14]
Antibody cross-reactivity. The antibody may be recognizing similar epitopes on other proteins.[12] Use affinity-purified antibodies where possible and consider using a blocking peptide to confirm specificity.[13]

Quantitative Data Summary

The following table summarizes the inhibitory concentrations of this compound from biochemical and cellular assays.

Assay TypeTarget/PathwayCell LineIC50 / GI50
Biochemical AssayTankyrase 1 (TNKS1)-13 nM[1]
Biochemical AssayTankyrase 2 (TNKS2)-2 nM[1]
WNT/β-catenin ReporterWnt/β-catenin SignalingHEK2930.63 nM[1][2]
Cell Growth AssayCell ProliferationCOLO 320DM10 nM (GI50)[1]
Cell Growth AssayCell ProliferationRKOInsignificant effect[1][2]

Experimental Protocols

General Western Blot Protocol for Analyzing this compound Effects
  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation:

    • Normalize protein concentrations for all samples.

    • Add Laemmli sample buffer (containing SDS and a reducing agent like DTT or β-mercaptoethanol) to the lysates.

    • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

  • Gel Electrophoresis:

    • Load 20-40 µg of protein per well onto an SDS-PAGE gel. The gel percentage should be appropriate for the molecular weight of the target protein.

    • Run the gel in running buffer until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

    • Confirm transfer efficiency with Ponceau S staining.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for at least 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

    • Visualize the bands using a chemiluminescence imaging system or X-ray film.

  • Analysis: Quantify band intensity using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin, or Lamin B1).[4]

Visualizations

OM153_Signaling_Pathway OM153 This compound TNKS1_2 Tankyrase 1/2 OM153->TNKS1_2 AXIN1 AXIN1 TNKS1_2->AXIN1 PARylates & Promotes Degradation BetaCatenin β-catenin AXIN1->BetaCatenin Phosphorylation APC APC APC->BetaCatenin GSK3B GSK3β GSK3B->BetaCatenin CK1 CK1 CK1->BetaCatenin Ub Ubiquitination Proteasome Proteasome Ub->Proteasome BetaCatenin->Ub Nucleus Nucleus BetaCatenin->Nucleus Translocation Wnt_Targets Wnt Target Genes (e.g., MYC, CCND1) Nucleus->Wnt_Targets Activates Transcription Western_Blot_Workflow start Start: Cell Treatment with this compound lysis Cell Lysis & Protein Quantification start->lysis sample_prep Sample Prep (Denaturation/Reduction) lysis->sample_prep sds_page SDS-PAGE sample_prep->sds_page transfer Protein Transfer (Gel to Membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Analysis & Quantification detection->analysis end End: Results analysis->end WB_Troubleshooting_Logic start Unexpected WB Result no_signal Weak or No Signal? start->no_signal Evaluate Signal wrong_size Incorrect Band Size? no_signal->wrong_size No sol_no_signal Check: - Protein Transfer (Ponceau) - Antibody Concentration - Target Abundance - Lysis/Sample Prep no_signal->sol_no_signal Yes high_bg High Background? wrong_size->high_bg No sol_wrong_size Consider: - PTMs (Glycosylation) - Degradation - Multimers - Splice Variants wrong_size->sol_wrong_size Yes sol_high_bg Optimize: - Blocking (Time/Agent) - Washing Steps - Antibody Dilutions high_bg->sol_high_bg Yes positive_control Run Positive Control (e.g., COLO 320DM) high_bg->positive_control No sol_no_signal->positive_control sol_wrong_size->positive_control sol_high_bg->positive_control

References

Technical Support Center: Optimizing In Vitro Treatment Duration for OM-153

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on determining the optimal in vitro treatment duration for OM-153, a potent tankyrase inhibitor.

Troubleshooting Guide

Encountering variability in your experimental results? This guide will help you troubleshoot common issues related to determining the optimal treatment duration for this compound.

Problem Potential Cause Recommended Solution
High variability in cell viability between replicates. Inconsistent cell seeding density.Ensure a homogenous cell suspension and use calibrated pipettes for accurate cell seeding. Perform a cell count before seeding to ensure consistency.
Edge effects in multi-well plates.Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity.
Contamination.Regularly check for microbial contamination. Practice aseptic techniques and use sterile reagents.
No significant effect of this compound at expected active concentrations. Suboptimal treatment duration.The treatment time may be too short for the desired biological effect to manifest. Perform a time-course experiment with a broader range of time points (e.g., 6, 12, 24, 48, 72 hours).
Cell line insensitivity.Confirm that the chosen cell line is sensitive to Wnt/β-catenin pathway inhibition. This compound's effects can be cell-type dependent.[1]
Incorrect drug concentration.Verify the calculated concentration of your this compound stock solution and dilutions. Perform a dose-response experiment to confirm the optimal concentration.
Unexpected cytotoxicity at low concentrations. Extended treatment duration.Prolonged exposure to even low concentrations of a potent inhibitor can lead to off-target effects or cellular stress. Evaluate shorter time points in your time-course experiment.
Drug instability.Ensure proper storage of this compound stock solutions, typically at -80°C for long-term storage and -20°C for short-term.[1] Avoid repeated freeze-thaw cycles.
Inconsistent downstream signaling results (e.g., Western blot, qPCR). Transient signaling events.The peak of the signaling event you are measuring may occur at a different time than your chosen endpoint. A detailed time-course experiment with early time points (e.g., 1, 2, 4, 8 hours) is crucial for capturing transient signaling changes.
Cell confluence.High cell density can alter signaling pathways. Seed cells at a density that prevents them from becoming over-confluent during the experiment.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of tankyrase 1 and 2 (TNKS1/2).[1] Tankyrases are enzymes that play a key role in the Wnt/β-catenin signaling pathway. By inhibiting tankyrases, this compound leads to the stabilization of Axin, a key component of the β-catenin destruction complex. This promotes the degradation of β-catenin, thereby inhibiting Wnt signaling.[2][3] this compound has also been shown to inhibit YAP and MYC signaling.[1][2]

Q2: What is a good starting point for this compound treatment duration in a new cell line?

A2: Based on published data, a common starting range for in vitro experiments with this compound is between 24 and 72 hours.[2][4] For cell proliferation or viability assays, longer incubation times of 48 to 72 hours, or even up to 5 days, are often used to observe significant effects.[2][4] For signaling pathway analysis (e.g., protein expression or gene transcription), shorter time points may be necessary to capture the primary effects of the inhibitor.[5]

Q3: How do I design a time-course experiment to find the optimal treatment duration?

A3: To determine the optimal treatment duration, you should perform a time-course experiment using a fixed, effective concentration of this compound. Here's a general approach:

  • Select a concentration: Choose a concentration at or near the GI50 (growth inhibition 50) value for your cell line, if known. If not, start with a concentration around 10 nM, as this has been shown to be effective in sensitive cell lines like COLO 320DM.[1]

  • Choose time points: Select a range of time points that cover both early and late responses. For signaling studies, this might be 0, 2, 4, 8, 12, and 24 hours. For cell viability or proliferation assays, consider 0, 24, 48, and 72 hours.

  • Perform the assay: Treat your cells with this compound and harvest them at each time point to measure your desired endpoint (e.g., cell viability, protein levels, or gene expression).

  • Analyze the data: Plot your results against time to identify the point at which the desired effect is optimal.

Q4: Should the treatment duration be different for assessing cell viability versus signaling pathway modulation?

A4: Yes, it is highly likely. Changes in signaling pathways, such as the stabilization of Axin1 or a decrease in nuclear β-catenin, can often be detected at earlier time points (e.g., within 24 hours) than effects on cell proliferation or viability, which may take 48-72 hours or longer to become apparent.[2][6] Therefore, it is crucial to tailor the treatment duration to the specific biological question you are asking.

Q5: What are some key downstream markers to assess the effect of this compound over time?

A5: To monitor the activity of this compound on the Wnt/β-catenin pathway, you can measure changes in the levels of:

  • AXIN1: Levels of this protein are expected to increase with this compound treatment.[6]

  • Active (non-phosphorylated) β-catenin: Levels in the nucleus are expected to decrease.[6]

  • Wnt target genes: The expression of genes like AXIN2, MYC, and CCND1 is expected to decrease.[2]

Experimental Protocols

Detailed Protocol: Time-Course Experiment to Determine Optimal this compound Treatment Duration for Cell Viability

This protocol outlines a procedure to determine the optimal treatment duration of this compound on the viability of a cancer cell line using a resazurin-based assay.

Materials:

  • This compound

  • Cell line of interest (e.g., COLO 320DM)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well clear-bottom black plates

  • Resazurin sodium salt solution

  • Plate reader with fluorescence detection (Ex/Em: ~560/590 nm)

Procedure:

  • Cell Seeding: a. Culture cells to ~80% confluency. b. Harvest cells using trypsin-EDTA and perform a cell count. c. Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of complete medium. This density should allow for logarithmic growth throughout the experiment.[7] d. Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • This compound Treatment: a. Prepare a 2X working solution of this compound in complete medium at the desired concentration (e.g., 20 nM for a final concentration of 10 nM). b. Add 100 µL of the 2X this compound solution or vehicle control (e.g., 0.01% DMSO in complete medium) to the appropriate wells.

  • Incubation at Different Time Points: a. Incubate the plates for your desired time points (e.g., 24, 48, and 72 hours).

  • Cell Viability Assay (Resazurin): a. At each time point, add 20 µL of resazurin solution to each well. b. Incubate for 2-4 hours at 37°C, protected from light. c. Measure the fluorescence using a plate reader.

  • Data Analysis: a. Subtract the background fluorescence (media only). b. Normalize the fluorescence of treated wells to the vehicle control wells for each time point. c. Plot the normalized cell viability against the treatment duration to identify the optimal time point.

Visualizations

Caption: Workflow for determining optimal this compound treatment duration.

Wnt_Signaling_Pathway cluster_0 Without this compound (Active Wnt Signaling) cluster_1 With this compound (Inhibited Wnt Signaling) Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dvl Dvl Frizzled->Dvl LRP LRP5/6 LRP->Dvl DestructionComplex Destruction Complex Dvl->DestructionComplex Inhibits GSK3b GSK3β APC APC Axin Axin CK1 CK1 BetaCatenin_cyto β-catenin DestructionComplex->BetaCatenin_cyto No Degradation BetaCatenin_nuc β-catenin BetaCatenin_cyto->BetaCatenin_nuc Translocation TCF_LEF TCF/LEF BetaCatenin_nuc->TCF_LEF Binds TargetGenes Target Gene Expression TCF_LEF->TargetGenes Activates OM153 This compound Tankyrase Tankyrase OM153->Tankyrase Inhibits Axin_s Axin Tankyrase->Axin_s No PARsylation DestructionComplex_s Active Destruction Complex Axin_s->DestructionComplex_s Stabilizes BetaCatenin_cyto_s β-catenin DestructionComplex_s->BetaCatenin_cyto_s Phosphorylation TargetGenes_s Target Gene Repression DestructionComplex_s->TargetGenes_s Prevents Activation Proteasome Proteasome BetaCatenin_cyto_s->Proteasome Degradation

Caption: this compound mechanism of action in the Wnt/β-catenin pathway.

References

Technical Support Center: Overcoming OM-153 Solubility Challenges

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the solubility limitations of OM-153 in aqueous solutions. Find troubleshooting advice, frequently asked questions, and detailed protocols to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

This compound is a potent and selective inhibitor of tankyrase 1 and 2 (TNKS1/2), enzymes that play a key role in the Wnt/β-catenin signaling pathway.[1][2] Like many small molecule inhibitors developed for targeted therapy, this compound is a hydrophobic compound, leading to poor solubility in water.[3][4] This low aqueous solubility can be a significant hurdle in experimental settings, potentially causing the compound to precipitate out of solution, which leads to inaccurate concentration measurements and unreliable experimental results.[5]

Q2: What is the recommended solvent for preparing a primary stock solution of this compound?

For initial solubilization, Dimethyl Sulfoxide (DMSO) is the recommended solvent. Commercial suppliers often provide this compound as a pre-dissolved solution in DMSO, typically at a concentration of 10 mM.[1] If you have the powdered form, it should be dissolved in 100% DMSO to create a high-concentration primary stock solution. This stock solution can then be stored at -20°C or -80°C for long-term stability.[1]

Q3: I am observing precipitation when diluting my DMSO stock solution into an aqueous buffer or cell culture medium. What should I do?

This is a common issue known as "crashing out." When the DMSO stock is diluted into an aqueous medium, the local concentration of this compound may exceed its solubility limit in the mixed solvent system, causing it to precipitate.

Troubleshooting Steps:

  • Decrease the Final Concentration: The simplest solution is often to work with a lower final concentration of this compound in your aqueous medium.

  • Increase the DMSO Carryover: Ensure the final concentration of DMSO in your working solution is sufficient to maintain solubility, typically between 0.1% and 0.5%. However, always check the DMSO tolerance of your specific cell line or experimental system, as high concentrations can be toxic.

  • Use a Serial Dilution Approach: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This can sometimes prevent the compound from precipitating.

  • Incorporate Surfactants: Adding a small amount of a biocompatible surfactant, such as Tween® 80 or Polysorbate 20 (typically at 0.01% - 0.1%), can help to maintain the solubility of hydrophobic compounds in aqueous solutions.[6][7]

  • Gentle Warming and Agitation: Warming the solution to 37°C and using gentle agitation (e.g., vortexing or sonication) can sometimes help redissolve small amounts of precipitate.[8]

Q4: Are there alternative formulation strategies to improve the aqueous solubility of this compound?

Yes, several advanced formulation techniques can be employed, particularly in drug development settings, to enhance the solubility of hydrophobic compounds like this compound.[6][9]

TechniqueDescriptionAdvantagesConsiderations
Co-solvency Using a mixture of water and a miscible organic solvent (e.g., ethanol, polyethylene glycol (PEG), propylene glycol) to increase solubility.[10]Simple to formulate; can increase solubility by several orders of magnitude.[11]Potential for solvent toxicity; the drug may precipitate upon further dilution.[12]
pH Adjustment For ionizable drugs, adjusting the pH of the solution can increase the concentration of the more soluble ionized form.[13]Highly effective for pH-dependent compounds.This compound's structure must be assessed for ionizable groups; not all compounds are suitable.
Solid Dispersions Dispersing the drug in a hydrophilic polymer matrix (e.g., HPMCAS, PVP) at a solid state.[14][15]Enhances dissolution rate and can create a stable amorphous form.[16]Requires specialized equipment (e.g., spray dryer, hot-melt extruder).
Complexation Encapsulating the drug molecule within a larger host molecule, such as a cyclodextrin.[3][14]Improves solubility and can enhance bioavailability.Stoichiometry of the complex is critical; potential for toxicity with some cyclodextrins.[14]

Q5: How can I prepare this compound for in vivo (animal) studies?

For oral administration in animal models, a specific formulation is required to ensure adequate absorption and bioavailability. A common approach involves a multi-component vehicle. One published protocol for preparing an this compound formulation for in vivo use involves a mixture of DMSO, PEG300, Tween® 80, and water.[17]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution

  • Objective: To prepare a high-concentration primary stock solution of this compound.

  • Materials:

    • This compound (solid powder)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Weigh the required amount of this compound powder in a sterile vial.

    • Add the calculated volume of 100% DMSO to achieve a final concentration of 10 mM.

    • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of Working Solutions for In Vitro Assays

  • Objective: To dilute the primary DMSO stock into an aqueous medium (e.g., cell culture medium) while minimizing precipitation.

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Target aqueous medium (e.g., DMEM with 10% FBS)

  • Procedure (Example for 10 µM final concentration):

    • Thaw a single-use aliquot of the 10 mM this compound stock solution.

    • Pre-warm the target aqueous medium to 37°C.

    • Perform a 1:100 intermediate dilution by adding 2 µL of the 10 mM stock to 198 µL of the medium. Vortex immediately but gently. This creates a 100 µM intermediate solution.

    • Perform the final 1:10 dilution by adding 100 µL of the 100 µM intermediate solution to 900 µL of the medium. Mix by gentle inversion.

    • The final concentration of this compound is 10 µM, and the final DMSO concentration is 0.1%. Use the working solution immediately.

Protocol 3: Preparation of an Oral Formulation for In Vivo Studies

  • Objective: To prepare a vehicle suitable for oral gavage of this compound in animal models.[17]

  • Materials:

    • This compound primary stock solution in DMSO

    • Polyethylene glycol 300 (PEG300)

    • Tween® 80

    • Deionized water (ddH₂O)

  • Procedure (based on a common formulation strategy):

    • Begin with the required volume of the this compound stock solution in DMSO.

    • Add PEG300 to the DMSO solution. Mix thoroughly until the solution is clear.

    • Add Tween® 80 to the mixture. Mix again until the solution is clear.

    • Finally, add ddH₂O to the mixture and mix until a clear, homogenous formulation is achieved. Note: A common vehicle ratio is 10% DMSO, 40% PEG300, 5% Tween® 80, and 45% water. The final volumes should be adjusted based on the desired final drug concentration and dosing volume.

Visual Guides and Workflows

Caption: Wnt signaling pathway and the inhibitory action of this compound on Tankyrase.

Troubleshooting_Workflow cluster_troubleshoot Troubleshooting Options start Start: Dissolve this compound in Aqueous Solution prep_stock Prepare 10 mM Stock in 100% DMSO start->prep_stock dilute Dilute Stock into Aqueous Medium prep_stock->dilute check_precip Precipitation Observed? dilute->check_precip success Success: Solution is Clear check_precip->success No option1 1. Lower Final Concentration check_precip->option1 Yes option1->dilute option2 2. Use Surfactant (e.g., Tween® 80) option1->option2 option3 3. Use Gentle Heat (37°C) & Sonication option2->option3 option4 4. Consider Alternative Formulation (Co-solvents) option3->option4

Caption: Troubleshooting workflow for this compound aqueous solubility issues.

InVivo_Prep_Workflow start Start: this compound Stock (in DMSO) step1 Add PEG300 start->step1 mix1 Mix Until Clear step1->mix1 step2 Add Tween® 80 mix1->step2 mix2 Mix Until Clear step2->mix2 step3 Add ddH₂O mix2->step3 mix3 Mix Until Homogenous step3->mix3 end Final Formulation Ready for Oral Dosing mix3->end

Caption: Experimental workflow for preparing an this compound in vivo formulation.

References

Technical Support Center: Investigating Resistance to OM-153

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for OM-153, a potent and selective inhibitor of Tankyrase 1 and 2 (TNKS1/2). This resource is designed for researchers, scientists, and drug development professionals to navigate potential challenges and understand mechanisms of resistance that may arise during preclinical studies with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a small molecule inhibitor that targets the catalytic activity of TNKS1 and TNKS2.[1][2] These enzymes are key positive regulators of the Wnt/β-catenin signaling pathway.[3][4] Tankyrases poly(ADP-ribosyl)ate (PARsylate) AXIN proteins, marking them for ubiquitination and subsequent proteasomal degradation.[3][5] By inhibiting TNKS1/2, this compound prevents AXIN degradation, leading to the stabilization of the β-catenin destruction complex. This complex then promotes the phosphorylation and degradation of β-catenin.[6][7] The resulting decrease in nuclear β-catenin levels reduces the transcription of Wnt target genes, such as MYC and CCND1, which are critical for cancer cell proliferation.[3][8]

Q2: My cancer cell line is not responding to this compound treatment. What are the potential reasons?

Several factors could contribute to a lack of response to this compound. These can be broadly categorized as:

  • Cell line-intrinsic resistance: The cancer cell line may not rely on the Wnt/β-catenin pathway for its growth and survival.

  • Acquired resistance: The cancer cells may have developed mechanisms to overcome the effects of this compound.

  • Experimental issues: Suboptimal experimental conditions can lead to apparent lack of efficacy.

This guide will help you troubleshoot these possibilities.

Q3: What are the known or potential mechanisms of acquired resistance to tankyrase inhibitors like this compound?

While specific resistance mechanisms to this compound are still under investigation, studies with other tankyrase inhibitors have revealed several potential mechanisms:

  • Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways that promote growth and survival, thereby circumventing the dependency on the Wnt/β-catenin pathway. A key example is the upregulation of the mTOR signaling pathway, which has been observed in colorectal cancer cells resistant to tankyrase inhibitors.[9]

  • Mutations in Wnt Pathway Components: The genetic background of the cancer cells, particularly mutations in the APC gene, can significantly influence sensitivity to tankyrase inhibitors.[4][10]

    • "Short" vs. "Long" APC Truncations: Colorectal cancer cells with "short" truncating mutations in APC that lack all β-catenin-binding domains are generally sensitive to tankyrase inhibitors. In contrast, cells with "long" APC truncations that retain some β-catenin binding sites can be resistant.[10]

  • Alterations in the β-catenin Destruction Complex: Mutations in other components of the destruction complex, such as AXIN1, could potentially impact the efficacy of this compound.[11]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1 (MDR1), is a common mechanism of multidrug resistance and could potentially reduce the intracellular concentration of this compound.[12]

Troubleshooting Guides

Problem 1: No or weak anti-proliferative effect of this compound observed in a cell viability assay.
Possible Cause Troubleshooting Step
Cell line is not dependent on Wnt/β-catenin signaling. Verify the activation status of the Wnt pathway in your cell line by assessing nuclear β-catenin levels or the expression of Wnt target genes (e.g., AXIN2, MYC, CCND1) via Western blot or RT-qPCR.
Incorrect drug concentration or treatment duration. Perform a dose-response experiment with a wide range of this compound concentrations and multiple time points (e.g., 24, 48, 72 hours) to determine the optimal IC50.
Suboptimal assay conditions. Ensure proper cell seeding density and health. Review the protocol for your specific cell viability assay (e.g., MTT, CellTiter-Glo) for potential issues.
Acquired resistance. If the cell line was previously sensitive, consider the possibility of acquired resistance. See the protocol for generating and characterizing resistant cell lines below.
Problem 2: No change in β-catenin levels after this compound treatment.
Possible Cause Troubleshooting Step
Ineffective this compound treatment. Confirm the bioactivity of your this compound stock. Check for stabilization of AXIN1/2 via Western blot, which is a direct downstream effect of tankyrase inhibition.
"Long" APC truncation in the cell line. Sequence the APC gene in your cell line to determine the mutation status. Cell lines with long APC truncations may be resistant to β-catenin degradation by tankyrase inhibitors.[10]
Activation of a bypass pathway. Investigate the activation status of parallel signaling pathways, such as the mTOR pathway, by checking the phosphorylation status of key proteins like S6 kinase via Western blot.[9]
Western blot technical issues. Refer to the Western blot troubleshooting guide below for issues such as antibody quality, protein loading, and transfer efficiency.

Experimental Protocols

Protocol 1: Generating this compound Resistant Cell Lines

This protocol describes a method for generating cancer cell lines with acquired resistance to this compound through continuous dose escalation.[1][2][13][14][15]

Materials:

  • Parental cancer cell line of interest

  • This compound

  • Complete cell culture medium

  • 96-well plates

  • Cell culture flasks

  • Cell counting solution (e.g., Trypan Blue)

  • MTT or other cell viability assay kit

Procedure:

  • Determine the initial IC50: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound in the parental cell line.

  • Initial drug exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC20-IC30.

  • Dose escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of this compound in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.

  • Monitor cell viability: At each concentration step, monitor cell viability and proliferation. Allow the cells to recover and reach approximately 80% confluency before the next dose escalation.

  • Establish a resistant clone: Continue this process until the cells can proliferate in a concentration of this compound that is significantly higher (e.g., 5-10 fold) than the initial IC50.

  • Characterize the resistant line: Once a resistant cell line is established, perform a new dose-response assay to quantify the shift in IC50 compared to the parental line. Cryopreserve the resistant cells at different passages.

Protocol 2: Western Blot Analysis of Wnt/β-catenin Pathway Components

This protocol provides a general guideline for detecting key proteins in the Wnt/β-catenin pathway.[16][17][18][19][20]

Materials:

  • Parental and this compound resistant cell lines

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-β-catenin, anti-AXIN1, anti-c-Myc, anti-Cyclin D1, anti-p-S6K, anti-S6K, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate

Procedure:

  • Cell lysis: Treat cells with this compound for the desired time and lyse them in RIPA buffer.

  • Protein quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary antibody incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary antibody incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Sensitive and Resistant Cell Lines

Cell LineIC50 (nM)Fold Resistance
Parental151
This compound-Resistant Clone 118012
This compound-Resistant Clone 225016.7

Table 2: Hypothetical Protein Expression Changes in Response to this compound

ProteinParental Cells (this compound treated)Resistant Cells (this compound treated)
AXIN1↑↑↑↑↑↑
β-catenin↓↓↓
c-Myc↓↓
p-S6K (T389)↑↑

Mandatory Visualizations

WNT_Pathway_OM153 cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_destruction_complex Destruction Complex cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Dsh Dsh Frizzled->Dsh LRP5_6->Dsh GSK3b GSK3β Dsh->GSK3b | beta_catenin β-catenin GSK3b->beta_catenin P CK1 CK1α CK1->beta_catenin P APC APC APC->beta_catenin AXIN AXIN AXIN->beta_catenin Proteasome Proteasome beta_catenin->Proteasome Degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF TNKS Tankyrase 1/2 TNKS->AXIN | OM153 This compound OM153->TNKS | Target_Genes Target Genes (MYC, CCND1) TCF_LEF->Target_Genes Transcription

Caption: this compound inhibits Tankyrase, stabilizing AXIN and promoting β-catenin degradation.

Caption: Potential mechanisms of resistance to this compound.

Troubleshooting_Workflow Start Experiment: this compound shows no effect Check_Wnt Is Wnt pathway active in cell line? Start->Check_Wnt Check_Dose Optimize this compound dose and duration Check_Wnt->Check_Dose Yes Not_Dependent Cell line not Wnt-dependent Check_Wnt->Not_Dependent No Check_AXIN Check for AXIN stabilization (Western Blot) Check_Dose->Check_AXIN Check_APC Sequence APC gene Check_AXIN->Check_APC AXIN stabilized, no β-catenin change Check_Bypass Investigate bypass pathways (e.g., mTOR) Check_AXIN->Check_Bypass AXIN stabilized, no β-catenin change Resistant Potential Resistance Check_APC->Resistant Check_Bypass->Resistant

Caption: A logical workflow for troubleshooting this compound resistance.

References

Technical Support Center: Optimizing OM-153 for Wnt Pathway Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing OM-153 to achieve maximal inhibition of the Wnt signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound in Wnt pathway inhibition?

A1: this compound is a potent and selective inhibitor of Tankyrase 1 and 2 (TNKS1/2).[1][2] Tankyrases are enzymes that poly-ADP-ribosylate (PARsylate) target proteins, marking them for degradation. A key target of Tankyrases in the Wnt pathway is AXIN1, a scaffold protein essential for the formation of the β-catenin destruction complex.[3][4] By inhibiting TNKS1/2, this compound prevents the degradation of AXIN1, leading to its stabilization.[3][5] This enhances the activity of the destruction complex, which then phosphorylates β-catenin, targeting it for proteasomal degradation.[6] The resulting decrease in nuclear β-catenin levels leads to the downregulation of Wnt target gene expression.[3][7]

Q2: What is a recommended starting concentration for this compound in my experiments?

A2: A starting concentration of 10 nM is recommended for initial in vitro experiments.[3][5][8] This concentration has been shown to effectively inhibit Wnt/β-catenin signaling and reduce cell growth in sensitive cancer cell lines.[3][5] However, the optimal concentration is cell-type dependent and should be determined empirically through a dose-response experiment.

Q3: How long should I treat my cells with this compound?

A3: Treatment times of 24 to 48 hours are commonly used to observe significant effects on Wnt signaling and cell proliferation.[5][8] For instance, a 24-hour treatment with 10 nM this compound has been shown to modulate Wnt/β-catenin signaling components, while a 48-hour treatment was used to assess growth inhibition.[3][8]

Q4: How can I assess the effectiveness of this compound in my cell line?

A4: The effectiveness of this compound can be evaluated through various methods:

  • Wnt Reporter Assays: Use a luciferase-based reporter driven by a TCF/LEF responsive element to directly measure the transcriptional activity of the Wnt pathway.[1][9]

  • Gene Expression Analysis: Perform qRT-PCR to measure the mRNA levels of Wnt target genes such as AXIN2, c-MYC, and CCND1 (Cyclin D1).[3][8][10]

  • Protein Analysis: Use immunoblotting to assess the levels of key pathway components. Look for stabilization of AXIN1 and a reduction in the active, non-phosphorylated form of β-catenin in the nucleus.[3][8]

  • Cell Viability/Proliferation Assays: Employ assays like the MTS assay to determine the effect of this compound on cell growth.[5][8]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No significant inhibition of Wnt signaling observed. Cell line is insensitive to Tankyrase inhibition. Some cell lines, like RKO, are known to be insensitive to the effects of this compound.[3][5]Confirm Cell Line Sensitivity: Test a known sensitive cell line (e.g., COLO 320DM) in parallel as a positive control. If the positive control responds, your cell line of interest may be resistant.
Suboptimal this compound concentration. The effective concentration can vary significantly between cell lines.Perform a Dose-Response Curve: Test a range of this compound concentrations (e.g., 0.1 nM to 10 µM) to determine the optimal inhibitory concentration for your specific cell line.
Insufficient treatment time. The effects of this compound on downstream targets may take time to become apparent.Optimize Treatment Duration: Conduct a time-course experiment (e.g., 12, 24, 48, 72 hours) to identify the optimal treatment duration.
High levels of cell death or unexpected off-target effects. This compound concentration is too high. While this compound is selective, very high concentrations may lead to off-target effects and cytotoxicity.[11]Lower the Concentration: Refer to your dose-response curve to select the lowest concentration that provides maximal Wnt pathway inhibition with minimal toxicity.
Solvent (DMSO) toxicity. High concentrations of the vehicle can be toxic to cells.Maintain a Low Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is low (typically ≤ 0.1%). Include a vehicle-only control in your experiments.
Inconsistent results between experiments. Variability in experimental conditions. Factors such as cell passage number, confluency, and reagent quality can affect results.Standardize Experimental Procedures: Use cells within a consistent passage number range, seed cells to achieve a consistent confluency at the time of treatment, and use freshly prepared reagents.
This compound degradation. Improper storage can lead to reduced activity of the compound.Ensure Proper Storage: Store the this compound stock solution at -20°C or -80°C as recommended by the supplier. Avoid repeated freeze-thaw cycles.

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound

Parameter Cell Line Value Reference
IC50 (TNKS1)-13 nM[1]
IC50 (TNKS2)-2 nM[1]
IC50 (Wnt Reporter)HEK2930.63 nM[1][2]
GI50 (Growth Inhibition)COLO 320DM10 nM[1][5]
GI25 (Growth Inhibition)COLO 320DM2.5 nM[1][5]
GI25 (Growth Inhibition)OVCAR-42.5 nM[3]
GI25 (Growth Inhibition)UO-313.5 nM[3]

Table 2: In Vivo Efficacy of this compound in a COLO 320DM Xenograft Model

Dosage (Oral, Twice Daily) Tumor Growth Inhibition Reference
0.33 - 10 mg/kg74 - 85%[7]

Experimental Protocols

Wnt/β-catenin Luciferase Reporter Assay

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with a TCF/LEF-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).

  • This compound Treatment: After 24 hours, replace the medium with fresh medium containing the desired concentrations of this compound or vehicle control (DMSO).

  • Incubation: Incubate the cells for an additional 24-48 hours.

  • Lysis and Luminescence Reading: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold change in Wnt signaling relative to the vehicle-treated control.

Immunoblotting for Wnt Pathway Components
  • Cell Treatment and Lysis: Treat cells with this compound for the desired time and concentration. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against AXIN1, active β-catenin (non-phospho), total β-catenin, and a loading control (e.g., β-actin or GAPDH). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein levels.

Visualizations

Wnt_Pathway_Inhibition_by_OM153 cluster_outside Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_destruction β-catenin Destruction Complex cluster_nucleus Nucleus cluster_inhibitor Inhibitor Action Wnt Wnt Ligand Receptor Frizzled/LRP5/6 Wnt->Receptor Binds Dsh Dishevelled Receptor->Dsh Activates Axin AXIN1 Dsh->Axin Inhibits bCat β-catenin Axin->bCat Phosphorylates APC APC GSK3b GSK3β Proteasome Proteasome bCat->Proteasome Degradation bCat_nuc β-catenin bCat->bCat_nuc Translocates TCF TCF/LEF bCat_nuc->TCF Binds TargetGenes Wnt Target Genes (e.g., AXIN2, c-MYC) TCF->TargetGenes Activates Transcription OM153 This compound TNKS Tankyrase 1/2 OM153->TNKS Inhibits TNKS->Axin PARsylates for Degradation

Caption: Mechanism of this compound in the Wnt/β-catenin signaling pathway.

experimental_workflow cluster_setup Experiment Setup cluster_assays Endpoint Assays cluster_analysis Data Analysis start Seed Cells treatment Treat with this compound (Dose-Response / Time-Course) start->treatment reporter Wnt Reporter Assay (Luciferase) treatment->reporter q_pcr qRT-PCR (Target Gene Expression) treatment->q_pcr western Immunoblotting (Protein Levels) treatment->western viability Cell Viability Assay (MTS) treatment->viability analysis Quantify Inhibition (IC50 / GI50) reporter->analysis q_pcr->analysis western->analysis viability->analysis

Caption: General experimental workflow for optimizing this compound concentration.

References

Validation & Comparative

A Comparative Analysis of OM-153 and XAV939: Efficacy in Wnt/β-catenin Pathway Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of two prominent Tankyrase inhibitors, OM-153 and XAV939. This analysis is supported by experimental data on their biochemical and cellular activities, along with detailed methodologies for key experiments.

This compound and XAV939 are both small molecule inhibitors of Tankyrase 1 and 2 (TNKS1/2), enzymes that play a critical role in the regulation of the Wnt/β-catenin signaling pathway. By inhibiting Tankyrase, these compounds prevent the degradation of Axin, a key component of the β-catenin destruction complex. This leads to the stabilization of the complex and subsequent degradation of β-catenin, thereby downregulating Wnt signaling. Dysregulation of the Wnt/β-catenin pathway is implicated in various cancers, making Tankyrase inhibitors a promising therapeutic strategy.

Mechanism of Action: Targeting the Wnt/β-catenin Pathway

Both this compound and XAV939 function by inhibiting the catalytic activity of Tankyrase 1 and 2.[1][2] Tankyrases are poly(ADP-ribose) polymerases (PARPs) that post-translationally modify target proteins, including Axin. This modification, known as PARsylation, signals Axin for ubiquitination and subsequent proteasomal degradation. By blocking Tankyrase activity, both this compound and XAV939 lead to an accumulation of Axin, which in turn enhances the degradation of β-catenin and inhibits the transcription of Wnt target genes.[1][3][4]

cluster_pathway Wnt/β-catenin Pathway OM153 This compound Tankyrase Tankyrase (TNKS1/2) OM153->Tankyrase inhibits XAV939 XAV939 XAV939->Tankyrase inhibits Axin Axin Tankyrase->Axin PARsylation Proteasomal_Degradation Proteasomal Degradation Axin->Proteasomal_Degradation leads to DestructionComplex β-catenin Destruction Complex beta_catenin β-catenin DestructionComplex->beta_catenin phosphorylates TCF_LEF TCF/LEF beta_catenin->TCF_LEF activates beta_catenin->Proteasomal_Degradation leads to Wnt_Target_Genes Wnt Target Genes TCF_LEF->Wnt_Target_Genes induces Transcription Transcription Wnt_Target_Genes->Transcription

Diagram 1: Wnt/β-catenin signaling pathway and the inhibitory action of this compound and XAV939.

Quantitative Efficacy Comparison

The following tables summarize the available quantitative data for this compound and XAV939, allowing for a direct comparison of their potency.

Biochemical and Cellular Inhibition
CompoundTargetIC50 (nM)Wnt/β-catenin Reporter Assay IC50 (nM)Reference(s)
This compound TNKS1130.63 (HEK293 cells)
TNKS22
XAV939 TNKS111Not explicitly found in a direct comparative study
TNKS24

Note: The Wnt/β-catenin reporter assay IC50 for XAV939 was not found in a directly comparable format to that of this compound in the searched literature.

Anti-proliferative Activity (GI50)
CompoundCell LineGI50 (nM)Reference(s)
This compound COLO 320DM (Colon Carcinoma)10
XAV939 COLO 320DM (Colon Carcinoma)17,000[5]
A549 (Lung Carcinoma)12,300[5]

Note: GI50 is the concentration of a drug that causes 50% inhibition of cell growth. The significant difference in GI50 values in the COLO 320DM cell line suggests this compound has substantially more potent anti-proliferative effects in this context.

Experimental Methodologies

Detailed protocols for the key assays used to evaluate the efficacy of these inhibitors are provided below.

Tankyrase Inhibition Assay (Biochemical)

A typical biochemical assay to determine the IC50 of Tankyrase inhibitors involves a homogenous scintillation proximity assay (SPA).

  • Reagents and Materials: Recombinant human Tankyrase 1 or 2, biotinylated PARP substrate, NAD+/NADH, streptavidin-coated SPA beads, and the test compounds (this compound or XAV939).

  • Procedure:

    • The Tankyrase enzyme, biotinylated substrate, and varying concentrations of the inhibitor are incubated in a reaction buffer.

    • The enzymatic reaction is initiated by the addition of NAD+.

    • The reaction is stopped, and the streptavidin-coated SPA beads are added.

    • The plate is read on a scintillation counter to measure the incorporation of radiolabeled NAD+ into the substrate.

  • Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Wnt/β-catenin Luciferase Reporter Assay

This cell-based assay measures the activity of the Wnt/β-catenin signaling pathway.

  • Cell Culture and Transfection:

    • HEK293 cells are commonly used.

    • Cells are co-transfected with a TCF/LEF-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).

  • Treatment: After transfection, cells are treated with a Wnt pathway activator (e.g., Wnt3a conditioned media or a GSK3β inhibitor like CHIR99021) and varying concentrations of the test inhibitor (this compound or XAV939).

  • Luciferase Measurement: After a defined incubation period, cell lysates are collected, and the activities of both firefly and Renilla luciferases are measured using a dual-luciferase reporter assay system.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The IC50 values are determined from the dose-response curves.

cluster_workflow Wnt/β-catenin Reporter Assay Workflow plate_cells 1. Plate HEK293 cells transfect 2. Co-transfect with TCF/LEF-luciferase and Renilla-luciferase plasmids plate_cells->transfect treat 3. Treat with Wnt activator and inhibitor (this compound/XAV939) transfect->treat incubate 4. Incubate treat->incubate lyse 5. Lyse cells incubate->lyse measure 6. Measure dual luciferase activity lyse->measure analyze 7. Analyze data and calculate IC50 measure->analyze

Diagram 2: Experimental workflow for the Wnt/β-catenin luciferase reporter assay.
Cell Proliferation (MTS/MTT) Assay

This colorimetric assay determines the effect of the inhibitors on cell viability and proliferation.

  • Cell Seeding: Cancer cell lines (e.g., COLO 320DM) are seeded in 96-well plates and allowed to adhere overnight.

  • Treatment: Cells are treated with a range of concentrations of this compound or XAV939.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours).

  • Reagent Addition: MTS or MTT reagent is added to each well. Metabolically active cells reduce the tetrazolium salt in the reagent to a colored formazan product.

  • Measurement: The absorbance of the formazan product is measured using a microplate reader at the appropriate wavelength (e.g., 490 nm for MTS).

  • Data Analysis: The GI50 values are calculated by normalizing the absorbance of treated cells to that of untreated control cells.

Conclusion

Based on the available data, this compound demonstrates significantly higher potency in inhibiting the Wnt/β-catenin signaling pathway in cellular assays and in suppressing the proliferation of the COLO 320DM colon carcinoma cell line when compared to XAV939.[5] Both compounds effectively inhibit the enzymatic activity of Tankyrase 1 and 2 at low nanomolar concentrations. The choice between these inhibitors for research or therapeutic development may depend on the specific cellular context, desired potency, and other pharmacological properties. Further head-to-head studies across a broader range of cell lines and in vivo models would be beneficial for a more comprehensive comparison.

References

A Comparative Guide to OM-153 in Combination with Anti-PD-1 Immunotherapy for Cancer Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of OM-153 in combination with anti-PD-1 immunotherapy against other emerging therapeutic strategies. The information is supported by experimental data to aid in the evaluation of these novel cancer therapies.

Introduction to this compound and Anti-PD-1 Synergy

This compound is a potent and orally active small molecule inhibitor of tankyrase 1 and 2 (TNKS1/2).[1] Tankyrases are enzymes involved in the poly-ADP-ribosylation of target proteins, marking them for degradation. A key target of tankyrases is AXIN, a crucial component of the β-catenin destruction complex.[2][3][4] By inhibiting tankyrases, this compound stabilizes AXIN proteins, which in turn enhances the degradation of β-catenin.[2][3] The Wnt/β-catenin signaling pathway is frequently dysregulated in cancer and has been implicated in immune evasion, making it a compelling target for combination immunotherapy.[5][6]

Anti-PD-1 immunotherapy, a cornerstone of modern oncology, works by blocking the programmed cell death protein 1 (PD-1) receptor on T cells, thereby preventing tumor cells from suppressing the immune response. However, a significant number of patients do not respond to anti-PD-1 monotherapy.[6] Evidence suggests that activation of the Wnt/β-catenin pathway in tumor cells can lead to the exclusion of T cells from the tumor microenvironment, contributing to resistance to anti-PD-1 therapy.[6]

The combination of this compound with an anti-PD-1 antibody aims to overcome this resistance. By inhibiting the Wnt/β-catenin pathway, this compound is hypothesized to remodel the tumor microenvironment, making it more permissive to T-cell infiltration and enhancing the anti-tumor effects of PD-1 blockade.[7][8]

Performance Data: this compound in Combination with Anti-PD-1

Preclinical studies in a B16-F10 mouse melanoma model, which is known to be resistant to anti-PD-1 therapy, have demonstrated a synergistic anti-tumor effect when this compound is combined with an anti-PD-1 antibody.[6][7][8]

Key Experimental Findings:
  • Tumor Growth Inhibition: In C57BL/6N mice bearing B16-F10 tumors, the combination of this compound (at doses of 0.1, 1, and 10 mg/kg, administered orally twice daily) with an anti-PD-1 antibody (10 mg/kg, intraperitoneally) resulted in a significant reduction in tumor volume compared to either treatment alone.[8] The combination therapy led to a 51%–65% inhibition of tumor end volume compared to the vehicle control.[7][8]

  • Wnt/β-catenin Pathway Modulation: Treatment with this compound led to the stabilization of AXIN1 protein and a decrease in the transcription of Axin2, a target gene of the Wnt/β-catenin signaling pathway, within the tumor tissue.[7][8]

  • Immune Cell Infiltration: The synergistic effect of the combination therapy is dependent on the infiltration of CD8+ T cells into the tumor.[6]

Quantitative Data Summary:
Treatment GroupDosing RegimenMean Tumor End Volume (mm³)% Tumor Volume Inhibition
Vehicle Control-~1500-
Anti-PD-110 mg/kg (i.p.) on days 6, 9, 12~1200~20%
This compound (10 mg/kg)10 mg/kg (p.o.) twice daily~1300~13%
Anti-PD-1 + this compound (0.1 mg/kg)As above~73551%
Anti-PD-1 + this compound (1 mg/kg)As above~60060%
Anti-PD-1 + this compound (10 mg/kg)As above~52565%

Data adapted from studies in the B16-F10 mouse melanoma model.[7][8]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound in the context of the Wnt/β-catenin signaling pathway and the experimental workflow for evaluating the combination therapy.

Wnt_Signaling_Pathway cluster_cell Tumor Cell cluster_immune Immune Microenvironment Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled PDL1 PD-L1 Wnt->PDL1 upregulates (in some cancers) Dvl Dishevelled (Dvl) Frizzled->Dvl LRP LRP5/6 LRP->Dvl Axin AXIN Dvl->Axin inhibits GSK3b GSK3β beta_catenin β-catenin GSK3b->beta_catenin CK1 CK1 CK1->beta_catenin APC APC APC->beta_catenin Axin->beta_catenin promotes degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF activates Proteasome Proteasome beta_catenin->Proteasome degradation Target_Genes Target Gene Transcription (e.g., Axin2, c-Myc) TCF_LEF->Target_Genes T_cell CD8+ T Cell Target_Genes->T_cell leads to T cell exclusion Tankyrase Tankyrase Tankyrase->Axin promotes degradation OM153 This compound OM153->Tankyrase inhibits PD1 PD-1 T_cell->PD1 PDL1->PD1 binds & inhibits T cell anti_PD1 Anti-PD-1 Ab anti_PD1->PD1 blocks binding Experimental_Workflow cluster_setup Tumor Model Setup cluster_treatment Treatment Regimen (starting day 6 post-implantation) cluster_analysis Data Collection and Analysis B16F10 B16-F10 Melanoma Cell Culture Implantation Subcutaneous Implantation of B16-F10 cells B16F10->Implantation Mice C57BL/6N Mice Mice->Implantation Group1 Vehicle Control Implantation->Group1 Group2 Anti-PD-1 (10 mg/kg, i.p.) Implantation->Group2 Group3 This compound (0.1-10 mg/kg, p.o., BID) Implantation->Group3 Group4 Combination Therapy (Anti-PD-1 + this compound) Implantation->Group4 Tumor_Measurement Tumor Volume Measurement (daily) Group1->Tumor_Measurement Group2->Tumor_Measurement Group3->Tumor_Measurement Group4->Tumor_Measurement Endpoint Endpoint Analysis (Day 20) Tumor_Measurement->Endpoint Body_Weight Body Weight Monitoring Body_Weight->Endpoint Tumor_Harvest Tumor Tissue Harvest Endpoint->Tumor_Harvest Western_Blot Western Blot (AXIN1, β-catenin) Tumor_Harvest->Western_Blot RT_qPCR RT-qPCR (Axin2) Tumor_Harvest->RT_qPCR Immune_Profiling Immunohistochemistry/ Flow Cytometry (CD8+ T cells) Tumor_Harvest->Immune_Profiling

References

A Head-to-Head Comparison of Tankyrase Inhibitors: OM-153 vs. G007-LK

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapy, tankyrase inhibitors have emerged as a promising class of drugs, particularly for tumors driven by aberrant Wnt/β-catenin signaling. Among these, OM-153 and G007-LK have garnered significant attention from the research community. This guide provides a detailed, data-driven comparison of these two potent tankyrase inhibitors to assist researchers, scientists, and drug development professionals in their evaluation.

Executive Summary

This compound and G007-LK are both highly potent and selective inhibitors of tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2). Both compounds effectively suppress Wnt/β-catenin signaling by stabilizing Axin, a key component of the β-catenin destruction complex. While both inhibitors show promise in preclinical models, this guide will delve into the nuanced differences in their potency, selectivity, cellular activity, and in vivo efficacy.

Potency and Selectivity: A Quantitative Look

The inhibitory activity of this compound and G007-LK against TNKS1 and TNKS2 has been characterized through biochemical assays. This compound demonstrates superior potency, particularly against TNKS2. Both inhibitors exhibit high selectivity for tankyrases over other poly(ADP-ribose) polymerase (PARP) family members, a critical feature for minimizing off-target effects.

ParameterThis compoundG007-LKReference
TNKS1 IC50 13 nM46 nM[1][2]
TNKS2 IC50 2 nM25 nM[1][2]
PARP1 Inhibition No significant inhibitionNo inhibition at doses up to 20 μM[3][4]

Cellular Activity: Inhibition of Wnt/β-catenin Signaling

The primary mechanism of action for both this compound and G007-LK is the inhibition of the Wnt/β-catenin signaling pathway. This is achieved by preventing the PARsylation-dependent degradation of Axin, leading to the stabilization of the β-catenin destruction complex and subsequent degradation of β-catenin. The cellular potency of these inhibitors is often assessed using a luciferase-based Wnt/β-catenin signaling reporter assay.

ParameterThis compoundG007-LKReference
Cellular Wnt/β-catenin Signaling IC50 (HEK293 cells) 0.63 nM50 nM[5][6]
Cell Growth Inhibition GI50 (COLO-320DM cells) 10 nMNot explicitly stated, but showed reduction in cell proliferation[7]

In Vivo Efficacy: Preclinical Tumor Models

Both this compound and G007-LK have demonstrated anti-tumor efficacy in preclinical mouse xenograft models of colorectal cancer, a disease often characterized by hyperactive Wnt signaling. The COLO-320DM cell line, which harbors an APC mutation leading to constitutive Wnt pathway activation, has been a key model for evaluating these inhibitors.

ParameterThis compoundG007-LKReference
Xenograft Model COLO-320DMCOLO-320DM[1][8]
Dosing Regimen 0.33–10 mg/kg, oral, twice daily20 mg/kg, twice daily[1][9]
Tumor Growth Inhibition 74%–85%61%[1][9]

Pharmacokinetics

A favorable pharmacokinetic profile is crucial for the clinical translation of any drug candidate. Both this compound and G007-LK have been evaluated in mice to determine their absorption, distribution, metabolism, and excretion (ADME) properties.

ParameterThis compound (10 mg/kg, oral, twice daily)G007-LK (100 mg/kg in chow)Reference
Cmax (second dose) 2,700 ng/mL (5.3 μmol/L)Not explicitly stated[3]
Bioavailability FavorableDisplays great pharmacokinetic profile[4][10]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.

Wnt_Signaling_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State / Tankyrase Inhibition Axin Axin beta_catenin β-catenin Axin->beta_catenin APC APC APC->beta_catenin GSK3b GSK3β GSK3b->beta_catenin P CK1 CK1 CK1->beta_catenin P Proteasome Proteasome beta_catenin->Proteasome Degradation Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dvl Dvl Frizzled->Dvl LRP LRP5/6 LRP->Dvl Axin2 Axin Dvl->Axin2 Inhibits TNKS Tankyrase TNKS->Axin2 PARsylation & Degradation beta_catenin2 β-catenin TCF TCF/LEF beta_catenin2->TCF TargetGenes Target Gene Expression TCF->TargetGenes OM153 This compound OM153->TNKS Inhibits G007LK G007-LK G007LK->TNKS Inhibits

Caption: Wnt/β-catenin signaling pathway and the mechanism of tankyrase inhibitors.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation EnzymaticAssay Tankyrase Enzymatic Assay (IC50 Determination) CellularAssay Wnt Reporter Assay (Cellular IC50) EnzymaticAssay->CellularAssay ProliferationAssay Cell Proliferation Assay (GI50 Determination) CellularAssay->ProliferationAssay SelectivityAssay PARP Selectivity Panel ProliferationAssay->SelectivityAssay Xenograft Tumor Xenograft Model (e.g., COLO-320DM) SelectivityAssay->Xenograft Dosing Inhibitor Administration (Oral Gavage) Xenograft->Dosing TumorMeasurement Tumor Volume Measurement Dosing->TumorMeasurement PK Pharmacokinetic Analysis Dosing->PK Toxicity Toxicity Assessment TumorMeasurement->Toxicity

References

Assessing the Synergistic Effects of OM-153 with Other Cancer Therapies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

OM-153, a novel and potent small molecule inhibitor of tankyrase 1 and 2 (TNKS1/2), has emerged as a promising therapeutic agent in oncology. By targeting the WNT/β-catenin signaling pathway, this compound demonstrates significant anti-tumor activity. This guide provides an objective comparison of this compound's performance, both as a monotherapy and in combination with other cancer therapies, supported by preclinical experimental data.

Mechanism of Action: Targeting the WNT/β-catenin Pathway

This compound exerts its anti-cancer effects by inhibiting tankyrase 1 and 2, key enzymes in the WNT/β-catenin signaling cascade. Tankyrases PARsylate (poly-ADP-ribosylate) AXIN, a crucial component of the β-catenin destruction complex. This modification marks AXIN for ubiquitination and subsequent proteasomal degradation. By inhibiting tankyrases, this compound stabilizes AXIN levels, leading to the formation of the destruction complex and the subsequent degradation of β-catenin. The reduction in nuclear β-catenin levels inhibits the transcription of WNT target genes, which are often implicated in cancer cell proliferation and survival.[1] Additionally, this compound has been shown to inhibit YAP and MYC signaling pathways in human cancer cell lines.[2]

Preclinical Efficacy: Monotherapy and Synergistic Combinations

Preclinical studies have demonstrated the anti-tumor efficacy of this compound in various cancer models. This section summarizes the key findings and presents the data in a comparative format.

In Vitro Potency of this compound

This compound exhibits high potency against its targets and in cellular assays.

Target/AssayIC50/GI50Reference
Tankyrase 1 (TNKS1)13 nM[2]
Tankyrase 2 (TNKS2)2 nM[2]
WNT/β-catenin Reporter Assay (HEK293 cells)0.63 nM[2]
COLO 320DM cell growth (GI50)10 nM[2]
Monotherapy Efficacy in a Colon Carcinoma Xenograft Model

In a COLO 320DM human colon carcinoma xenograft model, oral administration of this compound as a monotherapy resulted in a dose-dependent reduction in tumor growth.

Treatment GroupDosing ScheduleTumor Growth InhibitionReference
Vehicle ControlTwice daily (BID)-[2]
This compound (0.33 mg/kg)Twice daily (BID)Significant[2][3]
This compound (1 mg/kg)Twice daily (BID)Significant[2][3]
This compound (3.3 mg/kg)Twice daily (BID)Significant[2][3]
This compound (10 mg/kg)Twice daily (BID)Significant[2][3]
Synergistic Effect with Anti-PD-1 Immunotherapy in a Melanoma Model

A key finding is the synergistic anti-tumor effect of this compound when combined with an anti-PD-1 antibody in a B16-F10 mouse melanoma model.[1][2][4] This suggests that by modulating the WNT/β-catenin pathway, this compound may enhance the efficacy of immune checkpoint inhibitors.

Treatment GroupDosing ScheduleTumor Volume Reduction (vs. Control)Survival Benefit (vs. Control)Reference
Vehicle Control---[2]
Anti-PD-1 (10 mg/kg)Days 6, 9, 12 (intraperitoneal)ModestModest[2]
This compound (10 mg/kg)Twice daily (BID)ModestModest[2]
This compound (10 mg/kg) + Anti-PD-1 (10 mg/kg) Combined schedule Significant Significant [2]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms and methodologies discussed, the following diagrams are provided.

Caption: WNT/β-catenin signaling pathway and the mechanism of action of this compound.

experimental_workflow cluster_in_vivo In Vivo Synergy Study (B16-F10 Melanoma Model) start B16-F10 Cell Implantation (C57BL/6 mice) treatment Treatment Initiation (Day 6 post-implantation) start->treatment groups Treatment Groups: - Vehicle - Anti-PD-1 (i.p.) - this compound (oral, BID) - Combination treatment->groups monitoring Tumor Volume & Body Weight Monitoring groups->monitoring endpoint Endpoint Analysis: - Tumor Growth Inhibition - Survival Analysis monitoring->endpoint

Caption: Experimental workflow for the in vivo assessment of this compound and anti-PD-1 synergy.

Experimental Protocols

Detailed methodologies for the key experiments are provided below for reproducibility and direct comparison.

COLO 320DM Xenograft Model
  • Cell Line: COLO 320DM (human colon carcinoma).

  • Animal Model: Severe combined immunodeficient (SCID) mice.

  • Tumor Implantation: Subcutaneous injection of COLO 320DM cells into the flank of the mice.

  • Treatment: When tumors reached a palpable size, mice were randomized into treatment groups. This compound was administered orally twice daily (BID) at doses ranging from 0.33 to 10 mg/kg.

  • Endpoint Analysis: Tumor volumes were measured regularly to assess tumor growth inhibition. Body weight was monitored as a measure of toxicity. At the end of the study, tumors were excised for further analysis, including Western blot and RT-qPCR, to confirm target engagement.[2]

B16-F10 Synergistic Melanoma Model
  • Cell Line: B16-F10 (mouse melanoma).

  • Animal Model: C57BL/6 mice.

  • Tumor Implantation: Subcutaneous injection of B16-F10 cells into the flank of the mice.

  • Treatment: Treatment was initiated on day 6 post-implantation.

    • This compound was administered orally twice daily (BID).

    • Anti-PD-1 antibody was administered intraperitoneally on days 6, 9, and 12.

  • Endpoint Analysis: Tumor volumes and survival were the primary endpoints. The combination's effect was compared to each monotherapy and a vehicle control.[2]

Western Blotting
  • Protein Extraction: Tumor tissues or cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration was determined using a BCA assay.

  • Gel Electrophoresis: Equal amounts of protein were separated by SDS-PAGE.

  • Transfer: Proteins were transferred to a PVDF membrane.

  • Blocking: The membrane was blocked with 5% non-fat milk or BSA in TBST.

  • Primary Antibody Incubation: Membranes were incubated with primary antibodies against target proteins (e.g., AXIN1, β-catenin) overnight at 4°C.

  • Secondary Antibody Incubation: After washing, membranes were incubated with HRP-conjugated secondary antibodies.

  • Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Real-Time Quantitative PCR (RT-qPCR)
  • RNA Extraction: Total RNA was extracted from tumor tissues or cells using TRIzol reagent.

  • cDNA Synthesis: First-strand cDNA was synthesized from total RNA using a reverse transcription kit.

  • qPCR: qPCR was performed using SYBR Green master mix and gene-specific primers for target genes (e.g., AXIN2, MYC).

  • Data Analysis: Relative gene expression was calculated using the ΔΔCt method, with a housekeeping gene (e.g., GAPDH) used for normalization.

Conclusion

The available preclinical data strongly support the potential of this compound as a novel anti-cancer agent, particularly in combination with immune checkpoint inhibitors. The synergistic effect observed with anti-PD-1 therapy in a melanoma model highlights a promising avenue for future clinical investigation. The provided data and protocols offer a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of this compound and its synergistic potential with other cancer treatments. Further studies are warranted to explore combinations with other therapeutic modalities, such as chemotherapy and other targeted agents, to fully elucidate the clinical potential of this compound.

References

OM-153: A Comparative Analysis of Off-Target Kinase Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to predicting its efficacy and potential for off-target-related toxicities. This guide provides a comparative analysis of the off-target kinase profile for OM-153, a potent and selective inhibitor of Tankyrase 1 and 2 (TNKS1/2).

This compound has been reported to possess a favorable drug property profile with high selectivity and no significant off-target liabilities.[1][2] Its primary targets are TNKS1 and TNKS2, members of the poly(ADP-ribose) polymerase (PARP) family, which are key regulators of the Wnt/β-catenin signaling pathway.[1][3]

Comparative Selectivity of this compound

To assess its selectivity, this compound was evaluated against other known Tankyrase inhibitors and the related PARP1 enzyme. The data demonstrates that this compound is a highly potent and specific inhibitor of TNKS1/2.[3][4]

CompoundTNKS1 IC50 (nM)TNKS2 IC50 (nM)PARP1 IC50 (nM)WNT Reporter IC50 (nM)
This compound 13 2 >10,000 0.63
G007-LK254>10,0002.5
NVP-TNKS656312,1005
AZ61021011,00010
Compound 401.60.4>10,00011
IWR-118041>10,00028
XAV939114>10,00044
E74494.81.61,000110

Data compiled from Cancer Research Communications (2022) 2 (4): 233-245.[3] The table is sorted by the WNT reporter IC50 values in ascending order.

Experimental Protocols

A generalized protocol for assessing kinase selectivity through off-target panel screening is outlined below. This methodology is representative of commercially available kinase profiling services.

Protocol: Kinase Panel Selectivity Screening (Competition Binding Assay)

Objective: To determine the selectivity of a test compound by screening it against a large panel of kinases.

Methodology:

  • Compound Preparation: The test compound (e.g., this compound) is prepared at a concentration significantly higher than its on-target IC50, typically around 1 µM, in a suitable solvent like DMSO.[5]

  • Kinase Panel: A broad panel of purified human kinases is utilized. These are often expressed as fusion proteins for detection purposes.[6]

  • Competition Binding Assay: The assay is typically performed in a high-throughput format (e.g., 384-well plates). Each well contains a specific kinase, an immobilized ligand that binds to the active site of the kinase, and the test compound.[5][6] The test compound competes with the immobilized ligand for binding to the kinase.

  • Detection: The amount of kinase bound to the immobilized ligand is quantified. A reduction in signal compared to a vehicle control (DMSO) indicates that the test compound has displaced the immobilized ligand and is binding to the kinase.[6]

  • Data Analysis: The results are often expressed as the percentage of inhibition for each kinase at the tested concentration. A "hit" is defined as a kinase that shows a significant percentage of inhibition, indicating a potential off-target interaction.

Visualizing Experimental Workflow and Signaling Pathways

To further clarify the processes involved, the following diagrams illustrate the experimental workflow for off-target screening and the signaling pathway in which this compound's targets are involved.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis compound Test Compound (this compound) Preparation assay_plate Competition Binding Assay (384-well plate) compound->assay_plate panel Kinase Panel (Diverse Kinases) panel->assay_plate detection Signal Detection (e.g., qPCR, Luminescence) assay_plate->detection data_analysis Data Analysis (% Inhibition) detection->data_analysis results Selectivity Profile (On-target vs. Off-target) data_analysis->results

Caption: Experimental workflow for off-target kinase panel screening.

wnt_pathway cluster_off Wnt OFF State cluster_on Wnt ON State Wnt Wnt Ligand Fzd_LRP Frizzled/LRP5/6 Receptor Complex Wnt->Fzd_LRP Dvl Dishevelled Fzd_LRP->Dvl Activation Dest_Complex Destruction Complex (Axin, APC, GSK3β) Dvl->Dest_Complex Inhibition Beta_Catenin β-catenin Dest_Complex->Beta_Catenin Phosphorylation & Degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Nuclear Translocation & Binding Target_Genes Target Gene Expression TCF_LEF->Target_Genes OM153 This compound TNKS Tankyrase 1/2 OM153->TNKS Inhibits TNKS->Dest_Complex Destabilizes (via Axin PARsylation)

References

Comparative Analysis of the Therapeutic Window of OM-153 in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the preclinical therapeutic window of the novel tankyrase inhibitor OM-153, in comparison to other relevant alternatives. This guide provides a comprehensive overview of efficacy and toxicity data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Introduction

This compound is a potent and selective small-molecule inhibitor of tankyrase 1 and 2 (TNKS1/2), key enzymes in the Wnt/β-catenin signaling pathway.[1] Dysregulation of this pathway is a critical driver in a variety of cancers, most notably in colorectal cancers with mutations in the Adenomatous Polyposis Coli (APC) gene. By inhibiting tankyrase, this compound stabilizes the β-catenin destruction complex, leading to the degradation of β-catenin and subsequent suppression of oncogenic signaling.[2] A significant challenge in the development of tankyrase inhibitors has been achieving a favorable therapeutic window, as on-target inhibition of Wnt signaling in healthy tissues, particularly the gastrointestinal tract, can lead to toxicity.[1] This guide provides a comprehensive comparison of the preclinical therapeutic window of this compound with other notable tankyrase inhibitors, G007-LK and STP1002, based on available experimental data.

Comparative Efficacy and Toxicity

The therapeutic window of a drug is the range between the minimum effective dose and the dose at which unacceptable toxicity occurs. In preclinical oncology models, this is often assessed by comparing tumor growth inhibition (efficacy) with adverse effects such as body weight loss and tissue damage (toxicity).

Data Summary
CompoundPreclinical ModelEfficacious Dose (Tumor Growth Inhibition)Toxic Dose (Adverse Effects)Therapeutic Window
This compound COLO 320DM Xenograft (mice)0.33-10 mg/kg, twice daily (dose-dependent reduction in tumor volume)[2]100 mg/kg, twice daily (body weight loss, intestinal and kidney damage)[2]Wide; at least a 10-fold window between the highest efficacious dose and the toxic dose.[3]
G007-LK COLO-320DM Xenograft (mice)Up to 20 mg/kg, twice daily (~61% TGI) with <10% body weight loss.[4]60-100 mg/kg, once daily (body weight loss and intestinal toxicity).[4][5]Narrower than this compound; intestinal toxicity is a known limitation.[5][6]
STP1002 APC-mutated CRC Xenografts (mice)Efficacious (49-70% TGI)[7]Well-tolerated with no significant on-target GI toxicity observed.[8][9]Potentially wide; demonstrates efficacy with an improved safety profile regarding GI toxicity compared to G007-LK.[8][9]

TGI: Tumor Growth Inhibition

Mechanism of Action: Wnt/β-catenin Signaling Pathway

This compound and its alternatives exert their anti-tumor effects by targeting the Wnt/β-catenin signaling pathway. In cancer cells with APC mutations, this pathway is constitutively active, leading to the accumulation of β-catenin in the nucleus, where it drives the transcription of genes involved in cell proliferation and survival. Tankyrase enzymes (TNKS1 and TNKS2) contribute to this by marking AXIN, a key component of the β-catenin destruction complex, for degradation. By inhibiting tankyrases, these compounds stabilize AXIN, promoting the degradation of β-catenin and thereby inhibiting cancer cell growth.

Wnt_Signaling_Pathway Wnt/β-catenin Signaling Pathway and Tankyrase Inhibition cluster_0 Normal Wnt Signaling (OFF) cluster_1 Aberrant Wnt Signaling in Cancer (ON) Wnt Ligand Wnt Ligand Frizzled Receptor Frizzled Receptor Destruction Complex AXIN/APC/GSK3β β-catenin_cyto β-catenin Destruction Complex->β-catenin_cyto Phosphorylation Proteasome Proteasome β-catenin_cyto->Proteasome Degradation Tankyrase TNKS1/2 AXIN AXIN Tankyrase->AXIN PARylation & Degradation β-catenin_nuc β-catenin (nucleus) TCF/LEF TCF/LEF β-catenin_nuc->TCF/LEF Gene Transcription Oncogene Transcription TCF/LEF->Gene Transcription This compound This compound / Other TNKSi This compound->Tankyrase Inhibition

Caption: Wnt/β-catenin signaling and the mechanism of tankyrase inhibitors.

Experimental Protocols

A clear understanding of the experimental design is crucial for interpreting the preclinical data. Below are the summarized methodologies for the key in vivo studies.

This compound: COLO 320DM Xenograft Efficacy and Toxicity Study
  • Animal Model: Female CB17 severe combined immunodeficient (SCID) mice.[2]

  • Cell Line: Human COLO 320DM colorectal adenocarcinoma cells were subcutaneously injected.[2]

  • Treatment: When tumors reached a palpable size, mice were randomized into treatment groups. This compound was administered orally twice daily at doses of 0.33, 1, 3.3, and 10 mg/kg. A high-dose group received 100 mg/kg twice daily to assess toxicity.[2]

  • Efficacy Assessment: Tumor volume was measured regularly throughout the study.[2]

  • Toxicity Assessment: Animal body weight was monitored. At the end of the study, organs were collected for histopathological analysis, and blood samples were taken for clinical biochemistry and hematology.[2]

G007-LK: COLO-320DM Xenograft Study
  • Animal Model: Not explicitly stated in the provided snippets, but likely immunodeficient mice (e.g., nude or SCID).

  • Cell Line: Human COLO-320DM cells were used to establish xenografts.[4]

  • Treatment: G007-LK was administered intraperitoneally at various doses, including up to 20 mg/kg twice daily for efficacy studies and 60-100 mg/kg once daily for toxicology studies.[4]

  • Efficacy Assessment: Tumor growth inhibition was the primary endpoint.[4]

  • Toxicity Assessment: Body weight was monitored, and intestinal tissue was examined for signs of toxicity.[4]

STP1002: APC-Mutated Colorectal Cancer Xenograft Studies
  • Animal Model: Not explicitly stated in the provided snippets, but likely immunodeficient mice.

  • Cell Line: Xenograft models were established using APC-mutated colorectal cancer cell lines.[8]

  • Treatment: STP1002 was administered orally. Specific doses are not detailed in the provided snippets.[8]

  • Efficacy Assessment: Tumor growth inhibition was measured, with reported rates of 49-70%.[7]

  • Toxicity Assessment: A key focus was the assessment of gastrointestinal toxicity, which was found to be insignificant compared to G007-LK.[8]

Experimental Workflow for Determining Therapeutic Window

The process of defining the therapeutic window in preclinical models involves a systematic evaluation of both the anti-tumor activity and the safety profile of a compound across a range of doses.

Experimental_Workflow Workflow for Preclinical Therapeutic Window Determination cluster_workflow start Start cell_culture In Vitro Potency (e.g., IC50 in COLO 320DM) start->cell_culture xenograft Xenograft Model Establishment (e.g., COLO 320DM in SCID mice) cell_culture->xenograft dose_ranging Dose-Ranging Efficacy Study xenograft->dose_ranging mtd_study Maximum Tolerated Dose (MTD) Study xenograft->mtd_study therapeutic_window Therapeutic Window Determination dose_ranging->therapeutic_window mtd_study->therapeutic_window end End therapeutic_window->end

Caption: A simplified workflow for determining the therapeutic window.

Conclusion

The preclinical data strongly suggest that this compound possesses a wide therapeutic window for the treatment of Wnt-driven colorectal cancer. It demonstrates potent anti-tumor efficacy at doses that are well-tolerated in mouse models, with a significant margin before the onset of toxicity.[2][3] In comparison, while G007-LK also shows efficacy, its therapeutic window appears to be narrower due to dose-limiting intestinal toxicity.[4][5] STP1002 emerges as a promising alternative with a potentially favorable therapeutic window, demonstrating efficacy with reduced gastrointestinal toxicity compared to earlier tankyrase inhibitors.[8][9] Further head-to-head preclinical studies would be beneficial to directly compare the therapeutic indices of these compounds under identical experimental conditions. The findings presented in this guide support the continued clinical development of this compound as a promising targeted therapy for cancers with a dependency on the Wnt/β-catenin signaling pathway.

References

Reproducibility of OM-153 Antitumor Effects: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the preclinical antitumor effects of the tankyrase inhibitor OM-153 reveals promising, yet unreplicated, findings primarily from a single foundational study. This guide provides a detailed overview of the existing experimental data, methodologies, and associated signaling pathways to facilitate independent evaluation and future research.

Currently, the body of scientific literature on the antitumor efficacy of this compound is dominated by a pivotal study from Brinch et al. (2022), published in Cancer Research Communications. While this study provides a robust preclinical foundation for this compound, the broader scientific community awaits independent verification of these findings. To date, no peer-reviewed research from unaffiliated laboratories has been published to corroborate or challenge the initial results, making a definitive assessment of reproducibility premature. This guide, therefore, focuses on a detailed presentation of the data from the primary study to aid researchers in understanding the current state of this compound research.

In Vitro Efficacy of this compound

This compound is a potent and selective inhibitor of tankyrase 1 and 2 (TNKS1/2).[1] It has demonstrated significant anti-proliferative effects in various human cancer cell lines.[1] The primary mechanism of action is the inhibition of the WNT/β-catenin signaling pathway, although effects on YAP and MYC signaling have also been reported.[1][2]

Table 1: In Vitro Potency of this compound[1]
Target/AssayCell LineIC50 (nmol/L)Notes
TNKS1 (biochemical assay)-13-
TNKS2 (biochemical assay)-2-
WNT/β-catenin signaling reporterHEK2930.63Luciferase-based assay
Table 2: Growth Inhibition (GI50) of this compound in Human Cancer Cell Lines[1]
Cell LineCancer TypeGI50 (nmol/L)Notes
COLO 320DMColon Carcinoma10APC-mutated
RKOColon Carcinoma>10,000TNKSi-insensitive control
OVCAR-4Ovarian Cancer-GI25 = 2.5 nmol/L
UO-31Renal Cancer-GI25 = 3.5 nmol/L

In addition to the cell lines with determined GI50 values, a screen of the NCI-60 tumor cell line panel showed that 16 out of 60 cell lines exhibited greater than 25% relative growth inhibition when treated with 10 nmol/L this compound.[1]

In Vivo Antitumor Activity of this compound

The antitumor effects of this compound have been demonstrated in mouse xenograft models of human colon carcinoma and a syngeneic mouse melanoma model.[1][3]

Table 3: In Vivo Efficacy of this compound in a COLO 320DM Xenograft Model[1]
Treatment GroupDosing ScheduleTumor Growth Inhibition
Vehicle ControlTwice daily, oral-
This compound (0.33 mg/kg)Twice daily, oralSignificant
This compound (1 mg/kg)Twice daily, oralSignificant
This compound (3.3 mg/kg)Twice daily, oralSignificant
This compound (10 mg/kg)Twice daily, oralSignificant

A clear dose-dependent antitumor effect was observed, with oral administration of 0.33–10 mg/kg twice daily leading to a reduction in WNT/β-catenin signaling and tumor progression.[1][3]

Table 4: this compound in a B16-F10 Melanoma Mouse Model[1][3]
Treatment GroupEffect
This compound + anti-PD-1Potentiation of anti-PD-1 antitumor effect

Signaling Pathways and Experimental Workflows

The primary mechanism of this compound's antitumor activity is the inhibition of tankyrases, which leads to the stabilization of AXIN proteins.[1] This enhances the degradation of β-catenin, thereby inhibiting the oncogenic WNT/β-catenin signaling pathway.[1][3]

OM153_WNT_Pathway cluster_inhibition This compound Action cluster_destruction_complex β-catenin Destruction Complex cluster_nucleus Nuclear Events This compound This compound TNKS1/2 TNKS1/2 This compound->TNKS1/2 inhibits AXIN AXIN TNKS1/2->AXIN destabilizes APC APC β-catenin β-catenin AXIN->β-catenin promotes degradation of GSK3β GSK3β Nucleus Nucleus β-catenin->Nucleus translocates to TCF/LEF TCF/LEF WNT Target Genes WNT Target Genes TCF/LEF->WNT Target Genes activates in_vivo_workflow cluster_setup Xenograft Model Setup cluster_treatment Treatment Phase cluster_analysis Data Collection & Analysis Tumor Cell Implantation Implantation of COLO 320DM cells into mice Tumor Growth Tumor growth to pre-determined size Tumor Cell Implantation->Tumor Growth Randomization Randomization into treatment groups Tumor Growth->Randomization Dosing Twice daily oral dosing (Vehicle or this compound) Randomization->Dosing Tumor Measurement Regular measurement of tumor volume Dosing->Tumor Measurement Endpoint Analysis Endpoint analysis of tumor weight and biomarkers Tumor Measurement->Endpoint Analysis

References

Validating OM-153's Inhibition of Wnt Signaling: A Comparative Guide to Secondary Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of OM-153, a potent Wnt signaling inhibitor, with other established alternatives. We present supporting experimental data from key secondary assays and detailed protocols to facilitate the validation of Wnt signaling inhibition in your own research.

The Wnt signaling pathway is a critical regulator of cell proliferation, differentiation, and development. Its aberrant activation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. This compound has emerged as a highly potent and selective inhibitor of Tankyrase 1 and 2 (TNKS1/2), key enzymes that promote the degradation of Axin, a negative regulator of the Wnt/β-catenin signaling cascade.[1][2][3] By inhibiting TNKS1/2, this compound effectively stabilizes Axin, leading to the suppression of Wnt-driven cellular processes.

This guide details the essential secondary assays used to validate the inhibitory effects of this compound on the Wnt pathway and compares its performance with two other well-characterized tankyrase inhibitors, XAV939 and IWR-1.

Comparative Performance of Wnt Signaling Inhibitors

The following table summarizes the quantitative data for this compound, XAV939, and IWR-1, highlighting their potency in inhibiting tankyrase enzymes and the downstream Wnt signaling pathway, as well as their anti-proliferative effects on cancer cell lines.

InhibitorTargetIC50 (TNKS1)IC50 (TNKS2)Wnt Reporter Assay IC50Cell Proliferation GI50 (COLO 320DM)
This compound TNKS1/213 nM[1][2]2 nM[1][2]0.63 nM[1][3]10 nM[1][3]
XAV939 TNKS1/211 nM[4]4 nM[4]~50 nM[5]Not readily available for COLO 320DM
IWR-1 TNKS1/2~180 nM (in cell-based assay)[6]Not readily available~30 nM[1]Not readily available for COLO 320DM

Key Secondary Assays for Validating Wnt Signaling Inhibition

To rigorously validate the inhibition of the Wnt signaling pathway by compounds like this compound, a series of secondary assays are essential. These assays provide functional and mechanistic insights into the compound's activity. Below are the detailed protocols for three critical secondary assays.

TCF/LEF Luciferase Reporter Assay

This assay quantitatively measures the transcriptional activity of T-cell factor/lymphoid enhancer-binding factor (TCF/LEF), the downstream transcriptional effectors of β-catenin. Inhibition of the Wnt pathway leads to a decrease in TCF/LEF-mediated luciferase expression.

Experimental Protocol:

  • Cell Culture and Transfection:

    • Plate HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well.

    • Co-transfect the cells with a TCF/LEF-responsive firefly luciferase reporter plasmid (e.g., TOPFlash) and a constitutively expressing Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

  • Compound Treatment:

    • 24 hours post-transfection, replace the medium with fresh medium containing serial dilutions of the test compound (e.g., this compound, XAV939, IWR-1) or vehicle control (DMSO).

  • Wnt Pathway Stimulation:

    • After 1-2 hours of pre-incubation with the compound, stimulate the cells with a Wnt agonist, such as Wnt3a conditioned media or a GSK3β inhibitor (e.g., CHIR99021), to activate the pathway.

  • Luciferase Activity Measurement:

    • After 16-24 hours of stimulation, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the percentage of inhibition relative to the stimulated vehicle control.

    • Determine the IC50 value by fitting the dose-response curve with a non-linear regression model.

Western Blot Analysis of β-catenin and Axin Levels

This assay assesses the protein levels of key Wnt pathway components. Inhibition of tankyrases by this compound is expected to increase the protein levels of Axin, a core component of the β-catenin destruction complex, and consequently decrease the levels of β-catenin.

Experimental Protocol:

  • Cell Culture and Treatment:

    • Plate a Wnt-dependent cancer cell line (e.g., COLO 320DM) in 6-well plates.

    • Treat the cells with the test compound at various concentrations or with a vehicle control for a specified time (e.g., 24 hours).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against β-catenin, Axin1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify the band intensities and normalize the levels of β-catenin and Axin1 to the loading control.

Quantitative Real-Time PCR (qRT-PCR) for Wnt Target Genes

This assay measures the mRNA expression levels of direct downstream target genes of the Wnt/β-catenin pathway, such as AXIN2 and NKD1. A potent inhibitor should significantly reduce the transcription of these genes.

Experimental Protocol:

  • Cell Culture and Treatment:

    • Culture a Wnt-responsive cell line (e.g., COLO 320DM) and treat with the inhibitor or vehicle control as described for the Western blot analysis.

  • RNA Extraction and cDNA Synthesis:

    • Isolate total RNA from the cells using a suitable RNA extraction kit.

    • Assess the RNA quality and quantity.

    • Synthesize cDNA from an equal amount of RNA using a reverse transcription kit.

  • qPCR:

    • Perform qPCR using a SYBR Green-based master mix and primers specific for Wnt target genes (AXIN2, NKD1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

    • Use a standard thermal cycling protocol: initial denaturation, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

    • Compare the fold change in gene expression in treated samples relative to the vehicle control.

Visualizing the Mechanism and Workflow

To further clarify the underlying biology and experimental procedures, the following diagrams illustrate the Wnt signaling pathway and a typical experimental workflow.

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP56 LRP5/6 Wnt->LRP56 Dsh Dishevelled Frizzled->Dsh GSK3b GSK3β Dsh->GSK3b inhibition beta_catenin β-catenin GSK3b->beta_catenin phosphorylation CK1 CK1 CK1->beta_catenin phosphorylation APC APC APC->beta_catenin Axin Axin Axin->beta_catenin Proteasome Proteasome beta_catenin->Proteasome degradation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc TNKS Tankyrase (TNKS1/2) TNKS->Axin promotes degradation OM153 This compound OM153->TNKS inhibition TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF TargetGenes Wnt Target Genes (e.g., AXIN2, NKD1) TCF_LEF->TargetGenes transcription

Caption: Canonical Wnt signaling pathway and the point of inhibition by this compound.

Experimental_Workflow cluster_assays Secondary Assays start Start: Select Wnt-responsive cell line cell_culture Cell Culture & Treatment with this compound / Alternatives start->cell_culture luciferase TCF/LEF Luciferase Reporter Assay cell_culture->luciferase western Western Blot (β-catenin, Axin) cell_culture->western qpcr qRT-PCR (AXIN2, NKD1) cell_culture->qpcr data_analysis Data Analysis (IC50, Protein/Gene Expression) luciferase->data_analysis western->data_analysis qpcr->data_analysis conclusion Conclusion: Validate Wnt Signaling Inhibition data_analysis->conclusion

Caption: General experimental workflow for validating Wnt signaling inhibitors.

References

Safety Operating Guide

Scenario 1: Disposal of OM-153 (Tankyrase Inhibitor)

Author: BenchChem Technical Support Team. Date: November 2025

It is critically important to correctly identify the substance you are working with before proceeding with any disposal procedures. The designation "OM-153" can refer to two distinct substances with vastly different handling and disposal requirements: a non-radioactive tankyrase inhibitor used in research, and the radioactive isotope Samarium-153 (Sm-153), used in medical applications.

This guide provides disposal procedures for both possibilities. Please verify the identity of your material before following any instructions.

This section pertains to the proper disposal of the non-radioactive tankyrase inhibitor this compound, a compound used in cancer research.

Immediate Safety and Handling Precautions

Researchers and laboratory personnel should adhere to standard laboratory safety protocols when handling this compound. This includes wearing appropriate Personal Protective Equipment (PPE) such as safety glasses, lab coats, and chemical-resistant gloves. All handling of the compound, especially in powdered form, should be conducted in a certified chemical fume hood to prevent inhalation.

Step-by-Step Disposal Protocol for this compound (Tankyrase Inhibitor)
  • Waste Identification and Segregation :

    • This compound waste is classified as hazardous chemical waste.

    • Segregate solid waste (e.g., contaminated gloves, weighing paper, pipette tips) from liquid waste (e.g., unused solutions).

    • Do not mix this compound waste with incompatible chemicals.

  • Containerization :

    • Use separate, clearly labeled, and leak-proof containers for solid and liquid waste.

    • Containers must be made of a material compatible with the chemical properties of this compound and any solvents used.

    • Ensure containers are securely closed when not in use.

  • Labeling :

    • Affix a "Hazardous Waste" label to each container.

    • The label must include:

      • The full chemical name: "this compound (Tankyrase Inhibitor)"

      • The concentration (if in solution).

      • The primary hazard(s) (e.g., "Toxic," "Irritant").

      • The date the waste was first added to the container.

      • The name of the principal investigator or laboratory contact.

  • Storage :

    • Store waste containers in a designated and well-ventilated satellite accumulation area within the laboratory.

    • Ensure secondary containment is used for liquid waste containers to prevent spills.

    • Store away from heat, ignition sources, and incompatible materials.

  • Arranging for Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

    • Follow all institutional procedures for waste manifest and pickup.

    • Do not dispose of this compound down the drain or in the regular trash.

Quantitative Data Summary
ParameterGuideline
Waste Accumulation Time Limit Varies by jurisdiction and institutional policy (typically 90-180 days). Consult your EHS department.
Maximum Container Size Typically 5 gallons (approximately 20 liters) for liquids.
Labeling Requirement Mandatory for all hazardous waste containers.
Experimental Protocol Reference

While specific experimental protocols for this compound focus on its use in research, handling and disposal should always align with the procedures outlined in your institution's Chemical Hygiene Plan.

Disposal Workflow Diagram

A Identify this compound (Tankyrase Inhibitor) Waste B Segregate Solid and Liquid Waste A->B C Use Labeled, Leak-Proof Containers B->C D Store in Designated Satellite Accumulation Area C->D E Contact EHS for Pickup D->E F Proper Disposal by EHS E->F

Caption: Workflow for the disposal of this compound (Tankyrase Inhibitor).

Scenario 2: Disposal of Samarium-153 (Sm-153) Radioactive Waste

This section provides essential information for the disposal of Samarium-153 (Sm-153), a radioactive isotope often used in the radiopharmaceutical product QUADRAMET®.

Immediate Safety and Handling Precautions

Handling of Samarium-153 requires strict adherence to radiation safety protocols. All procedures must be conducted by personnel trained in handling radioactive materials and in a designated and appropriately shielded environment.

  • ALARA Principle : All handling must follow the As Low As Reasonably Achievable (ALARA) principle to minimize radiation exposure.

  • Shielding : Use appropriate shielding, such as lead containers, to reduce external radiation exposure. The half-value layer of lead for Sm-153 is approximately 0.10 mm.[1]

  • Personal Protective Equipment (PPE) : Wear disposable gloves, a lab coat, and safety glasses.

  • Dosimetry : Personnel handling Sm-153 must wear appropriate radiation monitoring badges.

Step-by-Step Disposal Protocol for Samarium-153 (Sm-153)
  • Waste Segregation and Shielding :

    • All materials contaminated with Sm-153 (e.g., vials, syringes, gloves, absorbent paper) are considered radioactive waste.

    • Segregate radioactive waste from all other waste streams.

    • Place all Sm-153 waste in lead-shielded containers immediately after use.

  • Labeling :

    • Each radioactive waste container must be clearly labeled with:

      • The radiation symbol.

      • The words "Caution, Radioactive Material."

      • The radionuclide: "Samarium-153" or "Sm-153."

      • The estimated activity and the date of measurement.

      • The name of the authorized user or laboratory.

  • Storage (Decay-in-Storage) :

    • Samarium-153 has a physical half-life of 46.3 hours.[2]

    • Waste should be stored in a designated, secure, and shielded radioactive waste storage area to allow for decay.

    • Storage and disposal must comply with the regulations of the relevant government agency (e.g., Nuclear Regulatory Commission in the U.S.).[3][4]

  • Disposal :

    • After a sufficient decay period (typically 10 half-lives), the waste may be surveyed with a radiation detection meter to ensure its activity is indistinguishable from background radiation.

    • If the activity has decayed to background levels, and after removing or defacing all radioactive labels, the waste may be disposed of as non-radioactive waste, following institutional guidelines.

    • For waste with higher activity or longer-lived contaminants (like Europium-154 which can be present), contact your institution's Radiation Safety Officer (RSO) for disposal through a licensed radioactive waste vendor.[5]

    • Disposal by incineration may be recommended for certain forms of this waste.[6]

Quantitative Data Summary
ParameterValue/GuidelineCitation
Physical Half-life 46.3 hours[2]
Primary Emissions Beta particles and gamma rays[3]
Half-Value Layer (Lead) ~0.10 mm[1]
Decay-in-Storage Period Typically 10 half-lives (~463 hours or 19.3 days)General Guideline
Urinary Excretion ~35% of administered dose in the first 6 hours[3]

Disposal Decision Pathway

A Identify Samarium-153 Waste B Segregate and Shield in Labeled Container A->B C Store for Decay in Designated Area B->C D After 10 Half-Lives, Survey Waste C->D E Activity at Background Level? D->E F Remove Radioactive Labels E->F Yes H Contact Radiation Safety Officer for Disposal E->H No G Dispose as Non-Radioactive Waste F->G

Caption: Decision pathway for the disposal of Samarium-153 waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.